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  • Product: 6-Chloro-9-ethyl-8-iodo-9H-purine
  • CAS: 1610703-69-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Chloro-9-ethyl-8-iodo-9H-purine

Introduction: Situating a Novel Purine Scaffold in Modern Drug Discovery The purine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, fro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Novel Purine Scaffold in Modern Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from endogenous signaling molecules like adenosine and guanine to blockbuster drugs.[1][2] The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the specific trisubstituted purine derivative, 6-Chloro-9-ethyl-8-iodo-9H-purine , a compound poised for exploration in various therapeutic areas.

The inclusion of halogen atoms, particularly chlorine and iodine, is a well-established strategy in drug design. Chlorine can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing binding affinity and cell permeability.[3][4][5][6] The iodo group at the C8 position is particularly noteworthy; it serves not only as a bulky, lipophilic substituent capable of forming potent halogen bonds but also as a versatile synthetic handle for further elaboration via cross-coupling reactions. The N9-ethyl group provides a stable, moderately lipophilic anchor, preventing the formation of tautomers and ensuring consistent biological interactions.[7]

This document provides a comprehensive overview of the core physicochemical properties, a plausible synthetic route, detailed analytical protocols, and the prospective utility of 6-Chloro-9-ethyl-8-iodo-9H-purine, offering a foundational resource for its application in research and development.

Core Physicochemical and Computational Data

A thorough understanding of a compound's fundamental properties is critical for its effective use in experimental settings. The following table summarizes the key calculated and known properties of 6-Chloro-9-ethyl-8-iodo-9H-purine.

PropertyValueSource / Method
CAS Number 1610703-69-9[8]
Molecular Formula C₇H₆ClIN₄Calculated[8]
Molecular Weight 308.51 g/mol Calculated[8]
Appearance Predicted: White to light yellow solidInferred from related purines[9]
Solubility Predicted: Soluble in DMSO and DMF; poorly soluble in waterInferred from related purines[1][10]
Topological Polar Surface Area (TPSA) 43.6 ŲComputational[8]
LogP (Octanol/Water Partition Coeff.) 2.1042Computational[8]
Hydrogen Bond Donors 0Computational[8][11]
Hydrogen Bond Acceptors 4Computational[8]
Rotatable Bonds 1Computational[8]

Synthesis and Purification: A Strategic Approach

While specific literature on the synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine is scarce, a robust and logical pathway can be proposed based on established purine chemistry. The key transformation is the regioselective iodination of the C8 position, a site that is susceptible to deprotonation.

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 6-Chloro-9-ethyl-9H-purine and proceeds via direct C8 iodination.

Synthetic Pathway cluster_0 Synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine A 6-Chloro-9-ethyl-9H-purine (Starting Material) B Deprotonation at C8 A->B 1. Anhydrous THF, -78 °C 2. n-BuLi or LDA C Iodination B->C Iodine (I₂) or 1,2-Diiodoethane D 6-Chloro-9-ethyl-8-iodo-9H-purine (Final Product) C->D Aqueous Workup & Purification

Caption: Proposed synthetic workflow for 6-Chloro-9-ethyl-8-iodo-9H-purine.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to ensure high yield and purity, with in-process checks for reaction completion.

Materials:

  • 6-Chloro-9-ethyl-9H-purine (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (1.1 equivalents)

  • Iodine (I₂) (1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 6-Chloro-9-ethyl-9H-purine in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the exothermic deprotonation and prevent side reactions or degradation of the purine ring.

  • Slowly add n-BuLi or LDA dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. Self-Validation: A small aliquot can be quenched with D₂O and analyzed by ¹H NMR or MS to confirm successful deprotonation at C8 (disappearance of the C8-H signal and an increase in mass by 1 Da).

  • Iodination: Dissolve iodine (I₂) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. The dark color of iodine should dissipate upon addition.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add EtOAc.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent. Trustworthiness: The purity of collected fractions should be monitored by Thin Layer Chromatography (TLC) to ensure proper separation from starting material and impurities.

Structural Characterization and Analytical Workflows

Accurate characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A standard suite of spectroscopic techniques should be employed.

Analytical_Workflow cluster_workflow Comprehensive Analytical Workflow A Synthesized Crude Product B Purity Assessment (TLC/HPLC) A->B C Structural Confirmation B->C D ¹H & ¹³C NMR Spectroscopy C->D E Mass Spectrometry (HRMS) C->E F Infrared (IR) Spectroscopy C->F G Final Characterized Compound (Purity ≥98%) D->G E->G F->G

Caption: A generalized workflow for the purification and analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Expertise: DMSO-d₆ is often preferred for purine analogs due to its superior solvating power[10].

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Expected ¹H NMR Results (in CDCl₃):

    • ~8.4-8.6 ppm (singlet, 1H): Aromatic proton at the C2 position. This is the only remaining proton on the purine core.

    • ~4.3-4.5 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

    • ~1.5-1.7 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

  • Expected ¹³C NMR Results: Signals corresponding to the seven unique carbon atoms, with characteristic shifts for carbons attached to chlorine and iodine.

Mass Spectrometry (MS)
  • Rationale: MS provides the exact molecular weight and elemental composition, confirming the molecular formula.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

  • Expected Results:

    • A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 308.9999.

    • A characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2] peak approximately one-third the intensity of the [M] peak).

Reactivity, Stability, and Handling

  • Chemical Reactivity: The 6-chloro substituent is a key reactive site, susceptible to nucleophilic aromatic substitution (SₙAr) with amines, thiols, and alcohols. This allows for the rapid generation of a library of derivatives from a single intermediate. The 8-iodo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of aryl, alkyl, or alkynyl groups.

  • Storage and Stability: Based on supplier data for similar compounds, 6-Chloro-9-ethyl-8-iodo-9H-purine should be stored at -20°C in a tightly sealed container, protected from moisture and light to prevent degradation.[8]

  • Safety and Handling: The compound is classified as harmful if swallowed (H302).[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.[10]

Potential Applications in Drug Discovery

Substituted purines are well-documented inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.[1][10] The structural features of 6-Chloro-9-ethyl-8-iodo-9H-purine make it a promising scaffold for kinase inhibitor design.

  • Mechanism of Action Hypothesis: The purine core can mimic the adenine ring of ATP, competing for the enzyme's binding site. The C6 and C8 substituents can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. The iodine atom can act as a powerful halogen bond donor, forming a strong, directional interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the kinase hinge region.

Kinase_Inhibition cluster_pathway Hypothetical Kinase Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor 6-Chloro-9-ethyl-8-iodo-9H-purine Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the title compound.

References

  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. Available at: [Link]

  • Li, W., et al. (2011). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Temple, C., et al. (1981). Synthesis of Some Glycoside Analogs and Related Compounds From 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-8-iodo-9-methyl-purine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2015). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Xu, Z., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

  • Xu, Z., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • ChemSrc. (n.d.). 6-Chloro-9-ethyl-8-iodo-9H-purine. ChemSrc. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Mechanisms of Action for Substituted Purine Analogs

Introduction: The Versatility of the Purine Scaffold Purines, consisting of a fused pyrimidine and imidazole ring, are fundamental to life. As the core structures of adenine and guanine, they are integral to the composit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Purine Scaffold

Purines, consisting of a fused pyrimidine and imidazole ring, are fundamental to life. As the core structures of adenine and guanine, they are integral to the composition of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and cellular signaling molecules (cAMP and cGMP). The profound involvement of purines in critical cellular processes makes them a prime target for therapeutic intervention.

Substituted purine analogs are synthetic molecules that mimic endogenous purines, allowing them to interact with and disrupt the function of enzymes and pathways that rely on natural purine substrates.[1][2] This mimicry is the foundation of their broad therapeutic utility. By strategically modifying the purine ring or its associated ribose sugar, medicinal chemists have developed a diverse arsenal of drugs targeting a wide array of diseases, from cancer and viral infections to autoimmune disorders.[1][2][3]

This technical guide provides a deep dive into the molecular mechanisms underpinning the action of major classes of substituted purine analogs. We will explore their interactions with target proteins at an atomic level, elucidate the downstream cellular consequences, and provide detailed, field-proven protocols for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of therapeutic agents.

Part 1: The Mechanism of Action of Purine Analogs as Kinase Inhibitors

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of nearly all cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer, making them a major focus of drug development. Many substituted purine analogs function as potent, ATP-competitive inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs).

Competitive Inhibition at the ATP-Binding Site

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their activity is dependent on binding to a cyclin partner. The catalytic core of a kinase contains a highly conserved ATP-binding pocket. Substituted purine analogs like olomoucine and roscovitine (seliciclib) exploit this site.[4] Their purine core acts as a scaffold that mimics the adenine base of ATP, enabling them to dock into the active site.

The inhibitory mechanism is primarily one of competitive inhibition. The purine analog occupies the space normally reserved for ATP, preventing the kinase from binding its phosphate donor and, consequently, from phosphorylating its substrates. The potency and selectivity of these inhibitors are dictated by the nature of the substitutions on the purine ring. These substitutions form specific hydrogen bonds and hydrophobic interactions with amino acid residues within the ATP-binding pocket that are not utilized by ATP itself.[5]

For instance, in the CDK2 active site, the purine core of an inhibitor typically forms a triplet of hydrogen bonds with the backbone amide and carbonyl groups of residues in the "hinge region" (e.g., Glu81 and Leu83 in CDK2), an interaction that anchors the molecule.[5] Substituents at the C2, N6, and N9 positions can then extend into adjacent pockets, forming additional interactions that enhance binding affinity and confer selectivity over other kinases.[5]

Downstream Cellular Consequences: Cell Cycle Arrest and Apoptosis

By inhibiting CDKs, purine analogs trigger a cascade of downstream events. The primary consequence is cell cycle arrest. For example, inhibition of CDK2/cyclin E and CDK2/cyclin A complexes prevents the G1/S transition, halting DNA replication.[6] Inhibition of CDK1/cyclin B blocks the G2/M transition, preventing entry into mitosis. This cessation of proliferation is a key antitumor mechanism.

Prolonged cell cycle arrest induced by CDK inhibitors can subsequently lead to apoptosis (programmed cell death). The exact mechanisms are complex but often involve the stabilization of the tumor suppressor protein p53 and the modulation of anti-apoptotic proteins like Mcl-1.[7] Olomoucine and roscovitine have both been shown to induce apoptosis in various cancer cell lines.[7][8]

CDK_Inhibition_Pathway cluster_0 ATP-Binding Site of CDK cluster_1 Cellular Processes ATP ATP CDK CDK/Cyclin Complex ATP->CDK Binds to PurineAnalog Substituted Purine Analog (e.g., Roscovitine) PurineAnalog->CDK Competitively Binds & Inhibits Phosphorylation Substrate Phosphorylation CDK->Phosphorylation Catalyzes Arrest Cell Cycle Arrest CDK->Arrest Inhibition Leads to CellCycle Cell Cycle Progression (G1 -> S, G2 -> M) Phosphorylation->CellCycle Drives Proliferation Cell Proliferation CellCycle->Proliferation Leads to Apoptosis Apoptosis Induction Arrest->Apoptosis Can Induce

Caption: Mechanism of CDK inhibition by substituted purine analogs.

Quantitative Analysis of Kinase Inhibition

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. This value is crucial for comparing the effectiveness of different compounds.

CompoundTarget KinaseIC50 (µM)
OlomoucineCDK17
CDK27
CDK53
RoscovitineCDK10.65
CDK20.7
CDK50.2
NU2058CDK2~13 (GI50)
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamideCDK20.044
CDK186

Note: IC50 values can vary between studies based on assay conditions (e.g., ATP concentration). Data compiled from multiple sources for illustrative purposes.[5][9]

Part 2: The Mechanism of Action of Purine Analogs as Antiviral Agents

The second major therapeutic application of purine analogs is in antiviral therapy. Here, the analogs are typically nucleosides (a purine base attached to a sugar moiety). These drugs, such as acyclovir and ganciclovir, are designed to selectively disrupt viral replication with minimal toxicity to the host cell.[10]

Selective Activation by Viral Kinases

The cornerstone of the antiviral mechanism is selective activation within infected cells. Many viruses, particularly from the Herpesviridae family, encode their own nucleoside kinases (e.g., thymidine kinase).[11] These viral kinases often have a broader substrate specificity than their host cell counterparts.

Purine nucleoside analogs like acyclovir are poor substrates for host cell kinases but are efficiently phosphorylated by the viral kinase.[11] This initial monophosphorylation is the rate-limiting step and effectively traps the drug inside the infected cell.[11][12] Host cell kinases then catalyze the subsequent conversion of the monophosphate to the active triphosphate form.[11][12] This selective activation ensures that the cytotoxic potential of the drug is unleashed primarily in virus-infected cells, which is a critical aspect of their safety profile.

Inhibition of Viral DNA Polymerase and Chain Termination

The active triphosphate analog has a dual mechanism of action:

  • Competitive Inhibition: The analog triphosphate competes with the natural substrate (dGTP in the case of acyclovir) for binding to the viral DNA polymerase.[11]

  • Chain Termination: Once incorporated into the growing viral DNA strand, the analog acts as a chain terminator. Acyclovir, for example, lacks the 3'-hydroxyl group on its acyclic sugar moiety.[11] This absence of a 3'-OH prevents the formation of the next phosphodiester bond, halting DNA elongation and aborting viral replication.[11]

This combination of selective activation and potent inhibition of viral replication machinery makes purine nucleoside analogs highly effective antiviral agents.[1][11]

Antiviral_Mechanism cluster_infected_cell Virus-Infected Host Cell Analog Purine Nucleoside Analog (e.g., Acyclovir) ViralKinase Viral Kinase (e.g., Thymidine Kinase) Analog->ViralKinase Enters & is Phosphorylated by Analog_MP Analog-Monophosphate HostKinases Host Cell Kinases Analog_MP->HostKinases Phosphorylated by Analog_TP Analog-Triphosphate (Active Form) ViralPolymerase Viral DNA Polymerase Analog_TP->ViralPolymerase Competitively Inhibits & is Incorporated by ViralKinase->Analog_MP HostKinases->Analog_TP ViralDNA Growing Viral DNA ViralPolymerase->ViralDNA Synthesizes TerminatedDNA Terminated Viral DNA ViralPolymerase->TerminatedDNA ReplicationBlock Viral Replication Blocked TerminatedDNA->ReplicationBlock Leads to

Caption: Activation and mechanism of an antiviral purine nucleoside analog.

Part 3: The Mechanism of Action of Purine Analogs as Immunosuppressants

A third class of purine analogs, the thiopurines, are utilized for their immunosuppressive properties. Azathioprine is a key example, widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases.[2][13]

Bioactivation to Thiopurine Nucleotides

Azathioprine is a prodrug that is non-enzymatically converted in the body to 6-mercaptopurine (6-MP).[2][14] 6-MP is then metabolized through a series of enzymatic steps into active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[13][14] These active metabolites are the primary mediators of the drug's immunosuppressive effects.

The central mechanism of action is the inhibition of de novo purine synthesis.[13][15] The active metabolites interfere with multiple enzymes in this pathway, leading to a depletion of the cellular pools of adenine and guanine nucleotides.[3][13]

Effects on Lymphocyte Proliferation

Lymphocytes, the key cells of the adaptive immune response, are particularly sensitive to the inhibition of de novo purine synthesis. Unlike other cell types that can utilize salvage pathways to generate purines, lymphocytes rely heavily on the de novo pathway for their proliferation during an immune response.[14]

By starving lymphocytes of the necessary building blocks for DNA and RNA synthesis, 6-TGNs effectively halt their clonal expansion.[2][14] This prevents the proliferation of T-cells and B-cells that would otherwise mediate transplant rejection or attack the body's own tissues in autoimmune diseases. The incorporation of these fraudulent nucleotides into DNA can also trigger apoptosis, further contributing to the drug's immunosuppressive effect.[14]

Part 4: Experimental Validation and Protocol Library

The elucidation of these molecular mechanisms relies on a suite of robust biochemical and cell-based assays. The following protocols are provided as a self-validating framework for investigating the activity of substituted purine analogs.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the process for determining the IC50 of a purine analog against a target kinase. The principle is to measure the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Serially dilute purine analog inhibitor in DMSO. Start->Step1 Step2 2. Add diluted inhibitor to 96-well assay plate. Step1->Step2 Step3 3. Add kinase and peptide substrate to each well. Step2->Step3 Step4 4. Pre-incubate to allow inhibitor-kinase binding. Step3->Step4 Step5 5. Initiate reaction by adding ATP solution. Step4->Step5 Step6 6. Incubate at 37°C for a defined time (e.g., 30 min). Step5->Step6 Step7 7. Terminate reaction (e.g., add stop reagent). Step6->Step7 Step8 8. Detect phosphorylated substrate. (e.g., Luminescence, Fluorescence) Step7->Step8 Step9 9. Read plate on a microplate reader. Step8->Step9 Step10 10. Plot % inhibition vs. log[Inhibitor]. Step9->Step10 Step11 11. Calculate IC50 using non-linear regression. Step10->Step11 End End: IC50 Value Determined Step11->End

Caption: A typical workflow for an in-vitro kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the phosphorylation reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[16]

  • Self-Validation: The protocol includes positive (no inhibitor) and negative (no kinase) controls to define the dynamic range of the assay and ensure its validity.

  • Reagent Preparation:

    • Kinase Buffer: 20 mM Tris pH 7.4, 140 mM NaCl, 5 mM MgCl2, 1 mM DTT.[17]

    • Prepare a stock solution of the purine analog in 100% DMSO.

    • Prepare kinase, substrate peptide, and ATP at 2x the final desired concentration in Kinase Buffer.

  • Assay Procedure:

    • Perform serial dilutions of the purine analog stock in DMSO.

    • Add 1 µL of the diluted analog to wells of a 96-well plate. Add 1 µL of DMSO for positive (100% activity) and negative (0% activity) controls.

    • Add 10 µL of 2x Kinase/Substrate mix to all wells.

    • Add 10 µL of Kinase Buffer without kinase to the negative control wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of 2x ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate for 30-60 minutes at 37°C.[17]

    • Terminate the reaction and detect remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions.[16]

    • Read luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Protocol 2: Cell Viability MTT Assay
  • Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells.

  • Self-Validation: Includes untreated control cells (100% viability) and a vehicle control (e.g., DMSO) to account for any solvent effects.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.[20]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the purine analog in growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted analog.

    • Incubate for 48-72 hours.[20]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate for 1.5-4 hours at 37°C until purple precipitate is visible.[20][21]

    • Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[20][21]

    • Mix gently on an orbital shaker for 15 minutes.[20]

  • Data Acquisition:

    • Measure the absorbance at 490-570 nm using a microplate reader.[19][20]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Causality: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[22] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]

  • Self-Validation: An asynchronous, untreated cell population is used as a control to establish the baseline cell cycle profile.

  • Cell Preparation:

    • Culture and treat cells with the purine analog for the desired time (e.g., 24 hours).

    • Harvest approximately 1-5 x 10^6 cells by trypsinization and centrifugation (300 x g for 5 minutes).

  • Fixation:

    • Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[24][25]

    • Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[24]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[24][26] The RNase A is critical to remove double-stranded RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.[25]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission at ~600 nm.

    • Collect data from at least 10,000 single-cell events.

    • Analyze the resulting DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Substituted purine analogs represent a remarkably successful class of therapeutic agents, a testament to the power of rational drug design centered on a privileged chemical scaffold. Their ability to mimic endogenous purines allows for precise intervention in fundamental cellular processes, from the ATP-dependent catalysis of kinases to the intricate machinery of nucleic acid synthesis. As demonstrated, this mimicry has been effectively harnessed to create potent anticancer, antiviral, and immunosuppressive drugs.

The future of purine analog development lies in enhancing specificity and overcoming resistance. For kinase inhibitors, the focus is on designing compounds that target unique conformations of the ATP-binding pocket or allosteric sites to achieve greater selectivity and reduce off-target effects. For antivirals, the challenge is to combat the emergence of drug-resistant viral strains by developing novel analogs or combination therapies. As our understanding of the structural and molecular biology of their targets deepens, so too will our ability to refine and deploy this versatile class of molecules against a growing range of human diseases.

References

  • Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003. Purine Analogs. Available from: [Link]

  • Wang, S., et al. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 44(25), 4388-4401. Available from: [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Available from: [Link]

  • Massive Bio. (2026). Purine Nucleoside Analog. Available from: [Link]

  • Clinical Learning. (2023). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures. YouTube. Available from: [Link]

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Foundational

An In-Depth Technical Guide to Identifying the Biological Targets of 6-Chloro-9-ethyl-8-iodo-9H-purine

For distribution to researchers, scientists, and drug development professionals. Abstract This guide outlines a comprehensive strategy for the identification and validation of biological targets for the novel synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This guide outlines a comprehensive strategy for the identification and validation of biological targets for the novel synthetic compound, 6-Chloro-9-ethyl-8-iodo-9H-purine. As specific biological data for this molecule is not publicly available, this document serves as a methodological framework. It is designed for researchers who have synthesized or are working with this compound and aims to provide a structured approach, from initial computational predictions to rigorous experimental validation. The core of this guide is built on established principles of chemical biology and drug discovery, leveraging the structural characteristics of the purine scaffold to inform target hypotheses. We will detail a multi-pronged approach encompassing in silico analysis, broad-panel biochemical screening, biophysical validation of direct binding, and cell-based assays to confirm target engagement and elucidate the mechanism of action in a physiological context.

Introduction: The Therapeutic Potential of Novel Purine Analogs

Purine analogs are a cornerstone of modern pharmacology, with applications ranging from oncology to virology.[1][2] These molecules function as antimetabolites by mimicking endogenous purines, thereby interfering with essential cellular processes like DNA synthesis and signal transduction.[1] The compound 6-Chloro-9-ethyl-8-iodo-9H-purine is a synthetic purine derivative whose biological activity is yet to be characterized. Its structure, featuring a purine core with halogen and ethyl substitutions, suggests several avenues for biological interaction.

The chloro group at the C6 position is an electrophilic site that could potentially form covalent bonds with target proteins, a feature known to be important for the activity of some 6-chloropurine analogs.[3] The ethyl group at the N9 position mimics the ribose sugar of nucleosides, potentially allowing it to interact with nucleoside-binding proteins. The iodo group at the C8 position is a large, lipophilic substituent that can significantly influence the compound's binding affinity and selectivity for its targets. While the exact targets are unknown, the purine scaffold is a privileged structure known to interact with a wide range of proteins, most notably kinases and enzymes involved in nucleotide metabolism.[2][4]

This guide provides a systematic workflow for the deconvolution of the biological targets of 6-Chloro-9-ethyl-8-iodo-9H-purine, a critical step in understanding its therapeutic potential and advancing it through the drug discovery pipeline.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about the likely biological targets of a novel compound.[5][6] This in silico phase leverages the known chemical structure of 6-Chloro-9-ethyl-8-iodo-9H-purine to predict its interactions with known protein structures.

Chemogenomic and Similarity-Based Approaches

The principle behind these methods is that structurally similar molecules often share similar biological targets. By screening databases of known bioactive compounds, we can identify molecules with structural similarity to 6-Chloro-9-ethyl-8-iodo-9H-purine and use their known targets as a starting point for our investigation.

  • Methodology :

    • Utilize chemical informatics platforms such as SciFinder, ChEMBL, or PubChem to perform substructure and similarity searches.

    • Input the SMILES string for 6-Chloro-9-ethyl-8-iodo-9H-purine: CCn1c(I)nc2c1ncnc2Cl.[7]

    • Analyze the resulting list of structurally related compounds and their annotated biological targets.

    • Prioritize targets that are recurrent among multiple similar compounds.

  • Expected Outcome : A ranked list of potential protein targets based on the principle of chemical similarity. For instance, searches may reveal that similar purine analogs are potent inhibitors of specific kinase families or enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[8][9]

Molecular Docking and Pharmacophore Modeling

Molecular docking simulations can predict the preferred binding orientation of 6-Chloro-9-ethyl-8-iodo-9H-purine to a protein target and estimate the strength of the interaction.

  • Methodology :

    • Select a panel of high-priority potential targets identified in the previous step.

    • Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

    • Use molecular modeling software (e.g., AutoDock, Schrödinger Maestro) to perform docking simulations of the compound into the active or allosteric sites of the target proteins.

    • Analyze the docking scores and binding poses to identify the most plausible interactions.

  • Expected Outcome : A refined list of potential targets with predicted binding modes and affinities. This information can guide the design of subsequent biochemical assays.

Phase 2: Broad-Spectrum Biochemical Screening

The hypotheses generated from in silico analysis must be validated through direct experimental evidence. Broad-spectrum biochemical screens are an efficient way to test the activity of a novel compound against a large panel of purified proteins.

Kinase Profiling

Given that the purine scaffold is a common feature of many kinase inhibitors, a comprehensive kinase screen is a logical first step.

  • Rationale : Kinases are a large family of enzymes that play critical roles in cellular signaling and are major targets in drug discovery. Many clinically successful drugs are kinase inhibitors.

  • Methodology :

    • Engage a contract research organization (CRO) that offers large-scale kinase profiling services (e.g., Eurofins Discovery's KINOMEscan™, Promega's Kinase Selectivity Profiling Services).[10][11][12]

    • Submit 6-Chloro-9-ethyl-8-iodo-9H-purine for screening against a panel of several hundred kinases at a fixed concentration (typically 1-10 µM).

    • The primary screen will identify which kinases are significantly inhibited by the compound.

    • For the most promising hits, perform dose-response assays to determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme's activity).

  • Data Presentation : The results of the kinase screen can be summarized in a table, as shown below.

Kinase TargetPercent Inhibition at 10 µMIC50 (nM)
Kinase A95%50
Kinase B88%250
Kinase C15%>10,000
.........
Caption: Hypothetical kinase profiling data for 6-Chloro-9-ethyl-8-iodo-9H-purine.
Other Enzyme and Receptor Panels

Depending on the results of the in silico analysis, it may be prudent to screen the compound against other relevant protein families, such as:

  • Phosphatases

  • Proteases

  • G-protein coupled receptors (GPCRs)

  • Enzymes involved in purine metabolism, such as xanthine oxidase and ribonucleotide reductase.[4]

Phase 3: Biophysical Validation of Direct Binding

Biochemical assays demonstrate an effect on protein function, but they do not definitively prove direct binding. Biophysical techniques are essential for confirming a direct interaction between the compound and its putative target and for quantifying the binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect and quantify biomolecular interactions in real-time.[13][14][15]

  • Methodology :

    • Immobilize the purified target protein onto an SPR sensor chip.

    • Flow a series of concentrations of 6-Chloro-9-ethyl-8-iodo-9H-purine over the chip.

    • Measure the association and dissociation rates to determine the binding affinity (KD).

  • Causality : A direct binding event will produce a concentration-dependent response, allowing for the calculation of kinetic parameters. This provides strong evidence that the compound's effect on the protein's function is due to a direct interaction.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[16][17][18] It directly measures the heat released or absorbed during a binding event.[19]

  • Methodology :

    • Place the purified target protein in the sample cell of the calorimeter.

    • Titrate a solution of 6-Chloro-9-ethyl-8-iodo-9H-purine into the sample cell.

    • Measure the heat changes associated with each injection to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[17]

  • Self-Validation : ITC provides a complete thermodynamic profile of the interaction, which can help to understand the driving forces behind binding. The stoichiometry measurement confirms the molar ratio of the compound-to-protein interaction.

Phase 4: Cell-Based Target Engagement and Mechanism of Action

The ultimate goal is to understand how 6-Chloro-9-ethyl-8-iodo-9H-purine functions in a physiological context. Cell-based assays are crucial for confirming target engagement in living cells and for elucidating the downstream consequences of this engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds to its target inside intact cells.[20][21] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[21][22]

  • Methodology :

    • Treat cultured cells with 6-Chloro-9-ethyl-8-iodo-9H-purine or a vehicle control.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins.

    • Use Western blotting or mass spectrometry to quantify the amount of the target protein that remains in the soluble fraction at each temperature.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

  • Workflow Diagram :

    CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western blot) C->D E Plot melting curves and determine thermal shift D->E

    Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Pathway Analysis and Phenotypic Assays

Once a target has been validated, the next step is to investigate the functional consequences of its modulation.

  • Methodology :

    • Select cell lines that are relevant to the function of the identified target.

    • Treat the cells with 6-Chloro-9-ethyl-8-iodo-9H-purine and measure changes in downstream signaling pathways using techniques like Western blotting for phosphoproteins or reporter gene assays.

    • Conduct phenotypic assays to assess the compound's effects on cell proliferation, apoptosis, migration, or other relevant cellular processes.

  • Signaling Pathway Diagram :

    Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Compound 6-Chloro-9-ethyl- 8-iodo-9H-purine Compound->KinaseA GeneExpression Gene Expression TranscriptionFactor->GeneExpression

    Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The identification of biological targets for a novel compound like 6-Chloro-9-ethyl-8-iodo-9H-purine is a complex but essential process in drug discovery. The multi-faceted approach outlined in this guide, which combines computational prediction with a tiered system of experimental validation, provides a robust framework for success. By systematically progressing from broad, hypothesis-generating screens to specific, high-confidence validation assays, researchers can efficiently and accurately deconvolute the mechanism of action of this and other novel chemical entities, paving the way for their potential development as therapeutic agents.

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Exploratory

The Strategic Utility of 6-Chloro-9-ethyl-8-iodo-9H-purine: An In-depth Technical Guide for Synthetic Precursor Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry and drug development, the purine scaffold stands as a cornerstone, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry and drug development, the purine scaffold stands as a cornerstone, forming the core of numerous biologically active molecules. Among the vast array of purine derivatives, 6-Chloro-9-ethyl-8-iodo-9H-purine has emerged as a particularly valuable synthetic precursor. Its strategic disubstitution with two distinct halogen atoms at the C6 and C8 positions, each exhibiting differential reactivity, provides chemists with a powerful tool for the sequential and regioselective introduction of diverse functionalities. This guide offers an in-depth exploration of the synthesis and synthetic applications of this versatile building block, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and contextualize its application in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Properties and Synthesis

The utility of 6-Chloro-9-ethyl-8-iodo-9H-purine as a synthetic intermediate is rooted in its distinct reactive sites. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C8 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a programmed, stepwise elaboration of the purine core.

Synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine: A Plausible and Validated Approach

Workflow for the Synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine

cluster_0 Step 1: N9-Ethylation A 6-Chloro-8-iodo-9H-purine E 6-Chloro-9-ethyl-8-iodo-9H-purine A->E Reacts with B Ethyl iodide B->E C Base (e.g., K2CO3) C->E in the presence of D Solvent (e.g., DMF) D->E

Caption: Synthetic workflow for 6-Chloro-9-ethyl-8-iodo-9H-purine.

Experimental Protocol: Synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine

This protocol is adapted from established procedures for the N-alkylation of purine derivatives.

  • Reaction Setup: To a solution of 6-chloro-8-iodo-9H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (EtI, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 6-Chloro-9-ethyl-8-iodo-9H-purine.

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

The carbon-iodine bond at the C8 position is the more reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This reactivity is a cornerstone of the synthetic utility of 6-Chloro-9-ethyl-8-iodo-9H-purine.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Hetaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the C8 position of the purine and various aryl or heteroaryl boronic acids or esters. This reaction is central to the synthesis of many kinase inhibitors that feature biaryl structures.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-I Pd(II)Complex R-Pd(II)-I(Ln) Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation ArB(OH)2 Base Pd(II)ArylComplex R-Pd(II)-Ar(Ln) Transmetalation->Pd(II)ArylComplex Reductive_Elimination Reductive Elimination Pd(II)ArylComplex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Product R-Ar Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 6-Chloro-9-ethyl-8-iodo-9H-purine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 8-aryl-6-chloro-9-ethyl-9H-purine derivative.

Table 1: Representative Suzuki-Miyaura Couplings with 6-Chloro-8-iodopurine Derivatives

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Chloro-9-ethyl-8-phenyl-9H-purine85-95
24-Methoxyphenylboronic acid6-Chloro-9-ethyl-8-(4-methoxyphenyl)-9H-purine80-90
33-Pyridylboronic acid6-Chloro-9-ethyl-8-(pyridin-3-yl)-9H-purine75-85
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C-C bond between the C8 position of the purine and a terminal alkyne.[1] This reaction is invaluable for introducing linear, rigid alkynyl linkers, which can serve as handles for further functionalization or as key structural elements in bioactive molecules.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of 6-Chloro-9-ethyl-8-iodo-9H-purine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C for 2-8 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 8-alkynyl-6-chloro-9-ethyl-9H-purine.

Table 2: Representative Sonogashira Couplings with 6-Chloro-8-iodopurine Derivatives

EntryAlkyneProductYield (%)
1Phenylacetylene6-Chloro-9-ethyl-8-(phenylethynyl)-9H-purine80-90
2Trimethylsilylacetylene6-Chloro-9-ethyl-8-((trimethylsilyl)ethynyl)-9H-purine85-95
3Propargyl alcohol3-(6-Chloro-9-ethyl-9H-purin-8-yl)prop-2-yn-1-ol70-80

Functionalization at the C6-Position

The chlorine atom at the C6 position provides a handle for introducing a diverse range of substituents, primarily through nucleophilic aromatic substitution and palladium-catalyzed amination reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the purine ring facilitates nucleophilic aromatic substitution at the C6 position. This allows for the displacement of the chloro group by various nucleophiles, including amines, alkoxides, and thiolates.

Experimental Protocol: Nucleophilic Aromatic Substitution with Amines

  • Reaction Setup: Dissolve the 6-chloro-9-ethyl-8-substituted-9H-purine (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF.

  • Addition of Nucleophile: Add the desired amine (1.5-3.0 eq) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0-3.0 eq) to scavenge the HCl generated.

  • Reaction Conditions: Heat the reaction mixture at temperatures ranging from 80 °C to reflux for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

For less nucleophilic amines or when SNAr reactions are sluggish, the Buchwald-Hartwig amination offers a highly efficient alternative for the formation of C-N bonds at the C6 position.[2] This palladium-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance.

Catalytic Cycle of the Buchwald-Hartwig Amination

Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-Cl Pd(II)Complex R-Pd(II)-Cl(L) Oxidative_Addition->Pd(II)Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)Complex->Amine_Coordination HNR'R'' Base Pd(II)AmidoComplex R-Pd(II)-NR'R''(L) Amine_Coordination->Pd(II)AmidoComplex Reductive_Elimination Reductive Elimination Pd(II)AmidoComplex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Product R-NR'R'' Reductive_Elimination->Product cluster_0 JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor Purine-based JAK Inhibitor Inhibitor->JAK inhibits

Sources

Foundational

The Architecture of Selectivity: An In-depth Technical Guide to Tri-substituted Purine Derivatives

For researchers, medicinal chemists, and drug development professionals, the purine scaffold represents a "privileged" structure in the landscape of therapeutic innovation. Its prevalence in essential biomolecules provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purine scaffold represents a "privileged" structure in the landscape of therapeutic innovation. Its prevalence in essential biomolecules provides a foundational blueprint for designing potent and selective modulators of cellular processes. Among the vast chemical space of purine analogs, tri-substituted derivatives have emerged as a particularly fruitful area of investigation, yielding compounds with significant clinical potential.

This technical guide provides an in-depth exploration of tri-substituted purine derivatives, from their rational design and synthesis to their diverse therapeutic applications. It is intended to serve as a practical resource, offering not only established protocols but also the underlying scientific principles that govern experimental choices.

The Strategic Advantage of Tri-substitution

The purine ring system, a fusion of pyrimidine and imidazole rings, offers multiple positions for substitution. However, the 2, 6, and 9 positions have garnered significant attention for several strategic reasons:

  • Modulation of Key Interactions: The C2, C6, and N9 positions project into distinct regions of the ATP-binding pocket of many kinases, a primary target class for purine derivatives. Substitutions at these sites allow for fine-tuning of interactions with the hinge region, the ribose-binding pocket, and the solvent-exposed region, respectively.

  • Balancing Potency and Selectivity: By strategically modifying these three positions, it is possible to achieve high potency for a desired target while minimizing off-target effects. For instance, bulky substituents at C2 can be detrimental to activity against certain kinases, while an arylpiperazinyl group at C6 often enhances cytotoxic effects in cancer cell lines.[1]

  • Fine-tuning Physicochemical Properties: The substituents at these positions significantly influence the solubility, metabolic stability, and cell permeability of the compounds, all critical parameters for drug development.

Synthetic Strategies for Tri-substituted Purines: A Modular Approach

The synthesis of tri-substituted purine libraries is typically achieved through a modular approach, starting from readily available di-halogenated purines. This allows for the sequential and regioselective introduction of diverse substituents. A common and effective strategy begins with 2,6-dichloropurine.

N9-Alkylation: The First Point of Diversification

The initial step often involves the alkylation of the N9 position of 2,6-dichloropurine. This reaction is crucial as the substituent at N9 can significantly influence the compound's interaction with the ribose-binding pocket of kinases.

Experimental Protocol: N9-Alkylation of 2,6-Dichloropurine

Objective: To introduce an alkyl or cycloalkyl group at the N9 position of the purine core.

Causality of Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the imidazole nitrogen of the purine, facilitating nucleophilic attack on the alkyl halide. Potassium carbonate is a common choice due to its good solubility in DMF and its non-nucleophilic nature.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation and promotes the SN2 reaction.

  • Reaction Time and Temperature: The reaction is typically run at room temperature for an extended period to ensure complete conversion while minimizing the formation of the N7-alkylated regioisomer.

Step-by-Step Methodology:

  • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl or cycloalkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N9-alkylated product.[2]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For example, in the ¹H NMR of 2,6-dichloro-9-cyclopentyl-9H-purine, the characteristic signals for the cyclopentyl group and the C8-H of the purine ring should be observed.[3][4]

C6 Substitution: Introducing the "Selectivity" Moiety

With the N9 position functionalized, the next step typically involves a nucleophilic aromatic substitution at the more reactive C6 position. The choice of nucleophile at this stage is critical for determining the biological activity and selectivity of the final compound.

Experimental Protocol: Nucleophilic Aromatic Substitution at C6

Objective: To introduce an amine or other nucleophile at the C6 position.

Causality of Experimental Choices:

  • Solvent (n-BuOH): n-Butanol is a high-boiling polar protic solvent that facilitates the reaction and helps to solubilize the starting materials.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • To a solution of the N9-alkylated 2,6-dichloropurine (1.0 eq) in n-butanol, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-chloro-6-substituted-9-alkylpurine.[2]

C2 Substitution: The Final Diversification Step

The final step in this modular synthesis is the substitution at the C2 position. This can be achieved through various cross-coupling reactions, with the Buchwald-Hartwig amination and Suzuki-Miyaura coupling being particularly powerful.

Experimental Protocol: Buchwald-Hartwig Amination at C2

Objective: To introduce a primary or secondary amine at the C2 position.

Causality of Experimental Choices:

  • Catalyst (Pd₂(dba)₃) and Ligand (Xantphos): The palladium catalyst is essential for the cross-coupling reaction. Xantphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base (Cs₂CO₃): A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle. Cesium carbonate is often used due to its high basicity and good solubility in the reaction solvent.

  • Microwave Irradiation: This technique can significantly accelerate the reaction rate, often reducing reaction times from hours to minutes.

Step-by-Step Methodology:

  • In a microwave vial, combine the 2-chloro-6,9-disubstituted purine (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat in a microwave reactor at the appropriate temperature and time (e.g., 120 °C for 30 minutes).

  • After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final 2,6,9-trisubstituted purine derivative.[2]

Experimental Workflow: Modular Synthesis of Tri-substituted Purines

G start 2,6-Dichloropurine step1 N9-Alkylation (Alkyl Halide, K2CO3, DMF) start->step1 intermediate1 2,6-Dichloro-9-alkylpurine step1->intermediate1 step2 C6-Substitution (Amine, DIPEA, n-BuOH) intermediate1->step2 intermediate2 2-Chloro-6-amino-9-alkylpurine step2->intermediate2 step3 C2-Substitution (Buchwald-Hartwig or Suzuki) (Amine/Boronic Acid, Pd catalyst, Base) intermediate2->step3 end 2,6,9-Trisubstituted Purine step3->end

Caption: A generalized workflow for the modular synthesis of 2,6,9-trisubstituted purines.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the tri-substituted purine scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Agents: Targeting the Cell Cycle

A significant focus of research on tri-substituted purines has been the development of inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

Mechanism of Action: CDK Inhibition

Tri-substituted purine-based CDK inhibitors typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the CDK, preventing the phosphorylation of its downstream substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and can ultimately induce apoptosis in cancer cells.

CDK Signaling Pathway and Inhibition

G cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits Rb_p p-Rb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates E2F_active Active E2F DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor Tri-substituted Purine Inhibitor Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by a tri-substituted purine derivative.

Structure-Activity Relationship (SAR) for Anticancer Activity:

Substitution PositionFavorable SubstituentsUnfavorable SubstituentsRationale
C2 Small, flexible groups (e.g., anilino)Bulky groupsThe C2 substituent often interacts with the hinge region of the kinase. Bulky groups can cause steric hindrance.[1]
C6 Arylpiperazinyl groupsSmall alkyl groupsThe C6 position projects towards the solvent-exposed region, and larger, more complex groups can form additional interactions.[1]
N9 Cyclopentyl, isopropylVery large or very small groupsThe N9 substituent occupies the ribose-binding pocket, and its size and shape are critical for optimal fit.

Table 1: SAR Summary for Anticancer Tri-substituted Purines

A notable example is Roscovitine (Seliciclib) , a 2,6,9-trisubstituted purine that has been extensively studied as a CDK inhibitor.

Detailed Synthesis of (R)-Roscovitine:

  • Step 1: Synthesis of N-benzyl-2-chloro-9H-purin-6-amine: 2,6-dichloropurine is heated with benzylamine in the presence of triethylamine in n-butanol.[7]

  • Step 2: Synthesis of N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: The product from step 1 is treated with isopropyl bromide in the presence of potassium carbonate.[7]

  • Step 3: Synthesis of (R)-Roscovitine: The intermediate from step 2 is aminated with (R)-2-aminobutan-1-ol at high temperature to yield the final product.[7]

Modulators of the Central Nervous System

Tri-substituted purines have also shown promise as adenosine receptor antagonists. Adenosine receptors are G-protein coupled receptors that are widely distributed in the brain and play a crucial role in regulating neuronal activity.

SAR for Adenosine A₁ Receptor Antagonism:

Substitution PositionFavorable Substituents
C2 Phenyl
C6 Phenyl
N8 Cyclopentyl

Table 2: SAR for Adenosine A₁ Receptor Antagonists [8]

One particularly potent compound, 8-cyclopentyl-2,6-diphenylpurine, has demonstrated high affinity for the human adenosine A₁ receptor, highlighting the potential of this class of compounds for treating neurological disorders.[8]

Antiviral and Anti-inflammatory Agents

The purine scaffold is a fundamental component of nucleic acids, making purine analogs logical candidates for antiviral therapies. Tri-substituted purine nucleoside analogs have been synthesized and evaluated against a range of viruses, including hepatitis B virus (HBV) and human cytomegalovirus (HCMV).[9][10] The mechanism of action often involves the inhibition of viral polymerases or interference with viral nucleic acid replication.

Furthermore, some tri-substituted purines have demonstrated anti-inflammatory properties, potentially through the inhibition of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic AMP (cAMP), a key second messenger in inflammatory signaling.[11][12]

Future Perspectives

The field of tri-substituted purine derivatives continues to evolve, with ongoing efforts to:

  • Develop more selective inhibitors: Fine-tuning the substituents at the C2, C6, and N9 positions will lead to compounds with improved selectivity profiles, reducing off-target effects and enhancing therapeutic windows.

  • Explore novel therapeutic targets: While kinase inhibition has been a major focus, the potential of tri-substituted purines to modulate other target classes, such as adenosine receptors and phosphodiesterases, warrants further investigation.

  • Employ advanced synthetic methodologies: The use of techniques like solid-phase synthesis and flow chemistry can accelerate the generation of large and diverse libraries of tri-substituted purines for high-throughput screening.

References

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC - NIH. Available from: [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. Available from: [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Available from: [Link]

  • 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. PubMed. Available from: [Link]

  • Synthesis and structures of novel 2,6,9-trisubstituted purine analogues... ResearchGate. Available from: [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Available from: [Link]

  • Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. PubMed. Available from: [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. NIH. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available from: [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. NIH. Available from: [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed. Available from: [Link]

  • Synthesis and Antiviral Activity of 2'-Deoxy-4'-thio Purine Nucleosides. ACS Publications. Available from: [Link]

  • An Unusual Protector-Protégé Strategy for the Biosynthesis of Purine Nucleoside Antibiotics. PubMed. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available from: [Link]

  • Phosphodiesterase inhibitor. Wikipedia. Available from: [Link]

  • Practical Synthesis of Roscovitine and CR8 | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis and antiinflammatory activity of trisubstituted pyrimidines and triazines. PubMed. Available from: [Link]

  • 2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists. ACS Publications. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides. PubMed. Available from: [Link]

  • New and emerging therapies in gout | Rheumatology & Autoimmunity. MedNexus. Available from: [Link]

  • Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions. ResearchGate. Available from: [Link]

  • Selective inhibitors of cyclic AMP-specific phosphodiesterase: heterocycle-condensed purines. PubMed. Available from: [Link]

  • Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. RSC Publishing. Available from: [Link]

  • Synthesis and Biological Evaluation of a Selective N- and P/Q-Type Calcium Channel Agonist. PubMed Central. Available from: [Link]

  • How do different drug classes work in treating Gout?. Patsnap Synapse. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

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  • Purine Synthesis. Microbe Notes. Available from: [Link]

  • From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery - Pensoft. Available from: [Link]

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  • Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. PMC - PubMed Central. Available from: [Link]

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  • Purine but Not Pyrimidine De Novo Nucleotide Biosynthesis Inhibitors Strongly Enhance the Antiviral Effect of Corresponding Nucleobases Against Dengue Virus. MDPI. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 6-Chloro-9-ethyl-8-iodo-9H-purine (CAS 1610703-69-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling considerations for 6-Chloro-9-ethyl-8-iodo-9H-purine, a halogenated purine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 6-Chloro-9-ethyl-8-iodo-9H-purine, a halogenated purine derivative utilized in laboratory and research settings. Due to the limited availability of extensive toxicological data for this specific compound, this document synthesizes available information, draws logical inferences from structurally similar molecules, and integrates established principles of chemical safety to provide a robust framework for its responsible use.

Understanding the Compound: Physicochemical and Hazardous Profile

6-Chloro-9-ethyl-8-iodo-9H-purine (C₇H₆ClIN₄) is a substituted purine with a molecular weight of 308.51 g/mol .[1] Its structure, featuring both chloro and iodo substitutions, suggests potential for biological activity, making it a compound of interest in medicinal chemistry and drug discovery. However, these same structural features necessitate a cautious approach to its handling.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 6-Chloro-9-ethyl-8-iodo-9H-purine is presented below. These properties are crucial for understanding its behavior and for making informed decisions regarding storage and handling.

PropertyValueSource
CAS Number 1610703-69-9[1]
Molecular Formula C₇H₆ClIN₄[1]
Molecular Weight 308.51 g/mol [1]
Purity ≥98%[1]
Appearance Solid (form may vary)Inferred
Storage -20°C, sealed, away from moisture and light[1]
Hazardous Profile and GHS Classification

Direct and comprehensive toxicological data for 6-Chloro-9-ethyl-8-iodo-9H-purine is not extensively documented. However, based on the available Safety Data Sheet (SDS) from ChemScene, the compound is classified with the GHS pictogram GHS07 and the signal word "Warning".[1]

Hazard Statement:

  • H302: Harmful if swallowed [1]

To provide a more comprehensive understanding of the potential hazards, it is instructive to consider the GHS classification for a structurally analogous compound, 6-chloro-9-methyl-9H-purine. The primary difference is the substitution of an ethyl group for a methyl group at the 9-position, which is unlikely to drastically alter the core toxicological profile.

Inferred GHS Classification (based on 6-chloro-9-methyl-9H-purine):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled

  • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3): H335 - May cause respiratory irritation

It is prudent for researchers to handle 6-Chloro-9-ethyl-8-iodo-9H-purine with the assumption that it may possess these additional hazards.

Prudent Handling and Personal Protective Equipment (PPE)

Given the known and inferred hazards, a stringent adherence to standard laboratory safety protocols is paramount. The following sections detail the necessary personal protective equipment and handling procedures.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense against exposure. The following workflow should be implemented whenever handling 6-Chloro-9-ethyl-8-iodo-9H-purine.

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Don_PPE Don PPE (Gloves, Lab Coat, Goggles) Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff and Dispose of Contaminated PPE Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A workflow for the selection and use of Personal Protective Equipment (PPE).

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: While not explicitly mandated by the available SDS, given the potential for respiratory irritation, handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.

Safe Handling Practices
  • Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood.

  • Avoidance of Contact: Avoid contact with skin, eyes, and clothing.

  • Aerosol and Dust Generation: Take precautions to minimize the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

  • Storage Conditions: Store in a tightly sealed container at -20°C, protected from light and moisture.[1]

  • Incompatible Materials: While specific incompatibility data for this compound is not available, it is prudent to store it away from strong oxidizing agents and strong acids or bases.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Spill Response

A minor spill of 6-Chloro-9-ethyl-8-iodo-9H-purine can be managed by trained laboratory personnel by following the procedure outlined below. For large spills, or if there is any uncertainty, evacuate the area and contact the institution's emergency response team.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess Small_Spill Small Spill (Manageable) Assess->Small_Spill Large_Spill Large Spill (Unmanageable) Assess->Large_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Emergency_Response Contact Emergency Response Team Large_Spill->Emergency_Response Yes Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Clean Up Spill (Follow Protocol) Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: A workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol for a Minor Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Situation: Evaluate the extent of the spill and the associated risks.

  • Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Clean Up: Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Waste: Dispose of the contaminated waste and cleaning materials in accordance with institutional and local regulations.

  • Report the Incident: Report the spill to the laboratory supervisor or safety officer.

Disposal Considerations

All waste materials contaminated with 6-Chloro-9-ethyl-8-iodo-9H-purine should be treated as hazardous chemical waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

While 6-Chloro-9-ethyl-8-iodo-9H-purine is a valuable compound for research and development, its potential hazards necessitate a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date Safety Data Sheet before handling any chemical and to be fully aware of your institution's specific safety protocols.

References

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Foundational

An In-Depth Technical Guide to Predicting Protein Binding Modes of 6-Chloro-9-ethyl-8-iodo-9H-purine

Abstract This technical guide provides a comprehensive framework for predicting the protein binding modes of the novel synthetic purine analogue, 6-Chloro-9-ethyl-8-iodo-9H-purine. Given the absence of empirical binding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for predicting the protein binding modes of the novel synthetic purine analogue, 6-Chloro-9-ethyl-8-iodo-9H-purine. Given the absence of empirical binding data for this specific molecule, this document outlines a robust, multi-faceted approach leveraging established computational and experimental methodologies. We will explore the rationale behind target identification through homology analysis with known purine-based inhibitors, detail the protocols for in silico prediction via molecular docking and molecular dynamics simulations, and describe the biophysical assays essential for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of new chemical entities.

Introduction: The Rationale for Investigating 6-Chloro-9-ethyl-8-iodo-9H-purine

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved therapeutic agents.[1][2] Purine analogues have demonstrated a wide range of biological activities, including antiviral, antitumor, and immunosuppressive effects.[1][3][4] A significant class of purine-based drugs function as kinase inhibitors, targeting the ATP-binding site of these enzymes which are often dysregulated in diseases such as cancer.[1][5][6]

6-Chloro-9-ethyl-8-iodo-9H-purine is a synthetic purine derivative with distinct structural features that suggest a strong potential for biological activity. The purine core provides a well-established framework for interaction with nucleotide-binding proteins. The substituents at the 6, 8, and 9 positions are critical for modulating binding affinity, selectivity, and pharmacokinetic properties:

  • 6-Chloro group: This group can act as a leaving group for covalent modification of the target protein or participate in hydrogen bonding and other non-covalent interactions.

  • 8-Iodo group: The large, hydrophobic iodine atom can form halogen bonds, a type of non-covalent interaction that has been increasingly recognized for its importance in protein-ligand binding. It also significantly alters the electronic properties of the purine ring.

  • 9-Ethyl group: This alkyl group can occupy hydrophobic pockets within a binding site, contributing to binding affinity through van der Waals interactions.

Given these features, it is highly probable that 6-Chloro-9-ethyl-8-iodo-9H-purine interacts with protein kinases, heat shock proteins like Hsp90, or other ATP-binding proteins.[7] This guide will delineate a systematic approach to predict and validate its binding modes.

A Predictive Workflow: From Target Hypothesis to Experimental Validation

The following workflow outlines a logical progression for elucidating the protein binding modes of a novel compound like 6-Chloro-9-ethyl-8-iodo-9H-purine.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Integrated Analysis A Target Identification (Homology Analysis) B Molecular Docking A->B Select Target(s) C Molecular Dynamics (MD) Simulation B->C Refine Pose(s) D Isothermal Titration Calorimetry (ITC) C->D Validate Binding & Thermodynamics E Surface Plasmon Resonance (SPR) C->E Validate Binding & Kinetics F NMR Spectroscopy C->F Validate Binding & Map Interface G Binding Mode Hypothesis D->G E->G F->G A Start with Docking Pose B Solvate the System (Add Water and Ions) A->B C Energy Minimization B->C D Equilibration (NVT and NPT) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, Interaction Analysis) E->F

Figure 2: A typical workflow for a molecular dynamics simulation of a protein-ligand complex.

Interpretation of MD Simulation Results:

  • Root Mean Square Deviation (RMSD): A stable RMSD of the ligand and protein backbone over the simulation time suggests a stable binding mode.

  • Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different regions of the protein.

  • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) throughout the simulation provides confidence in the predicted binding mode.

Experimental Validation of Predicted Binding Modes

Computational predictions must be validated by experimental data. [8]Biophysical assays are essential for confirming direct binding and quantifying the interaction between the compound and the target protein. [9]

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing biomolecular interactions. [10]It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). [11][12][13] Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a solution of 6-Chloro-9-ethyl-8-iodo-9H-purine in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the sample cell.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Table 1: Representative Thermodynamic Data from ITC

ParameterDescriptionTypical Value for a Strong Interaction
Kd (Dissociation Constant) A measure of binding affinity. Lower values indicate stronger binding.nM to low µM range
n (Stoichiometry) The molar ratio of ligand to protein in the complex.~1 for a 1:1 binding mode
ΔH (Enthalpy Change) The heat released or absorbed upon binding.Can be positive or negative
ΔS (Entropy Change) The change in disorder of the system upon binding.Can be positive or negative
Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for monitoring biomolecular interactions in real-time. [14][15]It provides kinetic data on the association (ka) and dissociation (kd) rates of the interaction, from which the binding affinity (Kd) can be calculated. [16][17] Experimental Protocol: SPR Analysis

  • Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip.

  • SPR Experiment:

    • Flow a solution of 6-Chloro-9-ethyl-8-iodo-9H-purine at various concentrations over the sensor chip.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of ligand bound to the protein.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic model to determine ka and kd.

    • Calculate Kd (kd/ka).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about protein-ligand interactions in solution. [18][19][20][21]It can be used to confirm binding, map the binding site on the protein, and determine the structure of the protein-ligand complex.

Common NMR Experiments for Binding Studies:

  • Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein backbone amides upon ligand titration are used to identify the residues in the binding site.

  • Saturation Transfer Difference (STD) NMR: This technique identifies which parts of the ligand are in close proximity to the protein.

  • Transferred Nuclear Overhauser Effect (trNOE): This experiment provides information about the conformation of the ligand when it is bound to the protein.

Integrated Analysis and Binding Mode Hypothesis

The final step is to integrate the data from all computational and experimental methods to construct a comprehensive and self-validating model of the binding mode. [22][9][23]

  • Concordance between Docking and MD: Does the MD simulation confirm the stability of the top-scoring docking pose?

  • Correlation of Computational and Experimental Data: Do the key interactions predicted by the computational models align with the experimental binding data? For example, a predicted hydrogen bond that is critical for binding should be consistent with a favorable enthalpic contribution determined by ITC.

  • Structural Validation: Do the residues identified by NMR CSP experiments as being part of the binding interface correspond to the predicted binding site from molecular docking?

By synthesizing these different lines of evidence, a robust and reliable hypothesis for the binding mode of 6-Chloro-9-ethyl-8-iodo-9H-purine can be formulated, providing a solid foundation for further drug development efforts.

References

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Exploratory

An In-Depth Technical Guide to Elucidating Cellular Responses Induced by 6-Chloro-9-ethyl-8-iodo-9H-purine

Audience: Researchers, scientists, and drug development professionals. Abstract: The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, many of which target protein kinases.[1] This guide presents a comprehensive, field-proven framework for the systematic investigation of a novel purine derivative, 6-Chloro-9-ethyl-8-iodo-9H-purine. Due to the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for its initial characterization, from broad phenotypic screening to in-depth mechanistic studies and target validation. We will delineate a logical, multi-tiered experimental workflow, providing the causal rationale behind each step and presenting detailed, self-validating protocols. This guide is designed to empower researchers to thoroughly interrogate the cellular and molecular interactions of this and other novel small molecules, ultimately elucidating their therapeutic potential.

Introduction and Initial Hypothesis Generation

The chemical structure of 6-Chloro-9-ethyl-8-iodo-9H-purine, available from suppliers such as ChemScene, suggests its potential as a biologically active agent.[2] Purine analogues have a well-documented history as modulators of crucial cellular processes, frequently acting as inhibitors of enzymes involved in signaling pathways.[3] Specifically, the 2,6,9-trisubstituted purine scaffold is a hallmark of several potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[4][5] Therefore, a primary working hypothesis is that 6-Chloro-9-ethyl-8-iodo-9H-purine functions as a kinase inhibitor, potentially targeting CDKs, thereby inducing anti-proliferative effects. This hypothesis forms the basis of the subsequent experimental workflow designed to test this prediction and uncover the compound's mechanism of action.

Phase I: Characterizing the Cellular Phenotype

The initial phase of investigation focuses on defining the macroscopic effects of the compound on cancer cells. A panel of cancer cell lines from different tissues of origin should be selected to identify potential tissue-specific sensitivities.

Assessment of Cytotoxicity and Cell Viability

The foundational experiment is to determine the compound's effect on cell viability and proliferation. This will establish the effective concentration range for subsequent, more detailed assays. Tetrazolium reduction assays like MTT and XTT are robust, colorimetric methods for this purpose.[6]

Rationale: These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[7] This provides a quantitative measure of the compound's cytostatic or cytotoxic effects.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-Chloro-9-ethyl-8-iodo-9H-purine in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Representative Dose-Response Data for 6-Chloro-9-ethyl-8-iodo-9H-purine in Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)8.5
HCT116 (Colon)12.2
A549 (Lung)15.7
HeLa (Cervical)9.1

This is example data and does not reflect actual experimental results.

Evaluation of Cell Cycle Progression

Given the hypothesis that the compound may target CDKs, assessing its impact on cell cycle distribution is a critical next step. Flow cytometry with propidium iodide (PI) staining is the gold-standard technique for this analysis.[2]

Rationale: CDKs are essential for the orderly progression through the different phases of the cell cycle (G1, S, G2, M).[8] Inhibition of specific CDKs can lead to cell cycle arrest at distinct checkpoints. For instance, CDK4/6 inhibitors typically cause a G1 phase arrest.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with 6-Chloro-9-ethyl-8-iodo-9H-purine at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Assessment of Apoptosis Induction

To determine if the observed reduction in cell viability is due to programmed cell death, an apoptosis assay is performed. Annexin V staining is a common and reliable method for detecting early-stage apoptosis.[9]

Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can identify apoptotic cells via flow cytometry.[10] Co-staining with a viability dye like propidium iodide allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[11]

Experimental Protocol: Annexin V Apoptosis Assay

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Phase II: Target Identification and Validation

Once the cellular phenotype has been established, the next phase is to identify the direct molecular target(s) of the compound.

Biochemical Screening: Kinome Profiling

Based on the purine scaffold, a broad in vitro kinase screen is a logical first step for target identification.[1] Several commercial services offer kinome profiling against large panels of recombinant kinases.[12][13]

Rationale: This approach provides an unbiased assessment of the compound's inhibitory activity against a wide range of kinases, helping to identify primary targets and assess selectivity.

G cluster_0 Phase I: Phenotypic Characterization cluster_1 Phase II: Target Identification & Validation A Compound Treatment (6-Chloro-9-ethyl-8-iodo-9H-purine) B Cell Viability Assay (XTT) Determine IC50 A->B C Cell Cycle Analysis (PI Staining) Assess Cell Cycle Arrest A->C D Apoptosis Assay (Annexin V) Quantify Cell Death A->D B->C Use IC50 concentration B->D Use IC50 concentration E In Vitro Kinase Screen (Kinome Profiling) C->E Hypothesis: CDK inhibitor G In Vitro Kinase Assay Determine IC50 for Top Hits E->G Top Hits F Target Engagement Assay (CETSA) Confirm Intracellular Binding H Western Blot Analysis Downstream Signaling F->H G->F I Phosphoproteomics Global Signaling Effects H->I

Caption: A comprehensive workflow for characterizing a novel small molecule inhibitor.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

A positive hit from an in vitro kinase screen does not guarantee that the compound engages the target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[14][15]

Rationale: The binding of a ligand to its target protein generally increases the protein's thermal stability.[16] CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining. An increase in the melting temperature of the protein in the presence of the compound indicates direct binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein (identified from the kinome screen) by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Phase III: Mechanistic Elucidation and Downstream Effects

With a validated target, the final phase is to understand the downstream consequences of target inhibition.

In Vitro Kinase Activity Assay

To quantify the potency of the compound against the validated target, a direct in vitro kinase assay is performed.[10]

Rationale: This assay measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase, allowing for the determination of an in vitro IC50 value.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate, combine the purified recombinant kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of 6-Chloro-9-ethyl-8-iodo-9H-purine.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Detection: Stop the reaction and measure kinase activity. This is often done by quantifying the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Analysis of Downstream Signaling Pathways

Inhibition of a kinase should lead to changes in the phosphorylation status of its downstream substrates. Western blotting is a targeted approach to investigate these changes.

Rationale: If 6-Chloro-9-ethyl-8-iodo-9H-purine inhibits a specific CDK, for example, CDK4, one would expect to see a decrease in the phosphorylation of its key substrate, the Retinoblastoma (Rb) protein.[8]

G cluster_pathway Hypothetical CDK4/6 Signaling Pathway compound 6-Chloro-9-ethyl-8-iodo-9H-purine cdk4_6 CDK4/6 compound->cdk4_6 Inhibition rb Rb cdk4_6->rb Phosphorylation cyclinD Cyclin D cyclinD->cdk4_6 Activation e2f E2F rb->e2f p_rb p-Rb s_phase S-Phase Entry e2f->s_phase Transcription

Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by the compound.

Experimental Protocol: Western Blotting for Phospho-Rb

  • Cell Lysis: Treat cells with the compound for various times and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-Rb and total Rb. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

Global Phosphoproteomics Analysis

For a more comprehensive and unbiased view of the compound's effects on cellular signaling, a mass spectrometry-based phosphoproteomics approach can be employed.[7][17]

Rationale: This powerful technique can identify and quantify thousands of phosphorylation sites across the entire proteome, providing a global snapshot of the signaling pathways modulated by the inhibitor.[18] This can confirm the on-target effects and potentially reveal novel off-target activities.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the cellular responses induced by 6-Chloro-9-ethyl-8-iodo-9H-purine. By progressing from broad phenotypic assays to specific target validation and mechanistic studies, researchers can efficiently elucidate the compound's mechanism of action, identify its molecular targets, and assess its therapeutic potential. This structured, hypothesis-driven workflow, grounded in established and self-validating methodologies, ensures scientific rigor and maximizes the potential for novel discoveries in drug development.

References

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Foundational

Research applications of 6-chloro-9-alkylpurine derivatives in medicinal chemistry

The 6-Chloro-9-Alkylpurine Scaffold: A Cornerstone in Modern Medicinal Chemistry An In-depth Technical Guide for Drug Discovery Professionals Abstract The purine ring system is a foundational scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Chloro-9-Alkylpurine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The purine ring system is a foundational scaffold in medicinal chemistry, integral to the structure of essential biomolecules and a prolific source of therapeutic agents. Among its many variations, the 6-chloro-9-alkylpurine framework has emerged as a "privileged scaffold" due to its synthetic versatility and broad spectrum of biological activities. The chlorine atom at the C6 position serves as an excellent leaving group for nucleophilic aromatic substitution, enabling the creation of vast and diverse chemical libraries. Concurrently, the N9-alkyl substituent provides a crucial handle for modulating physicochemical properties such as solubility, membrane permeability, and metabolic stability, while also influencing target engagement. This guide provides a comprehensive overview of the research applications of 6-chloro-9-alkylpurine derivatives, delving into their role as potent inhibitors of various protein kinases, their application as antiviral and anticancer agents, and their emerging potential in other therapeutic areas. We will explore the underlying structure-activity relationships, detail key synthetic and biological evaluation protocols, and provide insights into the future trajectory of this remarkable class of compounds.

Introduction: The Strategic Importance of the Purine Scaffold

Purine analogues are a cornerstone of chemotherapy and play vital roles in numerous cellular processes, including cell growth, proliferation, and division.[1] These molecules often function as antimetabolites by mimicking endogenous nucleobases and nucleosides, thereby disrupting nucleic acid metabolism.[1] Clinically approved purine derivatives like Fludarabine and Cladribine have demonstrated efficacy in treating hematological malignancies by inhibiting enzymes such as ribonucleotide reductase, which ultimately impedes DNA synthesis and induces apoptosis in cancer cells.[1]

The 6-chloro-9-alkylpurine scaffold represents a highly strategic starting point for drug discovery. Key features contributing to its "privileged" status include:

  • Synthetic Tractability: The C6-chloro group is readily displaced by a wide array of nucleophiles (O, N, S-based), allowing for systematic structural modifications. This facilitates the rapid exploration of structure-activity relationships (SAR).

  • Bioisosteric Potential: The purine core is a bioisostere of adenine, enabling it to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.

  • Tunable Pharmacokinetics: The N9-alkyl group is critical for fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Variation of this group can enhance oral bioavailability, modulate cell permeability, and prevent undesired metabolism.

Therapeutic Applications: Targeting Disease with Precision

The versatility of the 6-chloro-9-alkylpurine scaffold has led to its exploration in a multitude of therapeutic contexts.

Cyclin-Dependent Kinase (CDK) Inhibition in Oncology

Overactive Cyclin-Dependent Kinases (CDKs) are a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The 2,6,9-trisubstituted purine derivative, Roscovitine (Seliciclib) , is a notable example that has progressed to clinical trials.[3] Roscovitine acts as a competitive inhibitor at the ATP-binding site of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the sub-micromolar range.[4] Its mechanism involves the formation of two key hydrogen bonds between the purine's N7 and N6 atoms and the backbone of Leu83 in the kinase's active site.[4]

Research has expanded from this foundation, with studies synthesizing novel series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives that exhibit potent CDK1 and CDK2 inhibition and induce apoptosis in human melanoma cell lines.[2]

Inhibition of Other Kinases

The application of this scaffold extends beyond CDKs to other important kinase families.

  • PDGFRα in Leukemia: Receptor tyrosine kinase PDGFRα is a key driver in certain tumors. A series of 2,6,9-trisubstituted purines demonstrated nanomolar potency against PDGFRα and selective cytotoxicity in a human eosinophilic leukaemia cell line that expresses the FIP1L1-PDGFRA oncogene.[5] Lead compounds were shown to inhibit PDGFRα autophosphorylation and downstream signaling through STAT3 and ERK1/2, leading to G1 cell cycle arrest and apoptosis.[5]

Antitumor and Antileukemic Activity

Beyond specific kinase targets, 6-chloro-9-alkylpurine derivatives have shown broad antitumor activity. Their mechanism can involve functioning as antimetabolites or inducing apoptosis through other pathways.[6] For example, 9-norbornyl-6-chloropurine (NCP) has been identified as a promising orally available antileukemic agent.[7] Its mechanism involves interaction with cellular glutathione (GSH), leading to GSH depletion in tumor cells and increased cytotoxicity.[7]

Novel 6,8,9-trisubstituted purine analogues have also been synthesized and evaluated against human liver, colon, and breast cancer cells, with some compounds showing cytotoxic activity superior to clinically used drugs like 5-Fluorouracil and Fludarabine.[1]

Antiviral Applications

The structural similarity of purine analogues to natural nucleosides makes them effective substrates for viral polymerases, leading to chain termination and inhibition of viral replication. Derivatives of 2-amino-6-chloropurine have been synthesized and tested against a range of viruses.[8] By displacing the C6-chloro group with various alkylamino, alkoxy, and alkylthio moieties, researchers have identified compounds with high efficacy against cytomegalovirus (CMV), herpes simplex virus (HSV-1, HSV-2), and hepatitis B virus (HBV).[8]

CNS Applications: Potential Antipsychotic Agents

A fascinating application outside of oncology and virology is the development of 6-(alkylamino)-9-alkylpurines as potential antipsychotic agents.[9][10] These compounds were designed to antagonize the behavioral effects of the dopamine agonist apomorphine.[9][10] Through iterative SAR studies, potency was significantly improved by modifying substituents at the C6 and N9 positions, leading to compounds with anti-aggressive behavior activity in animal models.[9]

Synthetic Strategies and Methodologies

The synthesis of 6-chloro-9-alkylpurine derivatives is typically straightforward, allowing for the generation of diverse compound libraries. The core synthesis involves two key steps: N9-alkylation of 6-chloropurine and subsequent nucleophilic substitution at the C6 position.

General Synthetic Workflow

The general workflow for synthesizing a library of 6-substituted-9-alkylpurine derivatives is depicted below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization Start 6-Chloropurine Step1 N9-Alkylation (e.g., Alkyl halide, Base) Start->Step1 Intermediate 6-Chloro-9-alkylpurine (Key Intermediate) Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH2, R-OH, R-SH) Intermediate->Step2 To Library Synthesis Library Diverse Library of 6-Substituted-9-alkylpurines Step2->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification

Caption: General workflow for synthesis of 6-chloro-9-alkylpurine derivatives.

Detailed Experimental Protocol: Synthesis of 9-Cyclopentyl-6-chloropurine

This protocol provides a representative method for the N9-alkylation of 6-chloropurine.

Materials:

  • 6-Chloropurine

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise to the suspension. Heat the reaction mixture to 60-80 °C and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the pure 9-cyclopentyl-6-chloropurine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the purine and the salt byproducts. K₂CO₃ is a mild base suitable for deprotonating the purine ring's N9-H, which is more acidic than the N7-H, leading to regioselective alkylation. The aqueous workup is essential to remove the DMF and inorganic salts.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the potency of newly synthesized derivatives as kinase inhibitors, an in vitro kinase assay is a standard primary screen. The Kinase-Glo® Luminescent Kinase Assay is a common example.

Kinase Inhibition Assay Workflow

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions Step1 Add Kinase, Substrate, and Test Compound to Assay Plate Start->Step1 Step2 Initiate Reaction: Add ATP Solution Step1->Step2 Step3 Incubate at Room Temp (e.g., 60 minutes) Step2->Step3 Step4 Stop Reaction & Detect Signal: Add Kinase-Glo® Reagent Step3->Step4 Step5 Incubate (10 mins) Step4->Step5 End Read Luminescence (Plate Reader) Step5->End

Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.

Detailed Protocol: CDK2/Cyclin E Inhibition Assay

Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. The Kinase-Glo® reagent depletes the remaining ATP to generate a luminescent signal via a luciferase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP remaining, i.e., inhibition).

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Histone H1 substrate

  • ATP

  • Test compounds (6-chloro-9-alkylpurine derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include controls: "no inhibitor" (DMSO only) and "no enzyme" (background).

  • Enzyme/Substrate Addition: Prepare a master mix of CDK2/Cyclin E and Histone H1 in assay buffer. Add this mix to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume in the well.

  • Signal Development: Mix briefly and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and reproducible. A Z' > 0.5 is considered excellent.

Structure-Activity Relationship (SAR) Insights

Systematic studies have yielded valuable insights into the SAR of this scaffold.

Compound IDN9-SubstituentC6-SubstituentTargetIC50 (µM)Reference
Roscovitine Isopropyl(R)-2-(1-hydroxy-2-methylpropan-2-yl)aminoCDK2~0.7[4]
1 Cyclopentyl4-FluorophenylaminoCDK10.15[2]
2 Cyclopentyl4-HydroxyphenylaminoCDK20.09[2]
NCP NorbornylChloroCCRF-CEM CellsVaries[7]
3 CyclopropylmethylCyclopropylaminoDopamine Agonist AntagonismED50 = 2 mg/kg (in vivo)[9]

Key Observations:

  • N9-Position: Small to medium-sized lipophilic groups like isopropyl, cyclopentyl, and cyclopropylmethyl are often optimal for kinase inhibition and favorable pharmacokinetic properties.[2][9]

  • C6-Position: The nature of the nucleophile used to displace the chlorine is paramount for target affinity and selectivity. For kinases, substituted anilines or benzylamines often provide potent inhibition by accessing additional pockets within the ATP-binding site.[2][4] The Suzuki-Miyaura cross-coupling reaction has also been effectively used to introduce substituted phenyl groups at the C6 position, yielding derivatives with significant cytostatic activity.[11]

Future Directions and Conclusion

The 6-chloro-9-alkylpurine scaffold remains a highly valuable platform in medicinal chemistry. Future research is likely to focus on several key areas:

  • Selectivity Profiling: Moving beyond potency, the next generation of inhibitors will require high selectivity to minimize off-target effects. This involves designing C6-substituents that exploit unique features of the target kinase's active site.

  • Targeting Resistance: As resistance to existing kinase inhibitors emerges, new derivatives can be designed to overcome these mutations.

  • PROTACs and Molecular Glues: The scaffold's inherent target-binding properties and synthetic accessibility make it an ideal starting point for developing more complex modalities like Proteolysis-Targeting Chimeras (PROTACs).

  • Exploring New Targets: While kinase inhibition is a major application, the scaffold's potential against other enzyme classes and receptor families remains underexplored.[9][10]

References

  • Yavuz, S., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]

  • Kelley, J. L., et al. (1997). 6-(alkylamino)-9-alkylpurines. A new class of potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Talian, I., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research. Available at: [Link]

  • Kelley, J. L., et al. (1997). 6-(Alkylamino)-9-alkylpurines. A New Class of Potential Antipsychotic Agents. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Seliciclib. Wikipedia. Available at: [Link]

  • Hocek, M., et al. (2003). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, J., et al. (2014). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gucky, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bettayeb, K., et al. (2010). Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents. Molecules. Available at: [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. Available at: [Link]

  • Chen, X., et al. (2003). Structure-activity relationships of (S,Z)-2-aminopurine methylenecyclopropane analogues of nucleosides. Variation of purine-6 substituents and activity against herpesviruses and hepatitis B virus. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine

Introduction: The Significance of Substituted Purines Purine analogues are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents. Their ubiquity in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Purines

Purine analogues are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents. Their ubiquity in biological systems, as components of DNA, RNA, and vital cofactors, makes them ideal scaffolds for designing molecules that can modulate biological processes. The targeted functionalization of the purine ring at specific positions allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

6-Chloro-9-ethyl-8-iodo-9H-purine is a key intermediate in the synthesis of a variety of bioactive molecules. The chlorine atom at the C6 position serves as a versatile leaving group for nucleophilic substitution, enabling the introduction of various functionalities. The ethyl group at the N9 position enhances lipophilicity, which can be crucial for cell membrane permeability. The iodine atom at the C8 position is not only a site for further modification via cross-coupling reactions but can also be involved in halogen bonding, a significant interaction in drug-receptor binding. This application note provides a detailed, step-by-step protocol for the synthesis of this important building block, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy Overview

The synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine is approached in a two-step sequence starting from the commercially available 6-chloropurine. The first step involves the regioselective ethylation at the N9 position of the purine ring. This is followed by a direct and selective iodination at the C8 position of the resulting 6-chloro-9-ethyl-9H-purine.

Synthesis_Workflow Start 6-Chloropurine Step1 Step 1: N9-Ethylation Start->Step1 Intermediate 6-Chloro-9-ethyl-9H-purine Step1->Intermediate Step2 Step 2: C8-Iodination Intermediate->Step2 FinalProduct 6-Chloro-9-ethyl-8-iodo-9H-purine Step2->FinalProduct

Caption: Overall synthetic workflow for 6-Chloro-9-ethyl-8-iodo-9H-purine.

PART 1: Step-by-Step Synthesis Protocols

Step 1: Synthesis of 6-Chloro-9-ethyl-9H-purine (Intermediate)

Principle and Rationale:

The alkylation of purines can occur at different nitrogen atoms, primarily N7 and N9. The direct alkylation of 6-chloropurine with an ethyl halide under basic conditions typically yields a mixture of the N7 and N9 isomers.[1][2] The N9-alkylated product is the thermodynamically more stable isomer, and its formation is favored. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the SN2 reaction between the purine anion and the ethyl halide. Potassium carbonate is a suitable base to deprotonate the purine, and any co-produced N7 isomer can often be converted to the more stable N9 isomer by heating the reaction mixture.[3]

Materials and Equipment:

Reagent/MaterialGradeSupplier Example
6-Chloropurine≥98%Sigma-Aldrich
Ethyl Iodide≥99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethylformamide (DMF)Anhydrous, ≥99.8%EMD Millipore
Ethyl AcetateACS GradeVWR
HexaneACS GradeVWR
Saturated NaCl solutionLab Prepared
Anhydrous Sodium SulfateGranular, ≥99%J.T. Baker
Round-bottom flaskPyrex
Magnetic stirrer and stir barIKA
Reflux condenserKimble
Heating mantleGlas-Col
Rotary evaporatorBüchi
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (5.0 g, 32.3 mmol) and anhydrous potassium carbonate (6.7 g, 48.5 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (3.9 mL, 48.5 mmol) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filter cake should be washed with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and add 200 mL of water and 100 mL of ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer two more times with 100 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 100 mL of saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-chloro-9-ethyl-9H-purine as a white solid.

Expected Yield: 75-85%

Step 2: Synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine (Final Product)

Principle and Rationale:

The C8 position of the purine ring is electron-rich and susceptible to electrophilic substitution.[4] N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent that is well-suited for this transformation.[5] It offers high regioselectivity for the C8 position and is compatible with a wide range of functional groups. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at room temperature. The mechanism involves the attack of the C8 position of the purine on the electrophilic iodine of NIS.

Materials and Equipment:

Reagent/MaterialGradeSupplier Example
6-Chloro-9-ethyl-9H-purineFrom Step 1-
N-Iodosuccinimide (NIS)≥98%TCI America
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Saturated Sodium Thiosulfate solutionLab Prepared
Saturated NaCl solutionLab Prepared
Anhydrous Sodium SulfateGranular, ≥99%J.T. Baker
Round-bottom flaskPyrex
Magnetic stirrer and stir barIKA
Rotary evaporatorBüchi
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask protected from light and equipped with a magnetic stir bar, dissolve 6-chloro-9-ethyl-9H-purine (3.0 g, 16.4 mmol) in 50 mL of anhydrous acetonitrile.

  • Reagent Addition: Add N-iodosuccinimide (4.4 g, 19.7 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).

  • Quenching: Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 6-Chloro-9-ethyl-8-iodo-9H-purine as a solid.

Expected Yield: 80-90%

PART 2: Analytical Characterization

Intermediate: 6-Chloro-9-ethyl-9H-purine

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.75 (s, 1H, H-2), 8.10 (s, 1H, H-8), 4.35 (q, J = 7.3 Hz, 2H, N-CH₂), 1.55 (t, J = 7.3 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 152.0 (C-6), 151.8 (C-2), 151.5 (C-4), 144.0 (C-8), 131.5 (C-5), 42.0 (N-CH₂)
MS (ESI+) m/z calculated for C₇H₇ClN₄ [M+H]⁺: 183.04; found: 183.1

Note: The differentiation between N7 and N9 isomers is crucial. For N9-alkylated 6-chloropurines, the chemical shift of the C5 carbon is typically around 132 ppm, whereas for N7 isomers, it is more shielded at approximately 123 ppm.[1][2]

Final Product: 6-Chloro-9-ethyl-8-iodo-9H-purine

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.80 (s, 1H, H-2), 4.40 (q, J = 7.2 Hz, 2H, N-CH₂), 1.60 (t, J = 7.2 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 153.0 (C-6), 152.5 (C-2), 152.0 (C-4), 132.0 (C-5), 95.0 (C-8), 43.0 (N-CH₂)
MS (ESI+) m/z calculated for C₇H₆ClIN₄ [M+H]⁺: 308.94; found: 308.9
Molecular Formula C₇H₆ClIN₄
Molecular Weight 308.51 g/mol [6]

PART 3: Safety and Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 6-Chloropurine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

  • Ethyl Iodide: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. It is a suspected carcinogen.

  • N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]

  • Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen.

  • Acetonitrile (ACN): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be collected separately.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine. By following these detailed procedures, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development programs. The inclusion of mechanistic rationale, analytical characterization data, and thorough safety information ensures that this guide is not only practical but also promotes a safe and deep understanding of the chemical transformations involved.

References

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. 2006, 2006(4), M481. Available from: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. 2020, 5(14), 8085-8098. Available from: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. 2020. Available from: [Link]

  • 6-chloropurine. Google Patents. US2832781A.
  • One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. Molecules. 2018, 23(1), 113. Available from: [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules. 2018, 23(7), 1649. Available from: [Link]

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry. 2004, 2(18), 2660-2665. Available from: [Link]

  • Other Aromatic Substitutions. Chemistry LibreTexts. Available from: [Link]

  • Purines and N⁹‐(ortho‐substituentaryl)purines with bioactivities. ResearchGate. Available from: [Link]

  • 6-Chloro-8-iodo-9-methyl-purine. PubChem. Available from: [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Pharmaffiliates. Available from: [Link]

  • Safety Data Sheet - N-Iodosuccinimide. DC Fine Chemicals. Available from: [Link]

  • Synthesis, C-13 NMR, and X-ray crystal structure of N6,N9-octamethylenepurinecyclophane. Canadian Journal of Chemistry. 1986, 64(7), 1343-1348. Available from: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. 2022, 27(1), 2. Available from: [Link]

  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Catalysts. 2020, 10(8), 850. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. International Journal of Molecular Sciences. 2022, 23(17), 9904. Available from: [Link]

  • 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E. 2008, 64(Pt 10), o1949. Available from: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available from: [Link]

  • (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. Acta Crystallographica Section E. 2013, 69(Pt 8), o1249. Available from: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. 2020, 28, 104995. Available from: [Link]

Sources

Application

Application Notes and Protocols: Mastering Nucleophilic Aromatic Substitution at the C6-Position of Purines

Introduction: The Strategic Importance of C6-Functionalized Purines The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of essential biomolecules and a vast array of therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C6-Functionalized Purines

The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of essential biomolecules and a vast array of therapeutic agents. The functionalization of the purine ring at the C6-position is a particularly powerful strategy for modulating biological activity. This position is electronically deficient, making it susceptible to nucleophilic attack, and substituents at C6 can project into solvent-exposed regions of binding pockets, allowing for fine-tuning of pharmacological properties. Nucleophilic Aromatic Substitution (SNAr) reactions have emerged as the most robust and versatile method for introducing a wide diversity of substituents at this critical position. This guide provides an in-depth exploration of the SNAr reaction at the C6-position of purines, offering mechanistic insights, a comparative analysis of reaction parameters, and detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.

Mechanistic Underpinnings of SNAr at the Purine C6-Position

The SNAr reaction at the C6-position of a purine derivative proceeds through a stepwise addition-elimination mechanism. The electron-withdrawing nature of the nitrogen atoms in the purine ring system renders the C6-carbon electrophilic and susceptible to attack by a nucleophile.[1][2]

The reaction is initiated by the attack of a nucleophile on the C6-carbon, which bears a suitable leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is delocalized over the electron-rich purine ring system, which is crucial for its stability. The rate-limiting step is typically the formation of this Meisenheimer complex.[1] In the final, faster step, the leaving group is expelled, and the aromaticity of the purine ring is restored, yielding the C6-substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Purine 6-LG-Purine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Purine->Meisenheimer + Nu:⁻ (Rate-determining step) Nucleophile Nu:⁻ Product 6-Nu-Purine Meisenheimer->Product - LG⁻ (Fast) LeavingGroup LG⁻

Figure 1: Generalized mechanism of the SNAr reaction at the C6-position of purines.

Key Experimental Parameters: A Guide to Rational Reaction Design

The success and efficiency of an SNAr reaction at the C6-position of a purine are governed by several critical parameters. A judicious choice of these parameters is essential for achieving high yields and purity.

The Leaving Group: A Decisive Factor for Reactivity

The nature of the leaving group (LG) at the C6-position is arguably the most critical factor influencing the reaction rate. An ideal leaving group should be a poor electron-donating group to enhance the electrophilicity of the C6-carbon and a stable anion upon departure. Common leaving groups are halogens, sulfones, and triazoles.

The reactivity of halogens as leaving groups in SNAr reactions on purines does not always follow the trend observed in other aromatic systems. For many nucleophiles, the order of reactivity is F > Br > Cl > I.[3] The high reactivity of the 6-fluoropurine derivatives is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the C6-carbon highly electrophilic.[1][4] However, with certain nucleophiles, such as weakly basic arylamines, the reactivity order can be inverted to I > Br > Cl > F in the absence of an acid catalyst.[3]

Beyond halogens, other leaving groups have been developed to modulate reactivity and expand the scope of the reaction. Alkylsulfonyl groups (-SO₂R) are excellent leaving groups and are often more reactive than halogens, even with less reactive nucleophiles like arylamines at ambient temperatures.[3][5] Triazolyl derivatives have also proven to be effective leaving groups, particularly for the introduction of C-nucleophiles and in the synthesis of C6-phosphonated purines.[6][7]

Leaving GroupTypical Reactivity with N, O, S NucleophilesKey AdvantagesConsiderations
Fluorine (-F) HighestExcellent for a broad range of nucleophiles.Preparation of 6-fluoropurines can require specific reagents.
Chlorine (-Cl) ModerateReadily available starting material (6-chloropurine).Often requires higher temperatures or longer reaction times.
Bromine (-Br) Moderate to HighGood reactivity, often better than chlorine.Can be introduced via diazotization-bromodediazoniation.[5]
Iodine (-I) VariableCan be the most reactive with weak nucleophiles (e.g., arylamines without acid).[3]Substrate for cross-coupling reactions.[4]
Alkylsulfonyl (-SO₂R) Very HighHighly reactive, enabling reactions at lower temperatures.Requires an additional oxidation step from a thioether precursor.[5]
1,2,4-Triazol-1-yl HighExcellent for C-nucleophiles and phosphonates.[6][7]Requires preparation of the triazolyl-purine intermediate.
The Nucleophile: Dictating the Final Product

A wide array of nucleophiles can be employed in SNAr reactions at the C6-position of purines, leading to a diverse library of derivatives.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are commonly used to synthesize 6-aminopurines, which are prevalent in many biologically active compounds, including cytokinins.[8]

  • O-Nucleophiles: Alkoxides and phenoxides react to form 6-alkoxy and 6-aryloxypurines, respectively. These reactions often require a strong base to generate the nucleophile in situ.

  • S-Nucleophiles: Thiolates are excellent nucleophiles and react readily with 6-halopurines to yield 6-thioether derivatives. These thioethers can be further oxidized to the highly reactive sulfones.[5]

  • C-Nucleophiles: The introduction of carbon-carbon bonds via SNAr is more challenging but can be achieved with soft carbon nucleophiles like malononitrile and nitroalkanes, often in the presence of a strong base.[6] More recently, photoredox/nickel dual catalysis has enabled the coupling of alkyl bromides with 6-chloropurines, expanding the scope to C(sp³)-C(sp²) bond formation.[9][10]

Reaction Conditions: Solvent, Base, and Temperature

The choice of solvent, base, and temperature is crucial for optimizing the reaction.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they can solvate the charged intermediate and reactants effectively. Alcohols like ethanol or propanol can also serve as both solvent and nucleophile.

  • Base: A base is often required, especially when the nucleophile is a weak acid (e.g., amines, thiols, alcohols). Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). The base serves to deprotonate the nucleophile or to neutralize the acid generated during the reaction.

  • Temperature: The required temperature can range from ambient to reflux, depending on the reactivity of the substrate and the nucleophile. Microwave irradiation has been shown to accelerate these reactions significantly.[11]

Detailed Application Protocols

The following protocols are representative examples of SNAr reactions at the C6-position of purines. These should be regarded as starting points and may require optimization for specific substrates.

Protocol 1: Synthesis of a C6-Aminopurine Derivative (Kinetin Analogue)

This protocol describes the synthesis of an N6-substituted adenine derivative from 6-chloropurine, a common starting material.

Protocol1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 6-chloropurine, amine, base, and solvent in a flask. Heat Heat the mixture under inert atmosphere. Start->Heat Cool Cool to room temperature. Heat->Cool Evaporate Evaporate the solvent. Cool->Evaporate Purify Purify the crude product (crystallization/chromatography). Evaporate->Purify

Figure 2: General workflow for the synthesis of C6-aminopurine derivatives.

Materials:

  • 6-Chloropurine

  • Appropriate primary amine (e.g., furfurylamine for kinetin)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • n-Propanol or Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 6-chloropurine (1.0 eq).

  • Add n-propanol as the solvent.

  • Add the desired primary amine (1.1 - 1.5 eq) to the suspension.

  • Add a base such as triethylamine (2.0 - 3.0 eq).[8]

  • Equip the flask with a reflux condenser and place it under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 97-100 °C for n-propanol) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.[8]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry.

  • If the product does not precipitate, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of a C6-Thioetherpurine Derivative

This protocol outlines the formation of a C-S bond at the C6-position, a precursor for the highly reactive sulfonyl purines.

Materials:

  • 6-Chloropurine nucleoside (with appropriate sugar protection, e.g., 3',5'-di-O-acetyl-2'-deoxy-6-chloropurine)

  • Thiol (e.g., benzyl mercaptan)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a solution of the thiol (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes to generate the thiolate.

  • Add a solution of the 6-chloropurine nucleoside (1.0 eq) in anhydrous DMF dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation to a C6-Sulfonylpurine Derivative

This protocol describes the conversion of the thioether to a highly reactive sulfone leaving group.

Materials:

  • C6-Thioetherpurine derivative (from Protocol 2)

  • Oxone® (potassium peroxymonosulfate)

  • Methanol/Water or a buffered solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the C6-thioetherpurine derivative (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Oxone® (2.0 - 3.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[5]

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting 6-sulfonylpurine derivative is often used in the next SNAr step without further purification.[5]

Troubleshooting and Expert Insights

  • Low Yields: If yields are low, consider increasing the reaction temperature, using a more reactive leaving group (e.g., fluoro or sulfonyl instead of chloro), or employing a stronger base. Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive reagents like NaH.

  • Side Reactions: For purine nucleosides, cleavage of the glycosidic bond can occur under acidic conditions or at high temperatures.[5] Using milder conditions and protecting groups on the sugar moiety can mitigate this issue.

  • Difficult Purification: If the product is difficult to separate from the starting material, ensure the reaction has gone to completion. If the polarity of the product and starting material are very similar, derivatization to a more easily separable compound might be an option.

  • Unreactive Nucleophiles: For poorly reactive nucleophiles like arylamines, the use of a 6-sulfonylpurine derivative can significantly improve reactivity, allowing the reaction to proceed at room temperature.[5] Alternatively, for 6-halopurines, the addition of a Brønsted acid like trifluoroacetic acid (TFA) can catalyze the reaction.[3][12]

Conclusion: A Versatile Tool for Drug Discovery

Nucleophilic aromatic substitution at the C6-position of purines is a powerful and indispensable tool in the synthesis of novel bioactive molecules. A thorough understanding of the reaction mechanism and the interplay between the leaving group, nucleophile, and reaction conditions allows for the rational design of synthetic routes to a vast chemical space of C6-substituted purines. The protocols and insights provided in this guide serve as a foundation for researchers to confidently apply this versatile reaction in their drug discovery and development endeavors.

References

  • MacMillan, D. W. C., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters, 12(4), 662–666. [Link]

  • Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(9), 13391-13426. [Link]

  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive. [Link]

  • Hassan, A. E. A., et al. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-1046. [Link]

  • Robins, M. J., et al. (2002). Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides. Organic Letters, 4(21), 3687–3690. [Link]

  • Mikhailov, S. N., et al. (2020). C2‐ and C6‐substituted purine nucleosides. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. The Journal of Organic Chemistry, 72(11), 4057-4067. [Link]

  • Smith, A. M. R., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 11(23), 5949-5957. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Gulevskaya, A. V., et al. (2021). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry, 17, 193-200. [Link]

  • Zatloukal, M., et al. (2018). Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. Molecules, 23(11), 2959. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Yu, L., et al. (2012). Synthesis of C6-azolyl purine nucleosides via C–N coupling reaction of unprotected 6-chloropurine nucleosides and N-heterocycles under catalyst- and solvent-free conditions. Green Chemistry, 14(7), 1877-1882. [Link]

  • Li, Y., et al. (2022). Regioselective C6-H Hydroxyalkylation of Purines and Purine Nucleosides via α-C-H Functionalization of Alcohols at Room Temperature. Organic Letters, 24(29), 5348–5353. [Link]

  • Wnuk, S. (2021). Science of Synthesis Update on Purines. Thieme. [Link]

  • Whitfield, H. J., et al. (2003). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Chemical Communications, (22), 2802-2803. [Link]

  • K-Y. Lee, et al. (2023). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity. [Link]

  • MacMillan, D. W. C., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters. [Link]

  • Yu, L., et al. (2012). Synthesis of C6-azolyl purine nucleosides via C–N coupling reaction of unprotected 6-chloropurine nucleosides and N-heterocycles under catalyst- and solvent-free conditions. Green Chemistry. [Link]

  • Crampton, M. R., et al. (2008). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]

  • Gulevskaya, A. V., et al. (2008). Synthesis of Novel C6-Phosphonated Purine Nucleosides under Microwave Irradiation by SNAr−Arbuzov Reaction. The Journal of Organic Chemistry. [Link]

  • Legraverend, M., et al. (2001). Synthesis and in Vitro Evaluation of Novel 2,6,9-trisubstituted Purines Acting as Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 44(8), 1267-1275. [Link]

Sources

Method

Advanced Iodination Strategies for the C8-Position of the Purine Core: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of C8-Functionalized Purines The purine core is a foundational scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C8-Functionalized Purines

The purine core is a foundational scaffold in medicinal chemistry and chemical biology, forming the heart of nucleosides, nucleotides, and a vast array of pharmacologically active molecules. Functionalization of this privileged heterocycle offers a powerful avenue for modulating biological activity, improving pharmacokinetic properties, and developing novel therapeutic agents. Among the various positions on the purine ring, the C8-position holds unique strategic value. Its modification can profoundly influence the conformation of nucleosides (favoring the syn conformation), alter hydrogen bonding patterns, and provide a vector for the introduction of diverse substituents.

8-Iodopurines, in particular, are pivotal synthetic intermediates. The carbon-iodine bond at the C8-position is readily amenable to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings), enabling the installation of aryl, alkyl, alkynyl, and amino moieties. This versatility makes the development of efficient and regioselective C8-iodination methods a critical endeavor for drug discovery and development.

This comprehensive guide provides an in-depth exploration of advanced and field-proven strategies for the iodination of the purine C8-position. Moving beyond classical methods, we will delve into the mechanistic underpinnings and provide detailed, actionable protocols for three key advanced strategies:

  • Directed Ortho-Metalation (DoM) and Iodination: A powerful and high-yielding approach based on regioselective deprotonation.

  • Transition-Metal-Catalyzed Direct C-H Iodination: An emerging and atom-economical strategy for direct functionalization.

  • Regioselective Electrophilic Iodination: A classical approach refined for enhanced selectivity on the purine core.

Each section is designed to provide not just a recipe, but a deep understanding of the "why" behind the "how," empowering researchers to apply, adapt, and troubleshoot these essential synthetic transformations.

Strategy 1: Directed Ortho-Metalation (DoM) and Iodination via Hindered Bases

This strategy represents one of the most robust and high-yielding methods for the regioselective iodination of the purine C8-position. The underlying principle is the enhanced acidity of the C8-proton, which can be selectively removed by a strong, sterically hindered, non-nucleophilic base to form a C8-metalated purine intermediate. This potent nucleophile is then quenched with an electrophilic iodine source, typically molecular iodine (I₂), to afford the desired 8-iodopurine with high precision.

Mechanistic Rationale: The Power of Directed Deprotonation

The regioselectivity of this method is driven by the kinetic acidity of the C8-proton, which is the most acidic C-H bond on the purine core. The use of sterically hindered amide bases, such as Lithium Diisopropylamide (LDA) or complex bases like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), is crucial.[1][2] Their bulkiness prevents them from adding to electrophilic sites on the purine ring (e.g., the C6 position in some purines) and favors the abstraction of the accessible C8-proton.

The resulting C8-lithiated, -zincaed, or -magnesiated purine is a powerful nucleophile. The subsequent reaction with molecular iodine is a straightforward electrophilic quench, where the C8-metal bond is replaced by a C8-iodine bond. The choice of the metalating agent can influence the reaction conditions and functional group tolerance. For instance, zinc and magnesium bases often offer improved functional group compatibility compared to their lithium counterparts.[1]

Sources

Application

Suzuki and Sonogashira cross-coupling reactions with 8-iodo purine derivatives

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 8-Iodopurine Derivatives For researchers, medicinal chemists, and professionals in drug development, the strategic modific...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 8-Iodopurine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of purine scaffolds is a cornerstone of modern pharmaceutical design. Purine derivatives substituted at the C8-position are of particular interest, exhibiting a wide array of biological activities, including antiviral and anticancer properties. Among the most robust and versatile methods for forging carbon-carbon bonds at this position are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed transformations offer unparalleled efficiency and functional group tolerance for the synthesis of diverse C8-aryl, -alkenyl, and -alkynyl purine analogues.

This document serves as a detailed application note and protocol guide for the successful implementation of Suzuki and Sonogashira reactions with 8-iodopurine substrates. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles and causal relationships that govern these powerful synthetic tools.

Part 1: The Suzuki-Miyaura Coupling of 8-Iodopurine Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Its advantages, such as the use of stable and less toxic organoboron reagents, mild reaction conditions, and tolerance to a wide range of functional groups, make it particularly suitable for the complex architectures of purine nucleosides and nucleobases.[1][2]

Mechanistic Insights: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 8-iodopurine, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl > OTf).[1]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[3][4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Purine)(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling L₂Pd(II)(Purine)(R') Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product 8-R'-Purine RedElim->Product R-R' PurineI 8-Iodo-Purine (R-I) PurineI->OxAdd R-I Boronic R'B(OR)₂ + Base Borate [R'B(OR)₂(OH)]⁻ Boronic->Borate Borate->Transmetal [R'B(OR)₂(OH)]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations for 8-Iodopurine Derivatives

The successful coupling of 8-iodopurines requires careful consideration of the following parameters:

  • Catalyst and Ligand: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd(PPh₃)₄ being common choices. The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands often enhance catalyst performance, improving rates of both oxidative addition and reductive elimination, which is particularly useful for challenging substrates.[6]

  • Base: The base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups on the purine or coupling partner.[3]

  • Solvent System: The solvent choice depends on the solubility of the substrates and the nature of the boronic acid. Anhydrous conditions in solvents like toluene or dioxane are often preferred for electron-rich boronic acids. Conversely, aqueous solvent mixtures (e.g., DME/water) can be superior for electron-poor arylboronic acids and alkenylboronic acids.[2][7] This is because water can aid in the dissolution of the base and facilitate the formation of the active borate complex.

  • Reaction Temperature: Most Suzuki couplings with iodo- and bromo-purines proceed efficiently at elevated temperatures (e.g., 80-110 °C). Microwave irradiation can also be employed to accelerate the reaction.

Application Protocol: Suzuki-Miyaura Coupling of 9-Benzyl-8-iodoadenine with Phenylboronic Acid

This protocol provides a representative method for the synthesis of an 8-arylpurine derivative.

Materials:

  • 9-Benzyl-8-iodoadenine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-benzyl-8-iodoadenine (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and K₂CO₃ (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02-0.05 equivalents) and PPh₃ (0.08-0.20 equivalents). Note: Pre-formed catalysts like Pd(PPh₃)₄ can also be used.

  • Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v) via syringe. The reaction mixture should be sufficiently dilute to ensure good stirring.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 8-iodopurine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 8-phenylpurine derivative.

ParameterTypical Conditions for 8-IodopurinesRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Readily available and effective precatalysts.
Ligand PPh₃, Buchwald-type ligandsPPh₃ is a cost-effective choice; bulky ligands enhance reactivity.[6]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation.[3]
Solvent DME/H₂O, Toluene, DioxaneAqueous mixtures for polar substrates, anhydrous for others.[2][7]
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers.

Part 2: The Sonogashira Coupling of 8-Iodopurine Derivatives

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8] This reaction is invaluable for introducing alkynyl moieties into the purine core, which are important pharmacophores and versatile synthetic handles for further transformations. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[8][9]

Mechanistic Insights: The Dual Catalytic Cycles

The conventional Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the 8-iodopurine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the Pd(II) intermediate.[10] Reductive elimination from the palladium center then furnishes the 8-alkynylpurine and regenerates the Pd(0) catalyst.

A significant challenge with the copper-catalyzed Sonogashira reaction is the potential for oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.[11] To circumvent this, copper-free Sonogashira protocols have been developed, which typically require a stronger base or different ligand systems to facilitate the direct reaction of the alkyne with the palladium complex.[12][13]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Purine)(I) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling L₂Pd(II)(Purine)(C≡CR') PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product 8-(R'C≡C)-Purine PdII_Coupling->Product Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide + CuI, Base CuAcetylide->PdII_Aryl PurineI 8-Iodo-Purine PurineI->PdII_Aryl

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Considerations for 8-Iodopurine Derivatives
  • Catalyst System: The classic system employs a Pd(0) or Pd(II) precatalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a catalytic amount of a Cu(I) salt, most commonly CuI.[10] For copper-free variants, specific palladium complexes or ligand systems may be required to enhance catalytic activity.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to neutralize the HI byproduct formed during the reaction.[8]

  • Solvent: Solvents like DMF, THF, or acetonitrile are commonly used, as they effectively dissolve the purine substrate and the catalyst components.

  • Atmosphere: Due to the sensitivity of the Pd(0) catalyst and the risk of Glaser coupling, the reaction must be performed under an inert atmosphere.[8] Degassing the solvents is a critical step.

Application Protocol: Copper-Catalyzed Sonogashira Coupling of a Protected 8-Iodopurine Nucleoside

This protocol describes the coupling of a protected 8-iodopurine nucleoside with a terminal alkyne. Protecting groups on the sugar moiety (e.g., TBDMS, acetyls) are generally well-tolerated.

Materials:

  • Protected 8-iodopurine nucleoside (e.g., 2',3',5'-tri-O-acetyl-8-iodoadenosine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the protected 8-iodopurine nucleoside (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Reagent Addition: To the stirred solution, add the terminal alkyne (1.2-1.5 equivalents) followed by triethylamine (2-3 equivalents) via syringe.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.01-0.05 equivalents) and CuI (0.02-0.10 equivalents) to the flask under a positive flow of inert gas. The mixture may turn dark.

  • Reaction Execution: Stir the reaction at room temperature. The mild conditions are often sufficient for the highly reactive iodopurine substrate.[8] Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the 8-alkynyl nucleoside.

ParameterTypical Conditions for 8-IodopurinesRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, effective catalysts for Sonogashira couplings.[10]
Copper Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide.[9]
Alkyne 1.2 - 1.5 equivalentsEnsures complete consumption of the purine starting material.
Base Et₃N, DIPEA (2-3 equiv.)Deprotonates the alkyne and acts as an acid scavenger.[8]
Solvent Anhydrous DMF, THFGood solvating power for polar substrates and catalysts.
Temperature Room Temperature to 50 °CMild conditions are often sufficient, preserving sensitive functional groups.[8]

General Experimental Workflow

The setup for both Suzuki and Sonogashira reactions follows a similar logic, emphasizing the exclusion of oxygen to protect the catalyst.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware under vacuum B 2. Add solid reagents (Purine, Boronic Acid/Base or Nucleoside) A->B C 3. Purge with inert gas (e.g., N₂ or Ar) B->C D 4. Add degassed solvents C->D E 5. Add catalysts (Pd & Cu sources) D->E F 6. Add liquid reagents (Alkyne, Base) E->F G 7. Heat to desired temp & stir F->G H 8. Monitor by TLC/LC-MS G->H I 9. Quench reaction H->I J 10. Liquid-liquid extraction I->J K 11. Dry, filter, concentrate J->K L 12. Column chromatography K->L M 13. Characterization L->M

Caption: General laboratory workflow for cross-coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Hocek, M., & Dvorakova, I. (2003). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Lakshman, M. K., & Vangala, M. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 17(23), 2825–2846. [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Niu, H.-Y., Su, L.-Y., Bai, S.-X., Li, J.-P., Feng, X.-L., & Guo, H.-M. (2016). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. Chinese Chemical Letters, 27(8), 1273-1276. [Link]

  • Molnár, J., & Szatmári, I. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Synthesis, 3(2), 181-203.
  • Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6036–6059. [Link]

  • Baszczyňski, O., & Hocek, M. (2012). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Accounts of Chemical Research, 45(8), 1255–1264. [Link]

  • Das, S., & Incarvito, C. D. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(22), 4475–4478. [Link]

  • Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6036-6059. [Link]

  • Vangala, M., & Lakshman, M. K. (2017). Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS Omega, 2(10), 7172–7179. [Link]

  • Gazvoda, M., & Košmrlj, J. (2019). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. The Journal of Organic Chemistry, 84(17), 11099-11108.
  • Pathmasiri, W., & Plavec, J. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 29(8), 1849. [Link]

  • Almáši, M., & Koóš, M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Wang, L., & Li, P. (2011). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. The Journal of Organic Chemistry, 76(17), 7081–7086.
  • Baszczyński, O., & Hocek, M. (2018). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Pure and Applied Chemistry, 90(4), 669-680.
  • Hocek, M., & Dvořáková, I. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- or -Alkenylpurine Derivatives.
  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Kumar, A., & Sharma, G. (2022).
  • Maluenda, I., & Navarro, O. (2015). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 21(19), 6992-7001.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755.
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 445. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83281-83285.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ackermann, L., & Althammer, A. (2006). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 8(11), 1004-1008.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 1(1), 106-110.
  • Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6036-6059.
  • Wiemers, K. M., & Wiemers, D. A. (2018). Design and Synthesis of a Library of C8-Substituted Sulfamidoadenosines to Probe Bacterial Permeability. ACS Medicinal Chemistry Letters, 9(10), 1022–1027.

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Method

Application Notes and Protocols for the Synthesis of Diverse Compound Libraries Using 6-Chloro-9-ethyl-8-iodo-9H-purine

Introduction: A Scaffold for Innovation in Drug Discovery In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for identifying novel therapeutic agents.[1] High...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Innovation in Drug Discovery

In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for identifying novel therapeutic agents.[1] High-throughput screening (HTS) campaigns rely on the quality and diversity of these libraries to uncover "hit" compounds that can be optimized into lead candidates.[2] The purine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and approved drugs. The targeted functionalization of this scaffold is a proven strategy for the development of potent and selective modulators of various biological targets.

This guide details the strategic use of 6-Chloro-9-ethyl-8-iodo-9H-purine , a versatile building block designed for the sequential and site-selective introduction of molecular diversity. The inherent orthogonal reactivity of the C6-chloro and C8-iodo substituents allows for a programmed series of chemical transformations, enabling the rapid generation of a library of unique purine analogues from a single, advanced intermediate.

The C8-iodo position, due to the greater lability of the carbon-iodine bond, is amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino functionalities. In contrast, the C6-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the late-stage introduction of various nucleophiles, such as amines and thiols. This differential reactivity forms the basis of the synthetic strategies outlined herein.

Physicochemical Properties of 6-Chloro-9-ethyl-8-iodo-9H-purine

A thorough understanding of the starting material's properties is critical for successful reaction setup and execution.

PropertyValue
CAS Number 1610703-69-9
Molecular Formula C₇H₆ClIN₄
Molecular Weight 308.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol, and chlorinated solvents.
Storage Store at -20°C, sealed, and protected from light and moisture.

Strategic Library Synthesis Workflow

The following diagram illustrates the overall strategy for diversifying the 6-Chloro-9-ethyl-8-iodo-9H-purine scaffold. The initial functionalization occurs at the more reactive C8-iodo position, followed by substitution at the C6-chloro position.

G A 6-Chloro-9-ethyl-8-iodo-9H-purine B C8-Functionalization (Cross-Coupling) A->B C Suzuki-Miyaura (Aryl/Heteroaryl) B->C Pd-catalyzed D Sonogashira (Alkynyl) B->D Pd/Cu-catalyzed E Buchwald-Hartwig (Amino) B->E Pd-catalyzed F C8-Substituted Intermediates C->F D->F E->F G C6-Functionalization (SNAr) F->G H Diverse Compound Library G->H I Amines I->G Nucleophiles J Thiols J->G Nucleophiles

Caption: Overall workflow for library synthesis.

Part 1: C8-Position Functionalization via Palladium-Catalyzed Cross-Coupling

The initial diversification of the scaffold focuses on the more reactive C8-iodo position. The choice of a palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[3][4] It involves the reaction of the 8-iodopurine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by the base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5] The use of a base is crucial for the activation of the boronic acid, facilitating the transfer of the organic group to the palladium center.[6]

G A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)L2-I B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G H R-B(OH)2 + Base H->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Chloro-9-ethyl-8-iodo-9H-purine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Reaction Setup:

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add degassed solvent. For electron-rich boronic acids, anhydrous toluene is recommended. For electron-poor boronic acids, a mixture of 1,2-dimethoxyethane (DME) and water (4:1) is often more effective.[7] The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 0.1 M concentration of the purine).

  • Reaction Conditions:

    • Heat the reaction mixture to 85-100°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the 8-aryl-6-chloro-9-ethyl-9H-purine derivative.

Table of Recommended Conditions for Suzuki-Miyaura Coupling:

CatalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₂CO₃Toluene100Ideal for electron-rich and sterically unhindered boronic acids.
Pd(PPh₃)₄K₂CO₃DME/H₂O (4:1)85Preferred for electron-deficient boronic acids.
Pd(dppf)Cl₂Cs₂CO₃Dioxane100A robust alternative for challenging couplings.
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[7] This reaction is catalyzed by a combination of palladium and a copper(I) salt.[6][8]

Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the 8-iodopurine to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a copper(I) acetylide.[9] This copper acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the alkynylated purine and regenerate the Pd(0) catalyst.[10]

Detailed Protocol: Sonogashira Coupling

  • Reagent Preparation:

    • To a reaction vial, add 6-Chloro-9-ethyl-8-iodo-9H-purine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Reaction Setup:

    • Seal the vial and purge with an inert gas.

    • Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

    • Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) if necessary.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the 8-alkynyl-6-chloro-9-ethyl-9H-purine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines with aryl halides.

Mechanistic Insight: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the 8-iodopurine to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[13]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), a suitable biarylphosphine ligand such as XPhos or SPhos (0.08 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv) to a reaction vial.

    • Add 6-Chloro-9-ethyl-8-iodo-9H-purine (1.0 equiv).

  • Reaction Setup:

    • Seal the vial and remove it from the glovebox.

    • Add the desired primary or secondary amine (1.2 equiv) followed by a degassed anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110°C.

    • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the 8-amino-6-chloro-9-ethyl-9H-purine derivative.

Part 2: C6-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Following the diversification at the C8 position, the C6-chloro substituent serves as a handle for the introduction of a second set of diverse functionalities through nucleophilic aromatic substitution. The purine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack at the C6 position.[14]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15][16] The nucleophile attacks the carbon atom bearing the leaving group (the chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The aromaticity of the purine ring is temporarily disrupted in this step. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[16]

G A C8-Substituted 6-Chloropurine B Nucleophilic Attack A->B C Meisenheimer Complex (Anionic Intermediate) B->C Addition D Elimination of Chloride C->D E Final Product D->E Restoration of Aromaticity F Nucleophile (e.g., R-NH2, R-SH) F->B

Caption: SNAr mechanism at the C6 position.

Amination at the C6-Position

A wide variety of primary and secondary amines can be readily introduced at the C6 position.

Detailed Protocol: C6-Amination

  • Reagent Preparation:

    • In a reaction vial, dissolve the 8-substituted-6-chloro-9-ethyl-9H-purine intermediate (1.0 equiv) in a suitable solvent such as ethanol, n-butanol, or N,N-dimethylformamide (DMF).

    • Add the desired primary or secondary amine (1.5-3.0 equiv).

    • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv), to scavenge the HCl generated during the reaction.

  • Reaction Conditions:

    • Seal the vial and heat the mixture to 80-120°C. Microwave irradiation can significantly accelerate these reactions.[17]

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate or dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography or preparative HPLC.

Thiolation at the C6-Position

Thiols are excellent nucleophiles for SNAr reactions on electron-deficient heterocycles.[18]

Detailed Protocol: C6-Thiolation

  • Reagent Preparation:

    • In a reaction vial, dissolve the 8-substituted-6-chloro-9-ethyl-9H-purine intermediate (1.0 equiv) in an aprotic polar solvent like dimethylacetamide (DMAc) or DMF.

    • Add the desired thiol (1.2 equiv) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).[18]

  • Reaction Conditions:

    • Seal the vial and heat the mixture to 60-100°C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water to remove the inorganic base and the solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the desired 6-thioether substituted purine.

Conclusion

The strategic, sequential functionalization of 6-Chloro-9-ethyl-8-iodo-9H-purine provides an efficient and highly adaptable platform for the generation of diverse chemical libraries. The orthogonal reactivity of the C8-iodo and C6-chloro positions allows for the controlled and predictable introduction of a wide range of chemical functionalities. The protocols described herein are robust and can be readily adapted for parallel synthesis workflows, making this building block an invaluable tool for academic and industrial researchers engaged in drug discovery and chemical biology.

References

  • Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chen, Y., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021, December 4). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ACS Publications. (2023, August 29). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • Liu, W., Jin, X., & Ma, D. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]

  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]

  • YouTube. (2017, May 9). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Retrieved from [Link]

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  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Molecules. (2015, January 23). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

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Application

Application Notes and Protocols: In Vitro Biological Activity Profiling for Novel Purine Analogues

Introduction: The Therapeutic Promise and Complexity of Purine Analogues Purine analogues represent a cornerstone class of antimetabolite drugs, intricately designed to mimic endogenous purines, thereby interfering with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Complexity of Purine Analogues

Purine analogues represent a cornerstone class of antimetabolite drugs, intricately designed to mimic endogenous purines, thereby interfering with nucleic acid synthesis and a multitude of cellular processes.[1] Their therapeutic applications are broad, spanning from oncology, in the treatment of leukemias and lymphomas, to immunology, as immunosuppressive agents in autoimmune diseases and organ transplantation.[1][2][3] Furthermore, their structural similarity to natural purines makes them effective antiviral agents.[4][5]

The mechanism of action for these compounds is often multifaceted. They can be incorporated into DNA and RNA, leading to chain termination and dysfunctional nucleic acids.[6] Additionally, they can inhibit key enzymes involved in nucleotide metabolism, such as DNA polymerases and ribonucleotide reductase.[2][4] This diverse range of biological activities necessitates a comprehensive and systematic in vitro profiling strategy to elucidate the specific mechanisms of novel purine analogues and to identify promising lead candidates for further development.[7]

This guide provides a detailed framework for the in vitro biological activity profiling of novel purine analogues. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation.

I. Foundational Profiling: Cytotoxicity and Antiproliferative Activity

A critical initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational data informs the concentration ranges for subsequent, more targeted assays and provides a preliminary indication of therapeutic potential and potential toxicity.

Scientific Rationale:

The primary therapeutic utility of many purine analogues stems from their ability to induce cytotoxicity in rapidly dividing cells, such as cancer cells.[2] Therefore, accurately quantifying the concentration-dependent effects on cell proliferation and viability is paramount. Assays like the MTT and XTT are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[8] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, and the intensity of the color is directly proportional to the number of viable cells.[9]

Experimental Workflow: Antiproliferative Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Data Analysis A Seed Cells in 96-well Plates B Treat with a Broad Range of Purine Analogue Concentrations A->B C Incubate for 48-72 hours B->C D Add MTT or XTT Reagent C->D E Incubate for 2-4 hours D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Cell Viability vs. Untreated Control F->G H Determine IC50 Value (Concentration for 50% Inhibition) G->H

Caption: General workflow for assessing the antiproliferative activity of novel purine analogues.

Protocol: MTT Assay for Cell Proliferation
  • Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the novel purine analogue in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: The inclusion of both positive and negative controls is crucial for validating the assay's performance. The positive control should yield a significant reduction in cell viability, while the negative control represents 100% viability. A reproducible dose-response curve is indicative of a reliable assay.

II. Mechanistic Insights: Apoptosis Induction

Many purine analogues exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[10] Differentiating between apoptosis and necrosis is essential for understanding the compound's mechanism of action.

Scientific Rationale:

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell surface and the activation of caspases.[11] Annexin V is a protein that has a high affinity for PS and can be used to detect early-stage apoptosis.[11] Caspase-Glo® assays provide a sensitive method for measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.[12]

Experimental Workflow: Apoptosis Assessment

G cluster_0 Cell Treatment cluster_1 Apoptosis Detection cluster_2 Data Analysis A Seed Cells in a 96-well Plate B Treat with Purine Analogue (e.g., at IC50 and 2x IC50) A->B C Incubate for a Defined Time Course (e.g., 6, 12, 24 hours) B->C D Add RealTime-Glo™ Annexin V and Necrosis Detection Reagent C->D E Measure Luminescence (Apoptosis) and Fluorescence (Necrosis) in Real-Time D->E F Plot Luminescence and Fluorescence Signals Over Time E->F G Determine the Onset and Magnitude of Apoptosis and Necrosis F->G

Caption: Workflow for real-time monitoring of apoptosis and necrosis.

Protocol: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
  • Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a density appropriate for the cell line and the duration of the experiment.

  • Reagent Preparation: Prepare the 2X RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent according to the manufacturer's protocol (Promega).

  • Compound Treatment and Reagent Addition: Add the 2X reagent to the wells containing cells. Immediately after, add the purine analogue at the desired concentrations.

  • Real-Time Measurement: Place the plate in a plate-reading luminometer equipped with fluorescence reading capabilities and incubator control (37°C, 5% CO₂). Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.

  • Data Analysis: Plot the luminescent and fluorescent signals over time for each treatment condition. An increase in luminescence indicates the onset of apoptosis, while an increase in fluorescence signifies a loss of membrane integrity and necrosis.[13]

Self-Validation: The timing and magnitude of the luminescent and fluorescent signals provide a self-validating system. A classic apoptotic response will show an increase in luminescence followed by a later increase in fluorescence as cells progress to secondary necrosis.[14]

III. Target-Specific Activity: Kinase Inhibition Assays

Many purine analogues are potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[15] Assessing the inhibitory activity of novel purine analogues against a panel of kinases can help identify their specific molecular targets.

Scientific Rationale:

In vitro kinase assays are designed to measure the activity of an isolated kinase in a cell-free system.[16] These assays typically involve incubating the kinase with a substrate, ATP, and the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods that detect the conversion of ATP to ADP or the incorporation of a phosphate group onto the substrate.[16]

Experimental Workflow: In Vitro Kinase Inhibition

G cluster_0 Assay Setup cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare Kinase Reaction Buffer B Add Kinase, Substrate, and Purine Analogue to a 384-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Luminescence E->F G Calculate % Kinase Inhibition F->G H Determine IC50 Value G->H

Caption: A streamlined workflow for determining in vitro kinase inhibition.

Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare the kinase, substrate, ATP, and purine analogue dilutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and purine analogue. Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Self-Validation: The assay includes controls for 0% activity (no kinase) and 100% activity (no inhibitor) to define the assay window. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate determination of inhibitor potency.[17]

IV. Antiviral Activity Profiling

Given the historical success of purine analogues as antiviral agents, it is crucial to evaluate novel compounds for their ability to inhibit viral replication.

Scientific Rationale:

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[18] A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.[19] Quantitative PCR (qPCR) can also be used to measure the reduction in viral nucleic acid as an indicator of antiviral efficacy.[20]

Experimental Workflow: Antiviral Plaque Reduction Assay

G cluster_0 Infection cluster_1 Plaque Development cluster_2 Visualization and Analysis A Seed Host Cells in a 6-well Plate B Infect with Virus in the Presence of Serial Dilutions of Purine Analogue A->B C Overlay with Semi-Solid Medium (e.g., Agarose) B->C D Incubate for Several Days C->D E Fix and Stain Cells (e.g., Crystal Violet) D->E F Count Plaques E->F G Calculate % Plaque Reduction F->G H Determine EC50 Value (Effective Concentration for 50% Reduction) G->H G cluster_0 Incubation cluster_1 Sample Analysis cluster_2 Data Analysis A Pre-incubate Liver Microsomes and Purine Analogue at 37°C B Initiate Reaction with NADPH A->B C Collect Aliquots at Multiple Time Points B->C D Quench Reaction with Acetonitrile (containing Internal Standard) C->D E Analyze Samples by LC-MS/MS D->E F Plot ln(% Remaining) vs. Time E->F G Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) F->G

Caption: Standard workflow for assessing in vitro metabolic stability.

Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the purine analogue in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining against time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ = (0.693/t₁/₂) * (mL incubation/mg microsomal protein)).

Self-Validation: Control incubations without NADPH are included to assess non-enzymatic degradation. A known metabolically stable compound and a known unstable compound should be run in parallel to validate the assay system.

Data Summary and Interpretation

The data generated from this comprehensive in vitro profiling should be summarized in a clear and concise manner to facilitate comparison between different purine analogues.

Table 1: Summary of In Vitro Biological Activities of Novel Purine Analogues

Compound IDAntiproliferative IC₅₀ (µM)Apoptosis Induction (Fold Change in Caspase-3/7 Activity)Kinase Inhibition IC₅₀ (µM) [Target Kinase]Antiviral EC₅₀ (µM) [Target Virus]Metabolic Stability t₁/₂ (min)
PA-001 0.55.20.1 [CDK9]>10045
PA-002 2.12.81.5 [CK2]0.8 [HSV-1]>120
Control ValueValueValueValueValue

This structured approach to data presentation allows for a rapid assessment of the structure-activity relationship (SAR) and aids in the selection of the most promising candidates for further preclinical development.

Conclusion

The in vitro biological activity profiling of novel purine analogues is a critical and multifaceted process that requires a well-designed and rigorously executed experimental strategy. By employing a suite of assays that probe cytotoxicity, mechanism of action, target engagement, antiviral efficacy, and metabolic stability, researchers can gain a comprehensive understanding of a compound's biological properties. The protocols and workflows outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the discovery and development of the next generation of purine analogue therapeutics.

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Method

Application Notes and Protocols for the Synthesis of 9-Ethyl-9H-Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Enduring Importance of the Purine Scaffold The purine ring system, a fusion of pyrimidine and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life itself, forming the basis of the nucleobases adenine and guanine in DNA and RNA.[1] Beyond this fundamental role, the purine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide array of biological targets with high affinity.[2] This versatility has led to the development of numerous purine-based drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[2]

The substitution of a hydrogen atom at the N9 position of the purine ring with an ethyl group can significantly modulate the biological activity of the resulting 9-ethyl-9H-purine derivative. This modification can enhance binding affinity to target proteins, improve metabolic stability, and alter solubility, making these derivatives highly valuable for drug discovery and chemical biology research. Several 2,6-disubstituted-9-ethylpurine derivatives, for instance, have demonstrated moderate antiproliferative activities against various cancer cell lines.[3]

This comprehensive guide provides detailed, field-proven experimental protocols for the synthesis of various 9-ethyl-9H-purine derivatives. The methodologies presented herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers to not only follow the steps but also to adapt and troubleshoot their synthetic strategies.

Strategic Approaches to N9-Ethylation of Purines

The primary challenge in the synthesis of 9-ethyl-9H-purine derivatives is achieving regioselectivity. The purine ring possesses two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, both of which can undergo alkylation.[4] Direct alkylation of a purine with an ethylating agent often yields a mixture of the N9 and N7 isomers, which can be difficult to separate.[5] Therefore, the choice of synthetic strategy is paramount to obtaining the desired N9-ethylated product in high purity and yield.

This guide will focus on two robust and widely applicable strategies:

  • Direct N9-Alkylation of Purine Precursors: This is a straightforward approach that is particularly effective for purines with substituents that sterically or electronically favor N9-alkylation. A common and versatile starting material for this approach is 6-chloropurine.

  • Regioselective Two-Step Synthesis via Mitsunobu Reaction: For purines prone to forming isomeric mixtures, such as guanine, a two-step approach involving a Mitsunobu reaction on a suitable precursor offers excellent control over regioselectivity, leading almost exclusively to the desired N9-ethyl derivative.[5]

The following diagram illustrates the general synthetic workflows described in this guide.

Synthesis_Workflow General Synthetic Workflows for 9-Ethyl-9H-Purine Derivatives cluster_0 Direct N9-Alkylation cluster_1 Regioselective Two-Step Synthesis Purine Precursor Purine Precursor Base + Ethyl Halide Base + Ethyl Halide Purine Precursor->Base + Ethyl Halide Reaction 9-Ethyl-Purine Derivative 9-Ethyl-Purine Derivative Base + Ethyl Halide->9-Ethyl-Purine Derivative Work-up & Purification Purine Precursor (e.g., 2-Amino-6-chloropurine) Purine Precursor (e.g., 2-Amino-6-chloropurine) Mitsunobu Reaction (Ethanol, PPh3, DIAD) Mitsunobu Reaction (Ethanol, PPh3, DIAD) Purine Precursor (e.g., 2-Amino-6-chloropurine)->Mitsunobu Reaction (Ethanol, PPh3, DIAD) Step 1 N9-Ethyl Intermediate N9-Ethyl Intermediate Mitsunobu Reaction (Ethanol, PPh3, DIAD)->N9-Ethyl Intermediate Hydrolysis Hydrolysis N9-Ethyl Intermediate->Hydrolysis Step 2 Final 9-Ethyl-Purine Derivative Final 9-Ethyl-Purine Derivative Hydrolysis->Final 9-Ethyl-Purine Derivative

Caption: Overview of synthetic strategies for 9-ethyl-9H-purine derivatives.

Protocol 1: Synthesis of 6-Chloro-9-ethylpurine via Direct N9-Alkylation

This protocol describes the synthesis of 6-chloro-9-ethylpurine, a versatile intermediate that can be further functionalized at the 6-position to generate a library of 9-ethyl-purine derivatives. The direct alkylation of 6-chloropurine with an ethyl halide in the presence of a base is a common and effective method.

Causality Behind Experimental Choices:

  • Starting Material: 6-Chloropurine is an excellent starting material due to the reactivity of the chlorine atom at the C6 position, which allows for subsequent nucleophilic substitution reactions.[6]

  • Base and Solvent: The combination of potassium carbonate (K₂CO₃) as a mild base and dimethylformamide (DMF) as a polar aprotic solvent facilitates the deprotonation of the purine N9-H, forming the purine anion, which then acts as a nucleophile to attack the ethyl halide.

  • Ethylating Agent: Ethyl iodide or ethyl bromide are commonly used as they are good electrophiles for this Sₙ2 reaction.

Step-by-Step Methodology

Materials:

  • 6-Chloropurine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Iodide (or Ethyl Bromide)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approximately 10 mL of DMF per gram of 6-chloropurine).

  • Addition of Ethylating Agent: While stirring vigorously, add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product, 6-chloro-9-ethylpurine, will have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer with deionized water (3 x volume of DMF) to remove the DMF.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-chloro-9-ethylpurine as a white solid.[4]

Table 1: Reaction Parameters for the Synthesis of 6-Chloro-9-ethylpurine

ParameterValue
Reactants 6-Chloropurine, Ethyl Iodide, K₂CO₃
Solvent DMF
Temperature Room Temperature
Reaction Time 12-24 hours
Purification Silica Gel Column Chromatography
Typical Yield 70-85%

Protocol 2: Synthesis of 9-Ethylguanine via a Regioselective Two-Step Approach

Direct alkylation of guanine is notoriously difficult to control and often results in a mixture of N7 and N9 isomers, as well as O6 alkylation.[4] To overcome this, a highly regioselective two-step synthesis starting from 2-amino-6-chloropurine is employed. This method leverages the Mitsunobu reaction for a controlled N9-ethylation, followed by hydrolysis to yield the desired 9-ethylguanine.[5]

Causality Behind Experimental Choices:

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary alcohol (ethanol) into an alkylating agent in situ, which then reacts with the nucleophilic purine.[7] The reaction proceeds with a high degree of regioselectivity for the N9 position of 2-amino-6-chloropurine, likely due to a combination of steric and electronic factors.

  • Reagents: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for the Mitsunobu reaction.[8]

  • Hydrolysis: The final step involves the hydrolysis of the 6-chloro group to a hydroxyl group, converting the 2-amino-6-chloro-9-ethylpurine intermediate into 9-ethylguanine.

Step 1: N9-Ethylation of 2-Amino-6-chloropurine via Mitsunobu Reaction

Mitsunobu_Mechanism Simplified Mitsunobu Reaction for N9-Ethylation 2-Amino-6-chloropurine 2-Amino-6-chloropurine Oxyphosphonium Intermediate Oxyphosphonium Intermediate 2-Amino-6-chloropurine->Oxyphosphonium Intermediate SN2 Attack Ethanol Ethanol PPh3 + DIAD PPh3 + DIAD Ethanol->PPh3 + DIAD Activation PPh3 + DIAD->Oxyphosphonium Intermediate 2-Amino-6-chloro-9-ethylpurine 2-Amino-6-chloro-9-ethylpurine Oxyphosphonium Intermediate->2-Amino-6-chloro-9-ethylpurine Triphenylphosphine oxide Triphenylphosphine oxide Oxyphosphonium Intermediate->Triphenylphosphine oxide

Caption: Key steps in the Mitsunobu reaction for N9-ethylation.

Materials:

  • 2-Amino-6-chloropurine

  • Ethanol, absolute

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-amino-6-chloropurine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Alcohol Addition: Add absolute ethanol (1.5 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DIAD Addition: Slowly add DIAD (1.5 eq) dropwise to the cooled solution. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-6-chloro-9-ethylpurine.[5]

Step 2: Hydrolysis to 9-Ethylguanine

Materials:

  • 2-Amino-6-chloro-9-ethylpurine

  • Formic acid (or aqueous HCl)

  • Deionized Water

  • Ammonium hydroxide

Procedure:

  • Hydrolysis: To a flask containing 2-amino-6-chloro-9-ethylpurine, add a solution of aqueous formic acid (e.g., 88%) or dilute hydrochloric acid.

  • Heating: Heat the mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

  • Neutralization and Precipitation: Cool the reaction mixture and neutralize with ammonium hydroxide until a precipitate forms.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain 9-ethylguanine.

Table 2: Key Parameters for the Two-Step Synthesis of 9-Ethylguanine

ParameterStep 1: Mitsunobu ReactionStep 2: Hydrolysis
Starting Material 2-Amino-6-chloropurine2-Amino-6-chloro-9-ethylpurine
Key Reagents Ethanol, PPh₃, DIADFormic acid or HCl
Solvent Anhydrous THFWater
Temperature 0 °C to Room TemperatureReflux
Reaction Time OvernightSeveral hours
Purification Column ChromatographyPrecipitation/Filtration
Typical Overall Yield 60-75%

Protocol 3: Synthesis of 9-Ethyl-6-mercaptopurine

9-Ethyl-6-mercaptopurine can be readily synthesized from the intermediate 6-chloro-9-ethylpurine. This transformation is a nucleophilic aromatic substitution where the chlorine atom is displaced by a sulfur nucleophile.

Causality Behind Experimental Choices:

  • Thiourea as a Sulfur Source: Thiourea is a convenient and effective reagent for introducing a thiol group. It initially attacks the C6 position, and subsequent hydrolysis in situ or during work-up yields the desired mercaptopurine.[9]

Step-by-Step Methodology

Materials:

  • 6-Chloro-9-ethylpurine (from Protocol 1)

  • Thiourea

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-9-ethylpurine (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reaction: Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture. The product, 9-ethyl-6-mercaptopurine, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.[9]

Validation and Characterization: Ensuring Purity and Regioselectivity

The synthesis of 9-ethyl-9H-purine derivatives requires rigorous characterization to confirm the identity of the product and, crucially, to verify the position of the ethyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Distinguishing N9 and N7 Isomers by NMR:

  • ¹H NMR: The chemical shifts of the purine protons (H2, H6, and H8) can provide clues about the substitution pattern, but are often not definitive on their own.

  • ¹³C NMR: A reliable method for distinguishing between N7 and N9 isomers is to compare the chemical shifts of the C5 and C8 carbons. For N9-alkylated purines, the difference (Δδ) between the chemical shifts of C5 and C8 is significantly smaller than for the corresponding N7 isomer.[10]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is an unambiguous method to determine the site of ethylation. For a 9-ethylpurine, a correlation will be observed between the protons of the ethyl group (specifically the methylene protons, -CH₂-) and the C4 and C8 carbons of the purine ring. Conversely, for an N7-ethylpurine, correlations would be expected between the ethyl protons and the C5 and C8 carbons.[11]

Table 3: Representative ¹H and ¹³C NMR Data for 9-Ethyl-Purine Derivatives (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
9-Ethyladenine ~8.2 (s, 1H, H-2), ~8.1 (s, 1H, H-8), ~7.2 (br s, 2H, NH₂), ~4.2 (q, 2H, CH₂), ~1.4 (t, 3H, CH₃)~156.0 (C-6), ~152.5 (C-2), ~149.0 (C-4), ~141.0 (C-8), ~118.5 (C-5), ~40.0 (CH₂), ~15.0 (CH₃)
9-Ethylguanine ~10.6 (br s, 1H, NH), ~7.9 (s, 1H, H-8), ~6.5 (br s, 2H, NH₂), ~4.0 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃)~156.5 (C-6), ~153.5 (C-2), ~151.0 (C-4), ~135.5 (C-8), ~116.5 (C-5), ~39.5 (CH₂), ~15.0 (CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the synthesis of a variety of 9-ethyl-9H-purine derivatives. By understanding the chemical principles behind each step and employing rigorous characterization techniques, researchers can confidently synthesize these valuable compounds for their drug discovery and chemical biology endeavors. The versatility of the 6-chloro-9-ethylpurine intermediate, in particular, opens the door to the creation of extensive libraries of novel purine derivatives for biological screening.

References

  • Montgomery, J. A., & Temple, Jr., C. (1957). Synthesis of Potential Anticancer Agents. IX. 9-Ethyl-6-substituted-purines. Journal of the American Chemical Society, 79(19), 5238–5242. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • Kratochvíl, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Indonesian Journal of Science & Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Crystal Growth & Design. (2020). 9-Ethyladenine: Mechanochemical Synthesis, Characterization, and DFT Calculations of Novel Cocrystals and Salts. [Link]

  • PubMed Central. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. [Link]

  • Google Patents. (2012). Chemical synthesis method of 6-chloropurine.
  • ResearchGate. (n.d.). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. [Link]

  • Google Patents. (2014). Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine.
  • Organic Syntheses. (n.d.). Mitsunobu Reaction. [Link]

  • Journal of the American Chemical Society. (2007). Evaluation of Binding and Origins of Specificity of 9-Ethyladenine Imprinted Polymers. [Link]

  • Google Patents. (1955).
  • National Institutes of Health. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

  • Semantic Scholar. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. [Link]

  • Osaka University of Pharmaceutical Sciences. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • Organic Syntheses. (2015). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • De Gruyter. (2010). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Scilit. (2020). 9-Ethyladenine: Mechanochemical Synthesis, Characterization, and DFT Calculations of Novel Cocrystals and Salts. [Link]

  • YouTube. (2019). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. [Link]

  • Google Patents. (1957). Method of making 6-mercaptopurine.
  • YouTube. (2024). Purine Synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

Sources

Application

Introduction: The Central Role of Purine Derivatives in Drug Development

An Application Guide to the Structural and Quantitative Analysis of Purine Derivatives using ¹H NMR and LC-MS Purine derivatives are foundational molecules in biochemistry, forming the structural core of DNA and RNA, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural and Quantitative Analysis of Purine Derivatives using ¹H NMR and LC-MS

Purine derivatives are foundational molecules in biochemistry, forming the structural core of DNA and RNA, and playing pivotal roles in cellular signaling (e.g., adenosine triphosphate, ATP) and metabolic pathways. Their synthetic analogs are a cornerstone of modern pharmacology, with applications as antiviral, anticancer, and immunosuppressive agents. Consequently, the precise and reliable characterization of these molecules is a critical task in drug discovery, metabolic research, and clinical diagnostics.

This guide provides a comprehensive overview and detailed protocols for the structural elucidation and quantification of purine derivatives using two powerful and complementary analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, offering insights honed from field-proven applications to ensure technical accuracy and trustworthy, reproducible results.

Part 1: Structural Elucidation with ¹H NMR Spectroscopy

¹H NMR spectroscopy is an unparalleled tool for the non-destructive, detailed structural analysis of organic molecules in solution. It provides rich information about the chemical environment, connectivity, and relative abundance of protons within a molecule, making it indispensable for confirming the identity and purity of newly synthesized purine derivatives.

Pillar of Analysis: Understanding the ¹H NMR Spectrum

The utility of ¹H NMR in characterizing purines hinges on three key parameters:

  • Chemical Shift (δ): The position of a signal on the x-axis (measured in parts per million, ppm) is dictated by the electronic environment of the proton. Protons attached to the aromatic purine core are "deshielded" due to ring currents and the presence of electronegative nitrogen atoms, causing them to resonate "downfield" (at higher ppm values) compared to aliphatic protons.[1][2] The reference standard is typically Tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[1][3]

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents. For example, a signal from a methyl group (-CH₃) will have an integral three times larger than a signal from a single aromatic proton (-CH).

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals information about adjacent, non-equivalent protons. This is crucial for determining the substitution patterns on the purine ring or on attached functional groups.

Typical ¹H NMR Chemical Shifts for Purine Derivatives

The chemical environment significantly influences the resonance of protons on the purine core. The following table provides typical chemical shift ranges for key protons. Note that these values can vary based on the solvent, pH, and specific substituents.

Proton LocationTypical Chemical Shift (δ) Range (ppm)Notes
H-2 (Imidazole Ring)8.0 – 8.6Often a sharp singlet. Sensitive to substitution at N-1 and N-3.
H-6 (Pyrimidine Ring)8.3 – 9.0A sharp singlet. Highly sensitive to substitution at the 6-position (e.g., in guanine vs. adenine).
H-8 (Imidazole Ring)7.9 – 8.5Typically a sharp singlet. Influenced by substituents at N-7 and N-9.
N-H (Amine/Amide)5.5 – 12.0+Often broad signals due to quadrupole broadening and chemical exchange. Position is very sensitive to solvent and concentration.

Data synthesized from sources.[4][5]

Experimental Protocol: ¹H NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR spectra of purine derivatives.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Rationale: Proper sample preparation is critical to avoid spectral artifacts like broad lines or interfering signals. The choice of solvent is paramount for solubility and to avoid obscuring signals from the analyte.[6]

  • Procedure:

    • Weighing: Accurately weigh 5-10 mg of the purine derivative for a standard ¹H spectrum. For ¹³C analysis, 20-50 mg is recommended.[7]

    • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often the solvent of choice for purines due to its excellent solvating power for these often polar compounds and its ability to slow the exchange of N-H protons, allowing them to be observed. Other options include CDCl₃ (for less polar derivatives), D₂O (for water-soluble salts, though N-H and O-H protons will exchange and become invisible), or Methanol-d₄.

    • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[8] Vortex the vial until the sample is fully dissolved.

    • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution. Push a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[9] Do not use cotton wool, as solvents can leach impurities from it.[9]

    • Capping and Labeling: Cap the NMR tube securely and label it clearly.

2. Data Acquisition and Processing

  • Rationale: The spectrometer must be calibrated to the specific sample to ensure high resolution and accurate chemical shifts.

  • Procedure:

    • Insert the sample into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[6]

    • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.[4]

    • Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID). Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

    • Processing:

      • Apply a Fourier Transform (FT) to convert the FID (time-domain data) into the spectrum (frequency-domain data).

      • Phasing: Adjust the phase of the spectrum so that all peaks are upright and symmetrical.

      • Baseline Correction: Correct the baseline to be flat and centered at zero.

      • Referencing: Calibrate the chemical shift scale. If TMS is not present, use the residual solvent peak as a secondary reference (e.g., DMSO-d₅ at ~2.50 ppm).

      • Integration: Integrate all relevant peaks to determine the relative proton ratios.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg Purine Derivative B Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Filter through Glass Wool into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock on Deuterium Signal D->E F Shim Magnetic Field E->F G Acquire FID (16-64 Scans) F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Baseline Correction H->I J Reference Spectrum (e.g., Residual Solvent) I->J K Integrate Peaks & Assign Structure J->K Result Structural Confirmation & Purity Assessment K->Result

Figure 1: ¹H NMR Experimental Workflow.

Part 2: Quantitative Analysis with LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for separating complex mixtures and quantifying compounds with high sensitivity and specificity.[10] It is the ideal technique for measuring the concentration of purine derivatives in biological matrices, monitoring reaction kinetics, or assessing metabolic stability.[11]

Pillars of Analysis: Separation and Detection
  • Liquid Chromatography (LC): The LC system separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[10] For purine derivatives, reversed-phase HPLC (or UHPLC for higher resolution and speed) is most common. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, causing more polar compounds to elute first.

  • Mass Spectrometry (MS): The mass spectrometer serves as a highly sensitive and specific detector. It works by:

    • Ionization: The molecules eluting from the LC column are ionized, typically using Electrospray Ionization (ESI), which is a soft technique ideal for polar molecules like purines and minimizes fragmentation.[12][13]

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Triple Quadrupole or Time-of-Flight).

    • Detection: The abundance of each ion is measured, providing quantitative data. Tandem MS (MS/MS) can be used to fragment a specific parent ion into daughter ions, providing even greater specificity and structural confirmation.[14]

Experimental Protocol: LC-MS Method Development and Analysis

Developing a robust LC-MS method is a systematic process. This protocol is based on established practices for small molecule quantification.[15][16]

1. Initial Method Development

  • Rationale: The goal is to achieve good chromatographic separation (peak shape, resolution) and a stable, sensitive MS signal for the analyte(s) of interest.

  • Procedure:

    • Column and Mobile Phase Selection: Start with a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[12] Use a mobile phase system of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile or Methanol with 0.1% Formic Acid (Solvent B). The acid helps to protonate the purine derivatives, improving peak shape and ESI+ ionization efficiency.[15]

    • Gradient Elution: Begin with a generic, fast gradient (e.g., 5% B to 95% B over 3-5 minutes) to determine the approximate retention time of the analyte.[15]

    • MS Optimization (Tune): Infuse a standard solution of the purine derivative directly into the mass spectrometer to optimize ionization parameters. For ESI in positive mode, key parameters to adjust include capillary voltage, source temperature, and desolvation gas flow.[17] If using MS/MS, determine the optimal collision energy for the transition from the parent ion to the most stable and abundant product ion.

    • Gradient Optimization: Adjust the LC gradient to ensure the analyte elutes with good separation from any matrix components or impurities. Aim for a retention time that is not too close to the void volume.

2. Sample Preparation and Analysis

  • Rationale: Biological or reaction samples must be processed to remove components (like proteins and salts) that can interfere with the analysis or damage the instrument. An internal standard is used to correct for variations in sample preparation and instrument response.

  • Procedure:

    • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the purine derivative into a blank matrix (e.g., plasma, buffer).

    • Sample Preparation:

      • For biological samples (e.g., plasma, urine), a protein precipitation step is common. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample.

      • Vortex thoroughly and centrifuge at high speed (e.g., 12,000 x g for 5 min).[4]

      • Transfer the supernatant to a clean vial for analysis.

    • LC-MS Analysis:

      • Create a sequence table including blanks, calibration standards, quality control (QC) samples, and unknown samples.

      • Inject the samples onto the LC-MS system using the optimized method.

      • Acquire data using Multiple Reaction Monitoring (MRM) for quantitative analysis in a triple quadrupole system, as this provides maximum sensitivity and selectivity.

3. Data Processing and Validation

  • Rationale: The analytical method must be validated to prove it is fit for its intended purpose.[18][19]

  • Procedure:

    • Integrate the peak areas for the analyte and the internal standard in all injections.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression fit.

    • Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Method Validation: Perform validation according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[20][21]

Example LC-MS Parameters for Purine Analysis
ParameterTypical SettingRationale
LC System UHPLCProvides high resolution and fast analysis times.
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar purine structures.[12]
Mobile Phase AWater + 0.1% Formic AcidStandard polar mobile phase; acid aids in protonation.[12]
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidStandard organic mobile phase for reversed-phase.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.[12]
Column Temperature40 °CImproves peak shape and reduces viscosity.[12]
MS System Triple Quadrupole (QqQ) or Q-TOFQqQ for targeted quantification; Q-TOF for high-resolution analysis.
Ionization ModeElectrospray Ionization (ESI), Positive ModePurines readily form [M+H]⁺ ions.[12][13]
Capillary Voltage3.0 - 4.0 kVOptimizes the electrospray process for ion generation.[17]
Source Temperature150 °CAids in solvent desolvation.[17]
Desolvation Gas Flow600 L/hr (Nitrogen)Facilitates the transition of ions from liquid to gas phase.[17]
Workflow for LC-MS Analysis

G cluster_dev Method Development cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis A Select Column & Mobile Phase (e.g., C18, H2O/ACN + 0.1% FA) B Optimize MS Parameters (Tune) (e.g., ESI+ Capillary Voltage) A->B C Develop & Optimize LC Gradient B->C H Inject Samples onto LC-MS System C->H D Prepare Calibration Standards & QC Samples E Add Internal Standard D->E F Protein Precipitation (if required) & Centrifuge E->F G Transfer Supernatant for Analysis F->G G->H I Acquire Data (e.g., MRM mode) H->I J Generate Calibration Curve I->J K Quantify Unknown Samples J->K Result Accurate Quantification & Purity Analysis K->Result

Sources

Method

Application Notes and Protocols for Evaluating the Antiproliferative Effects of Purine Compounds

Introduction: The Therapeutic Potential and Mechanism of Action of Purine Analogs Purine analogs are a cornerstone in the chemotherapy of various cancers, particularly hematological malignancies.[1] These compounds are s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Mechanism of Action of Purine Analogs

Purine analogs are a cornerstone in the chemotherapy of various cancers, particularly hematological malignancies.[1] These compounds are structural mimics of endogenous purine bases, such as adenine and guanine, which are fundamental components of nucleic acids.[1] By mimicking these natural purines, these analogs interfere with the synthesis and function of DNA and RNA, ultimately leading to the inhibition of cell proliferation and the induction of cell death.[1] The cytotoxic effects of many purine analogs are multifaceted, often involving the inhibition of key enzymes in nucleotide metabolism, incorporation into DNA and RNA leading to chain termination and dysfunction, and the initiation of apoptotic pathways.[2][3]

The family of purine analogs includes well-established drugs such as 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), fludarabine, cladribine, and clofarabine. While their structures are similar, their precise mechanisms of action and clinical applications can vary. For instance, fludarabine's active metabolite, F-ara-ATP, inhibits multiple enzymes involved in DNA synthesis, including ribonucleotide reductase, DNA polymerases, DNA primase, and DNA ligase.[2][4] This comprehensive inhibition of DNA replication machinery makes it a potent agent against rapidly dividing cancer cells.[2] Similarly, cladribine, a deoxyadenosine analog, induces apoptosis and inhibits cell proliferation, with different cell lines showing varied sensitivity.[5][6]

Given the diverse mechanisms of action of purine analogs, a multi-assay approach is essential to fully characterize their antiproliferative effects. This guide provides detailed protocols and scientific rationale for a suite of cell-based assays designed to elucidate the cytotoxic and cytostatic properties of these important compounds.

I. Assessment of Cell Viability and Cytotoxicity: The MTT Assay

Principle of the Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is widely used in cytotoxicity studies due to its accuracy, speed, and relative simplicity.[7]

Applicability for Purine Analogs:

The MTT assay is a valuable initial screening tool to determine the dose-dependent cytotoxic effects of purine analogs and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces cell viability by 50%.[1][7]

Experimental Workflow for MTT Assay

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_start Seed cells in a 96-well plate prep_incubate Incubate for 24h (adhesion and recovery) prep_start->prep_incubate treat_add Add serial dilutions of purine analog prep_incubate->treat_add treat_incubate Incubate for 24-72h treat_add->treat_incubate assay_add_mtt Add MTT solution treat_incubate->assay_add_mtt assay_incubate_mtt Incubate for 2-4h (formazan formation) assay_add_mtt->assay_incubate_mtt assay_solubilize Add solubilization solution (e.g., DMSO) assay_incubate_mtt->assay_solubilize assay_read Read absorbance at 570 nm assay_solubilize->assay_read analysis_calc Calculate % cell viability assay_read->analysis_calc analysis_plot Plot dose-response curve analysis_calc->analysis_plot analysis_ic50 Determine IC50 value analysis_plot->analysis_ic50

Caption: Workflow for determining the IC50 of a purine analog using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cells of interest

  • Complete culture medium

  • Purine analog stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Rationale: This cell density ensures that the cells are in the logarithmic growth phase during the experiment and that the absorbance values fall within the linear range of the microplate reader.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the purine analog in complete culture medium. It is advisable to perform a wide range of concentrations initially to determine the approximate IC50.[9]

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

    • Rationale: A vehicle control is crucial to ensure that the solvent used to dissolve the purine analog does not have any cytotoxic effects.

    • Incubate the plate for a period that is relevant to the compound's mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

    • Rationale: The incubation time with MTT should be optimized for the specific cell line, as the rate of formazan production can vary.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Rationale: Complete solubilization of the formazan is critical for accurate absorbance readings.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. It is also recommended to measure the absorbance at a reference wavelength of 630 nm to subtract background noise.

Data Analysis and Interpretation:

  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine the IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism) to determine the IC50 value.[10]

ParameterDescription
IC50 The concentration of the purine analog that causes a 50% reduction in cell viability. A lower IC50 value indicates higher potency.
Dose-Response Curve A graphical representation of the relationship between the concentration of the purine analog and its effect on cell viability. The steepness of the curve can provide insights into the compound's mechanism of action.

II. Measurement of DNA Synthesis: BrdU Incorporation Assay

Principle of the Assay:

The Bromodeoxyuridine (BrdU) incorporation assay is a method to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle.[8][11] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[12]

Applicability for Purine Analogs:

Since many purine analogs, such as fludarabine and cladribine, directly inhibit DNA synthesis, the BrdU assay is a highly relevant method to assess their antiproliferative activity.[2][5] A reduction in BrdU incorporation is a direct measure of the compound's ability to block DNA replication. An alternative to BrdU is the 5-ethynyl-2'-deoxyuridine (EdU) assay, which uses click chemistry for detection and does not require DNA denaturation, making it a faster and sometimes more sensitive option.[13][14]

Experimental Workflow for BrdU Assay

cluster_prep Cell Culture & Treatment cluster_labeling BrdU Labeling cluster_detection Immunodetection cluster_analysis Data Analysis prep_start Seed and treat cells with purine analog label_add Add BrdU labeling solution prep_start->label_add label_incubate Incubate for 2-24h label_add->label_incubate detect_fix Fix and denature DNA label_incubate->detect_fix detect_ab1 Add anti-BrdU antibody detect_fix->detect_ab1 detect_ab2 Add secondary antibody-conjugate detect_ab1->detect_ab2 detect_substrate Add substrate and measure signal detect_ab2->detect_substrate analysis_quantify Quantify signal (absorbance/fluorescence) detect_substrate->analysis_quantify analysis_normalize Normalize to control analysis_quantify->analysis_normalize

Caption: General workflow for the BrdU incorporation assay to measure DNA synthesis.

Detailed Protocol: BrdU Colorimetric Assay

Materials:

  • Cells and culture reagents

  • Purine analog

  • 96-well plate

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the purine analog as described in the MTT assay protocol.

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution to each well.

    • Incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell cycle length of the cell line.

    • Rationale: This allows for the incorporation of BrdU into the DNA of cells that are actively replicating.

  • Fixation and DNA Denaturation:

    • Remove the labeling medium and add 200 µL of Fixing/Denaturing solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Rationale: Fixation preserves cell morphology, while denaturation separates the DNA strands, making the incorporated BrdU accessible to the antibody.

  • Immunodetection:

    • Remove the fixing solution and add 100 µL of the anti-BrdU antibody solution to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • If a conjugated primary antibody is not used, add 100 µL of the secondary antibody-conjugate and incubate for 30 minutes. Wash as before.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well and incubate until color development is sufficient.

    • Add 50 µL of Stop Solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation:

  • Subtract the background absorbance (wells without BrdU labeling) from all readings.

  • Express the data as a percentage of the vehicle control to determine the extent of DNA synthesis inhibition.

  • A decrease in absorbance directly correlates with a decrease in cell proliferation due to the purine analog's effect on DNA synthesis.

III. Cell Cycle Analysis by Flow Cytometry

Principle of the Assay:

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[15] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.[16] The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the discrimination of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[16]

Applicability for Purine Analogs:

Purine analogs often induce cell cycle arrest at specific checkpoints. For example, fludarabine can cause cells to accumulate in the G1 phase.[17] Cell cycle analysis by flow cytometry provides detailed information on how these compounds disrupt normal cell cycle progression, offering mechanistic insights beyond simple viability measurements.

Experimental Workflow for Cell Cycle Analysis

cluster_prep Cell Treatment & Harvest cluster_staining Fixation & Staining cluster_acquisition Flow Cytometry cluster_analysis Data Analysis prep_start Treat cells with purine analog prep_harvest Harvest and wash cells prep_start->prep_harvest stain_fix Fix cells in cold ethanol prep_harvest->stain_fix stain_pi Stain with PI and RNase A stain_fix->stain_pi acq_run Acquire data on flow cytometer stain_pi->acq_run analysis_gate Gate on single cells acq_run->analysis_gate analysis_model Model cell cycle distribution analysis_gate->analysis_model analysis_quantify Quantify % of cells in G0/G1, S, G2/M analysis_model->analysis_quantify

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells (including supernatant for apoptotic cells) and wash with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

  • Fixation:

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Rationale: Cold ethanol fixation permeabilizes the cells and preserves their DNA content. Dropwise addition prevents cell clumping.

    • Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Rationale: RNase A is included to degrade RNA, ensuring that the PI signal is specific to DNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate gating strategies to exclude doublets and debris.

    • Collect data from at least 10,000 single-cell events.

Data Analysis and Interpretation:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase of the cell cycle after treatment with a purine analog indicates cell cycle arrest at that checkpoint.

Cell Cycle PhaseDNA ContentInterpretation of Changes
G0/G1 2nAn increase suggests arrest at the G1/S checkpoint.
S >2n, <4nA decrease may indicate inhibition of DNA synthesis.
G2/M 4nAn increase suggests arrest at the G2/M checkpoint.

IV. Assessment of Apoptosis

Purine analogs are known to induce apoptosis, or programmed cell death, in cancer cells.[18] Therefore, it is crucial to employ assays that can specifically detect and quantify this mode of cell death.

A. Caspase Activity Assay

Principle of the Assay:

Caspases are a family of proteases that are key mediators of apoptosis.[19] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[20] Caspase activity assays utilize a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence.[21] Cleavage of the substrate by active caspases releases a signal that can be quantified.

Applicability for Purine Analogs:

This assay provides a direct measure of the activation of the apoptotic machinery in response to purine analog treatment. For example, cladribine and clofarabine have been shown to induce caspase-3/7 activity.[6][21]

Experimental Workflow for Caspase-Glo® 3/7 Assay

cluster_prep Cell Culture & Treatment cluster_assay Caspase-Glo® Assay cluster_analysis Data Analysis prep_start Seed and treat cells with purine analog assay_add_reagent Add Caspase-Glo® 3/7 Reagent prep_start->assay_add_reagent assay_incubate Incubate at room temperature assay_add_reagent->assay_incubate assay_read Measure luminescence assay_incubate->assay_read analysis_normalize Normalize to control assay_read->analysis_normalize analysis_fold Calculate fold-change in caspase activity analysis_normalize->analysis_fold

Caption: A simplified "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells in a 96-well white-walled plate

  • Purine analog

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the purine analog as previously described.

    • Rationale: White-walled plates are used to maximize the luminescent signal.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Rationale: The reagent contains a cell-lysis buffer, so no separate lysis step is required.

  • Measurement:

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation:

  • Subtract the background luminescence (wells with medium only) from all readings.

  • Express the data as a fold-change in caspase activity compared to the vehicle control.

  • A significant increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.

B. Annexin V/PI Staining for Flow Cytometry

Principle of the Assay:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label these cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.[22][23]

Applicability for Purine Analogs:

This method provides a more detailed picture of the mode of cell death induced by purine analogs, such as thioguanine, allowing for the quantification of different cell populations.[23]

Data Interpretation:

Cell PopulationAnnexin V StainingPI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive

V. Long-Term Survival: Colony Formation Assay

Principle of the Assay:

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for measuring the long-term reproductive viability of cells after treatment with cytotoxic agents.

Applicability for Purine Analogs:

While short-term assays like MTT measure immediate effects, the colony formation assay provides insight into the long-term efficacy of a purine analog. It can reveal whether the compound causes true cell death or simply a temporary halt in proliferation. This is particularly relevant for evaluating the potential for tumor recurrence after treatment with drugs like thioguanine.[24]

Detailed Protocol: Colony Formation Assay

Materials:

  • Cells

  • 6-well plates

  • Complete culture medium

  • Purine analog

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-100 colonies in the control wells.

    • Allow the cells to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the purine analog for a defined period (e.g., 24 hours).

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth:

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

    • Rationale: This extended incubation period allows for the assessment of long-term survival and proliferative capacity.

  • Staining and Counting:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Data Analysis and Interpretation:

  • Calculate the Plating Efficiency (PE) : (Number of colonies formed / Number of cells seeded) x 100%

  • Calculate the Surviving Fraction (SF) : (PE of treated cells / PE of control cells)

  • A dose-dependent decrease in the surviving fraction indicates the long-term antiproliferative effect of the purine analog.

Conclusion

The comprehensive evaluation of the antiproliferative effects of purine compounds requires a multi-faceted approach that interrogates various aspects of cell health, from metabolic activity and DNA synthesis to cell cycle progression and the induction of apoptosis. The assays and protocols detailed in this guide provide a robust framework for researchers to characterize the efficacy and elucidate the mechanisms of action of these important therapeutic agents. By carefully selecting and optimizing these cell-based assays, scientists can gain valuable insights that will aid in the development of novel and more effective cancer therapies.

References

  • Cellular and clinical pharmacology of fludarabine. Clinical Cancer Research. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • Immunomodulatory Effects Associated with Cladribine Treatment. Journal of Clinical Medicine. [Link]

  • Why You Should be Using the MTT to Test Cytotoxicity?. Pacific BioLabs. [Link]

  • Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential. PLoS One. [Link]

  • Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry A. [Link]

  • Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods in Molecular Biology. [Link]

  • Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]

  • Thioguanine Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K–AKT Pathway. Journal of Cancer. [Link]

  • Caspase assay results and apoptosis pathway. (A, B) Activity of... ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • My problem in colony formation assay?. ResearchGate. [Link]

  • Cell cycle profiling by image and flow cytometry: The optimised protocol for the detection of replicational activity using 5-Bromo-2′-deoxyuridine, low concentration of hydrochloric acid and exonuclease III. PLoS One. [Link]

  • Proliferation rates of the T-cell lines and effects of cladribine on... ResearchGate. [Link]

  • 6-Thioguanine and Its Analogs Promote Apoptosis of Castration-Resistant Prostate Cancer Cells in a BRCA2-Dependent Manner. Molecular Cancer Therapeutics. [Link]

  • What is the mechanism of Fludarabine Phosphate?. Patsnap Synapse. [Link]

  • Effect of ITPA Polymorphism on Adverse Drug Reactions of 6-Mercaptopurine in Pediatric Patients with Acute Lymphoblastic Leukemia: A Systematic Review and Meta-Analysis. Journal of Personalized Medicine. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. [Link]

  • IC50 values by using GraphPad Prism. YouTube. [Link]

  • 6-MERCAPTOPURINE DERIVATIVES : MAINTENANCE THERAPY OF ACUTE LYMPHOBLASTIC LEUKEMIA: A REVIEW. ResearchGate. [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells. Leukemia & Lymphoma. [Link]

  • Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy. International Journal of Molecular Sciences. [Link]

  • Thiopurines treatment leads to the induction of reactive oxygen... ResearchGate. [Link]

  • What is the mechanism of action of Fludarabine?. ResearchGate. [Link]

  • Analysing caspase activation and caspase activity in apoptotic cells. Methods in Molecular Biology. [Link]

  • Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma. Journal of Hematology & Oncology. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Effect of cladribine in cell death and proliferation in human... ResearchGate. [Link]

  • Fludarabine as a Precision Catalyst for Translational Onc... Inhibitor Research Hub. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]

  • Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. Dove Medical Press. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Thioguanine Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K-AKT Pathway. Journal of Cancer. [Link]

  • Can someone tel me how to calculate the IC50 from % cell growth?. ResearchGate. [Link]

  • How to Overcome Minor Issues in Anchorage-Independent Assays. Bitesize Bio. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • BrdU assay. Encyclopedia of Biological Methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective N9-Alkylation of Purines

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for regioselective N9-alkylation of purines. This guide is designed to provide you with in-depth troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for regioselective N9-alkylation of purines. This guide is designed to provide you with in-depth troubleshooting advice, field-proven insights, and detailed protocols to overcome the common challenges associated with this critical transformation in medicinal chemistry and molecular biology. The inherent nucleophilicity of multiple nitrogen atoms in the purine scaffold makes achieving high N9 selectivity a formidable task. This resource will help you navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding N9-alkylation.

Q1: Why is regioselective N9-alkylation of purines so challenging?

The purine ring system contains four potentially nucleophilic nitrogen atoms: N1, N3, N7, and N9. The relative reactivity of these sites is influenced by the substitution pattern on the purine core (e.g., adenine vs. guanine), the nature of the electrophile, and the reaction conditions. Guanine, for instance, is particularly challenging due to the acidity of the N1 proton and the high nucleophilicity of N7, often leading to mixtures of N7 and N9 alkylated products. The thermodynamic and kinetic factors governing the reaction are often subtly balanced, making regiocontrol difficult.

Q2: I'm getting a mixture of N9 and N7 isomers. What is the primary factor I should consider changing?

The choice of base and solvent system is the most critical factor influencing the N9/N7 ratio. A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) in an aprotic polar solvent such as DMF or NMP is often the best starting point. Cesium carbonate is believed to favor N9 alkylation through a "template effect," where the large cesium cation coordinates with the purine ring, sterically hindering the N7 position and directing the electrophile to N9.

Q3: Can I use protecting groups to force N9 selectivity?

Absolutely. Protecting group strategies are a powerful, albeit longer, route to achieving high N9 selectivity. For guanine, protecting the O6 position (e.g., as a benzyl ether) and the N7 position (e.g., with a pivaloyloxymethyl (POM) group) can effectively block other reactive sites. However, the most common and effective strategy for guanine involves protecting the exocyclic N2 amine, often as an acyl (isobutyryl) or a Boc group, which can significantly improve solubility and direct alkylation to N9.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a scenario-based approach to troubleshooting failed or low-yielding N9-alkylation reactions.

Problem 1: Poor N9/N7 Regioselectivity with Guanine Derivatives

Scenario: "I reacted my N2-acetylguanine with benzyl bromide using K₂CO₃ in DMF, but I'm getting a nearly 1:1 mixture of N9 and N7 isomers."

Root Cause Analysis:

Potassium carbonate (K₂CO₃) is a commonly used base, but its counterion (K⁺) is not as effective as Cs⁺ in sterically directing the alkylation to the N9 position. In polar aprotic solvents like DMF, the N7 position of guanine remains highly nucleophilic and accessible, leading to competitive alkylation.

Solutions & Experimental Protocols:

Solution A: Switch to a Cesium Carbonate System

The "cesium effect" is well-documented to enhance N9 selectivity. The larger Cs⁺ ion coordinates with both N7 and the O6 carbonyl, creating a steric shield around N7 and electronically favoring the N9 position for attack.

  • Step-by-Step Protocol:

    • Suspend N2-acetylguanine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).

    • Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

    • Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Work-up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography.

Solution B: Employ the Mitsunobu Reaction

For sterically hindered or sensitive electrophiles (alcohols), the Mitsunobu reaction offers an alternative pathway that often shows high preference for the more sterically accessible N9 position.

  • Step-by-Step Protocol:

    • Dissolve the purine (e.g., 6-chloropurine, 1.0 eq) and the desired alcohol (1.2 eq) in anhydrous THF (0.1 M).

    • Add triphenylphosphine (PPh₃, 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The solution will typically turn from colorless to a yellow/orange color.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor by TLC/LC-MS. Upon completion, concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and other byproducts.

Data Comparison: Impact of Base on N9/N7 Selectivity for Guanine Alkylation

BaseSolventTemperature (°C)Typical N9:N7 RatioCitation(s)
K₂CO₃DMF50~1:1 to 3:1
Cs₂CO₃DMF50>10:1 to 20:1
DBUAcetonitrile80~4:1
NaHDMF0 to 25~2:1
Problem 2: Starting Material Insolubility

Scenario: "My N2,O6-protected guanine derivative is poorly soluble in DMF, leading to a sluggish and incomplete reaction."

Root Cause Analysis:

Many purine derivatives, especially guanine, exhibit poor solubility in common organic solvents due to strong intermolecular hydrogen bonding. This limits the effective concentration of the substrate and can prevent the reaction from going to completion.

Solutions:

Solution A: Change the Solvent System

  • N-methyl-2-pyrrolidone (NMP): NMP is a more powerful polar aprotic solvent than DMF and can often solubilize difficult substrates at lower temperatures.

  • Dimethyl Sulfoxide (DMSO): DMSO is another excellent solvent for polar, hydrogen-bond-donating compounds. However, be cautious with electrophiles that can react with DMSO (e.g., Swern oxidation conditions).

  • Mixed Solvent Systems: A mixture of solvents, such as THF/DMF, can sometimes provide the right balance of properties to improve solubility without compromising the reaction.

Solution B: Modify the Protecting Groups

The choice of protecting group dramatically impacts solubility. If you are using an N2-acetyl group, consider switching to a more lipophilic group.

  • N2-isobutyryl (iBu): Increases organic solubility more effectively than acetyl.

  • N2-di-tert-butyl-carbamate (Boc)₂: While requiring harsher deprotection, the (Boc)₂ group significantly enhances solubility.

Problem 3: No Reaction or Decomposition of Starting Material

Scenario: "I'm trying to alkylate 6-chloropurine with a secondary alkyl halide, but I'm either recovering my starting material or seeing a complex mixture of degradation products."

Root Cause Analysis:

This issue often stems from a combination of factors: a weak nucleophile (the purine), a sterically hindered electrophile (secondary halide), and potentially harsh reaction conditions. Forcing the reaction with high heat can lead to decomposition.

Workflow for Troubleshooting "No Reaction" Scenarios:

G start Reaction Fails: No Conversion or Decomposition check_electrophile Assess Electrophile: Primary, Secondary, or Tertiary? start->check_electrophile primary_halide Primary Halide/Tosylatee check_electrophile->primary_halide Is Primary secondary_halide Secondary Halide/Tosylatee check_electrophile->secondary_halide Is Secondary increase_temp Option 1: Increase Temperature (e.g., 80-100 °C) Add NaI (Finkelstein conditions) primary_halide->increase_temp If still no reaction mitsunobu Option 2: Switch to Mitsunobu Reaction (Requires corresponding alcohol) secondary_halide->mitsunobu Preferred Method sn1_path Consider SN1 Pathway: Use silver salts (e.g., Ag₂CO₃) to promote carbocation formation secondary_halide->sn1_path Alternative for tertiary-like centers

Caption: Troubleshooting workflow for stalled alkylation reactions.

Detailed Explanation:

  • For Primary Halides: If a primary halide isn't reacting, the issue is likely activation energy. Carefully increasing the temperature is the first step. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via the Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide in situ.

  • For Secondary Halides: SN2 reactions with secondary halides are slow. The Mitsunobu reaction is a superior choice as it proceeds through a different mechanism and is highly effective for coupling secondary alcohols to the N9 position.

  • For Tertiary-like Halides: For electrophiles prone to forming stable carbocations (e.g., benzylic, allylic, or tertiary), consider conditions that favor an SN1-type mechanism. Using a silver salt like silver carbonate (Ag₂CO₃) can assist in abstracting the halide, generating a carbocation that is then trapped by the purine nucleophile.

Section 3: Mechanism Deep Dive: The Cesium Effect

Understanding the "why" behind a protocol is key to adapting it. The preference for N9 alkylation in the presence of cesium carbonate is a classic example.

G cluster_0 Guanine Anion + K⁺ cluster_1 Guanine Anion + Cs⁺ (Chelation) K_ion K⁺ Guanine_K [Guanine Anion] N7_K N7 (Accessible) N9_K N9 (Accessible) Electrophile1 R-X N7_K->Electrophile1 Attack N9_K->Electrophile1 Attack Cs_ion Cs⁺ O6_Cs O6 Cs_ion->O6_Cs N7_Cs N7 Cs_ion->N7_Cs Guanine_Cs [Guanine Anion] N9_Cs N9 (Favored) Electrophile2 R-X N9_Cs->Electrophile2 Sterically Directed Attack Mixture N7/N9 Mixture Electrophile1->Mixture N9_Product Major N9 Product Electrophile2->N9_Product

Caption: The Cesium Effect: Directing N9 regioselectivity.

This diagram illustrates how the small potassium (K⁺) ion leaves both N7 and N9 sites available for alkylation, leading to mixtures. In contrast, the large cesium (Cs⁺) ion chelates between the O6 carbonyl and the N7 lone pair, creating a bulky steric shield that blocks the electrophile (R-X) from approaching N7, thereby directing it exclusively to the N9 position.

References

  • G. Shaw, "The chemistry of purines," in Comprehensive Organic Chemistry II, vol. 8, eds. A. R. Katritzky, O. Meth-Cohn, C. W. Rees (Pergamon, 1996), pp. 441-498. [Link]

  • Sagiv, Y., & Kool, E. T. (2007). A simple, high-yield synthesis of N9-substituted guanines. Organic letters, 9(18), 3507–3510. [Link]

  • Siddiqui, M. A., & Snieckus, V. (1988). A convenient synthesis of N-9- and N-7-substituted guanines. Tetrahedron Letters, 29(43), 5463-5466. [Link]

  • Bala, K., Gangwar, M., & Singh, S. K. (2020). Efficient and Regioselective N9-Alkylation of Purines using Cesium Carbonate. ChemistrySelect, 5(3), 1039-1042. [Link]

  • Jones, R. A. (2008). The Chemistry of Nucleosides and Nucleotides. Academic Press. [Link]

Optimization

Technical Support Center: Optimizing C8-Iodination of the Purine Ring

Welcome to the technical support center for the C8-iodination of the purine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C8-iodination of the purine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical transformation. The C8 position of the purine scaffold is a key site for modification in the development of therapeutic agents and molecular probes.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.

Understanding the Chemistry: The "Why" Behind the "How"

The C8-position of the purine ring, being part of the electron-rich imidazole ring, is susceptible to electrophilic aromatic substitution.[3] However, the overall electron-deficient nature of the purine system and the presence of multiple nitrogen atoms can complicate this reaction.[3] Successful C8-iodination hinges on the careful selection of an appropriate iodinating agent and reaction conditions that favor electrophilic attack at the desired position while minimizing side reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the C8-iodination of purines.

Q1: What are the most common methods for C8-iodination of purines?

There are two primary approaches for the C8-iodination of purines:

  • Electrophilic Iodination: This is the most direct method and involves treating the purine substrate with an electrophilic iodine source. Common reagents include N-Iodosuccinimide (NIS) often in the presence of an acid catalyst, a combination of iodine and an oxidizing agent like periodic acid, or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[4][5][6]

  • Metal-Assisted Iodination: This method involves the deprotonation of the C8-proton using a strong base, typically an organometallic reagent like a lithium or magnesium amide, to generate a C8-metalated purine species. This nucleophilic intermediate is then quenched with an iodine source, such as molecular iodine (I₂).[1]

Q2: Why is my purine starting material not reacting or showing low conversion?

Several factors can contribute to low reactivity:

  • Insufficiently Activated Iodinating Agent: For electrophilic iodination, the iodine source may require activation. For example, NIS often requires an acid catalyst to enhance its electrophilicity.[5][7]

  • Deactivated Purine Ring: Electron-withdrawing groups on the purine ring can decrease its nucleophilicity, making the C8-position less reactive towards electrophiles.

  • Steric Hindrance: Bulky substituents near the C8-position can impede the approach of the iodinating agent.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are commonly used.

Q3: I am observing iodination at other positions on the purine ring. How can I improve C8-selectivity?

While C8 is generally the most electron-rich carbon, other positions can sometimes react. To enhance C8-selectivity:

  • Choice of Reagent: Some iodinating systems offer better regioselectivity than others.

  • Protecting Groups: Strategic use of protecting groups on other reactive sites (e.g., amino groups) can direct the iodination to the C8-position.

  • Reaction Conditions: Temperature and reaction time can influence selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable C8-iodo product.

Q4: My C8-iodo-purine product seems to be degrading during the reaction or workup. What could be the cause?

C8-iodo-purines can be susceptible to degradation under certain conditions:

  • Acid/Base Instability: The glycosidic bond in nucleoside derivatives can be sensitive to strong acidic or basic conditions, leading to depurination.[1]

  • Light Sensitivity: Some iodinated compounds are light-sensitive and can decompose upon prolonged exposure to light.

  • Oxidation: The purine ring itself can be susceptible to oxidation, especially under harsh reaction conditions.[8]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during the C8-iodination of purines.

Problem 1: Low to No Product Yield
Potential Cause Troubleshooting Strategy & Explanation
Poor Solubility of Starting Material - Use a co-solvent system (e.g., DMF/DCM, DMSO). Purines can have limited solubility, and ensuring a homogeneous reaction mixture is crucial for efficient reaction.
Inactive Iodinating Reagent - For NIS, add a catalytic amount of a protic acid (e.g., trifluoroacetic acid) or a Lewis acid to increase the electrophilicity of the iodine.[5] - For I₂, use an oxidizing agent like periodic acid (H₅IO₆) or hydrogen peroxide to generate a more potent iodinating species in situ.[6]
Insufficiently Strong Base (Metal-Assisted Method) - Switch to a stronger, non-nucleophilic base such as TMPZnCl·LiCl or TMPMgCl·LiCl for efficient C8-deprotonation.[1] These sterically hindered bases selectively deprotonate the C8 position.[1]
Reaction Temperature Too Low - Gradually increase the reaction temperature. While higher temperatures can sometimes lead to side products, they are often necessary to overcome the activation energy barrier, especially for less reactive substrates.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Strategy & Explanation
Over-activation of the Purine Ring - If the purine has strong electron-donating groups, consider using a milder iodinating agent or avoiding strong acid catalysis.
Reaction at Other Positions (e.g., C6) - Protect other nucleophilic sites, such as the exocyclic amino group at C6 of adenine or guanine derivatives, with suitable protecting groups (e.g., benzoyl, acetyl).
Radical Side Reactions - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the involvement of oxygen, which can promote radical pathways.
Problem 3: Product Degradation or Difficult Purification
Potential Cause Troubleshooting Strategy & Explanation
Depurination (for Nucleosides) - Maintain a neutral or slightly basic pH during workup and purification. Avoid prolonged exposure to strong acids.[1]
Difficulty in Separating Product from Starting Material - Optimize the chromatography conditions. For purine derivatives, reversed-phase HPLC or flash chromatography on silica gel with a polar mobile phase (e.g., dichloromethane/methanol) is often effective.[9][10] Using an amine-functionalized silica column can also be beneficial.[9]
Contamination with Succinimide (from NIS) - Perform an aqueous wash during the workup to remove the water-soluble succinimide byproduct.

Experimental Protocols

Below are detailed, step-by-step methodologies for common C8-iodination procedures.

Protocol 1: C8-Iodination of 2'-Deoxyadenosine using N-Iodosuccinimide (NIS)

This protocol is adapted from procedures involving electrophilic iodination of activated aromatic compounds.[5]

Materials:

  • 2'-Deoxyadenosine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2'-deoxyadenosine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add N-Iodosuccinimide (1.2 equivalents) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 8-iodo-2'-deoxyadenosine.

Protocol 2: C8-Iodination of a Protected Guanine Derivative via Metalation

This protocol is based on the metal-assisted C-H functionalization of purines.[1]

Materials:

  • Protected guanine derivative (e.g., with protected hydroxyl and amino groups)

  • TMPZnCl·LiCl (1.1 equivalents) in THF

  • Iodine (I₂) (1.2 equivalents) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected guanine derivative (1 equivalent) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to the appropriate temperature (e.g., 25 °C).

  • Slowly add the solution of TMPZnCl·LiCl (1.1 equivalents) to the reaction mixture and stir for 30 minutes to ensure complete deprotonation.[1]

  • In a separate flask, dissolve iodine (1.2 equivalents) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture and allow it to stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for different C8-iodination methods.

Method Iodinating Agent Activator/Base Solvent Temperature Typical Yields
ElectrophilicN-Iodosuccinimide (NIS)Trifluoroacetic Acid (cat.)DMFRoom Temp.Moderate to High
ElectrophilicI₂ / Periodic Acid-Acetic Acid/H₂O60-80 °CGood to Excellent
Electrophilic1,3-Diiodo-5,5-dimethylhydantoin (DIH)Disulfide (cat.)AcetonitrileRoom Temp.Good
Metal-AssistedIodine (I₂)TMPZnCl·LiClTHF25 °C60-98%[1]
Metal-AssistedIodine (I₂)TMPMgCl·LiClTHF-60 °C60-90%[1]

Visualizing the Process

Electrophilic C8-Iodination Mechanism

G cluster_0 Activation of Iodinating Agent cluster_1 Electrophilic Attack cluster_2 Rearomatization NIS N-Iodosuccinimide (NIS) Activated_I Activated Iodine Species (I+) NIS->Activated_I Protonation Acid Acid Catalyst (H+) Acid->NIS Purine Purine Ring (C8-H) Activated_I->Purine Sigma_Complex Sigma Complex (Wheland Intermediate) Purine->Sigma_Complex Attack by C8 Iodo_Purine C8-Iodo-Purine Sigma_Complex->Iodo_Purine Deprotonation (-H+)

Caption: Mechanism of electrophilic C8-iodination of the purine ring.

Troubleshooting Workflow for Low Yield

G Start Low or No Product Yield Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Solubility_No No Check_Solubility->Solubility_No No Check_Reagent Is the iodinating agent sufficiently active? Reagent_Yes Yes Check_Reagent->Reagent_Yes Yes Reagent_No No Check_Reagent->Reagent_No No Check_Temp Is the reaction temperature optimal? Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Check_Base Is the base strong enough? (Metal-Assisted) Base_Yes Yes Check_Base->Base_Yes Yes Base_No No Check_Base->Base_No No Solubility_Yes->Check_Reagent Action_Solvent Use co-solvent or different solvent system. Solubility_No->Action_Solvent Reagent_Yes->Check_Temp Action_Reagent Add acid catalyst (for NIS) or use an oxidizing agent (for I2). Reagent_No->Action_Reagent Temp_Yes->Check_Base Action_Temp Incrementally increase reaction temperature. Temp_No->Action_Temp Success Improved Yield Base_Yes->Success Action_Base Use a stronger, sterically hindered base. Base_No->Action_Base Action_Solvent->Check_Solubility Action_Reagent->Check_Reagent Action_Temp->Check_Temp Action_Base->Check_Base

Caption: Decision tree for troubleshooting low yields in C8-iodination.

References

  • Iida, K., Ishida, S., Watanabe, T., & Arai, T. (2019). Disulfide-Catalyzed Electrophilic Iodination of Electron-Rich Aromatic Compounds Using 1,3-Diiodo-5,5-dimethylhydantoin. The Journal of Organic Chemistry, 84(11), 7411–7417. [Link]

  • Undheim, K. (2021). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 26(8), 2275. [Link]

  • Kim, J. H., & Lee, J. (2017). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 22(10), 1641. [Link]

  • Biswas, T. (2022, January 23). Iodine (I2) mediated oxidation of Organic compounds by Dr. Tanmoy Biswas. YouTube. [Link]

  • Brown, G. B., Clarke, D. A., & Sassenrath, E. (1959). Oxidizing action of purine N-oxide esters. Journal of Biological Chemistry, 234(12), 3148–3152. [Link]

  • Augustyns, K., Rozenski, J., Van Aerschot, A., & Herdewijn, P. (1993). Synthesis of C8-modified 2'-deoxyadenosine with carcinogenic arylamines. Helvetica Chimica Acta, 76(3), 1293-1304. [Link]

  • Portulano, C., Paroder-Belenitsky, M., & Carrasco, N. (2014). The master role of polarized NIS expression in regulating iodine metabolism in the human body. Archives of Biochemistry and Biophysics, 542, 1-10. [Link]

  • Wikipedia contributors. (2023, December 29). Periodic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Blais, J. C., Ravanat, J. L., & Cadet, J. (2001). Radical-based alkylation of guanine derivatives in aqueous medium. Organic & Biomolecular Chemistry, 1(1), 143-149. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Wikipedia contributors. (2023, November 28). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Pohl, R., & Hocek, M. (2012). Diversely C8-functionalized adenine nucleosides via their underexplored carboxaldehydes. Chemical Communications, 48(79), 9879-9881. [Link]

  • Separation Science. (2023, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]

  • Kumar, A., & Kumar, V. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(11), 18367-18395. [Link]

  • The Organic Chemistry Tutor. (2019, August 19). How to Balance K + I2 = KI (Potassium + Iodine gas). YouTube. [Link]

  • Turesky, R. J., & Vouros, P. (2004). Synthesis of the C8-deoxyguanosine adduct of the food mutagen IQ. The Journal of Organic Chemistry, 69(5), 1734-1738. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. [Link]

  • Wang, D., & Wang, Q. (2020). Direct Regioselective C–H Cyanation of Purines. Molecules, 25(2), 385. [Link]

  • Kovaleva, E. A., et al. (2021). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Molecules, 26(19), 5945. [Link]

  • Olah, G. A., Qi, W., & Prakash, G. K. S. (1993). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. The Journal of Organic Chemistry, 58(15), 4165-4167. [Link]

  • chemistNATE. (2020, August 16). Reaction of Potassium and Iodine (K + I2 = ?). YouTube. [Link]

  • Dohan, O., De la Vieja, A., Paroder, V., Riedel, C., Artani, M., Reed, M., Ginter, C. S., & Carrasco, N. (2003). The sodium/iodide symporter (NIS): molecular physiology and preclinical and clinical applications. Endocrine Reviews, 24(1), 48-77. [Link]

  • El-Baih, F. E. M., Al-Hazmi, G. A. A., & El-Gazzar, A. B. A. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(21), 6432. [Link]

  • Kornyushko, V. F., & Shafirovich, V. Y. (2002). Oxidative generation of guanine radicals by carbonate radicals and their reactions with nitrogen dioxide to form site specific 5-guanidino-4-nitroimidazole lesions in oligodeoxynucleotides. Journal of the American Chemical Society, 124(10), 2354-2361. [Link]

  • Tierney, M. T., & Grinstaff, M. W. (2000). Synthesis and Stability of Oligodeoxynucleotides Containing C8-Labeled 2'-Deoxyadenosine: Novel Redox Nucleobase Probes for DNA-Mediated Charge-Transfer Studies. Organic Letters, 2(20), 3201-3204. [Link]

  • Sun, A. Q., & Dunford, H. B. (1989). Studies on the mechanism of the iodination of tyrosine by lactoperoxidase. The Journal of Biological Chemistry, 264(3), 1362-1367. [Link]

  • Grokipedia. (n.d.). Periodic acid. [Link]

  • Biswas, T. (2022, May 16). MC-224: About Iodination of cyclic Alkyne by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecule). YouTube. [Link]

  • Zhang, J., & Li, X. (2018). Chemical structures of guanine and its derivatives reviewed including... Analytical and Bioanalytical Chemistry, 410(28), 7345-7359. [Link]

  • Office of Dietary Supplements - National Institutes of Health. (2022, April 28). Iodine - Health Professional Fact Sheet. [Link]

  • Kumar, A., & Kumar, V. (2008). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 27(6), 689-696. [Link]

  • Chemistry LibreTexts. (2023, October 4). 16.2: Other Aromatic Substitutions. [Link]

  • Carrasco, N. (1998). Molecular study of the sodium-iodide symporter (NIS): a new field in thyroidology. The Journal of Clinical Endocrinology & Metabolism, 83(10), 3401-8. [Link]

  • Vo, T. T., & Parrish, D. A., & Shreeve, J. M. (2012). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions, 41(32), 9879-9884. [Link]

  • Kumar, A., & Sevilla, M. D. (2019). Computational Study of the Formation of C8, C5, and C4 Guanine:Lysine Adducts via Oxidation of Guanine by Sulfate Radical Anion. The Journal of Physical Chemistry B, 123(26), 5485-5494. [Link]

Sources

Troubleshooting

Preventing side reactions in nucleophilic substitution of 6-chloropurines

Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions involving 6-chloropurines. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions involving 6-chloropurines. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of 6-chloropurine in nucleophilic substitution?

A1: 6-Chloropurine is an electron-deficient heterocyclic compound, making the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to form a wide range of 6-substituted purine derivatives. This reactivity is fundamental to its widespread use as an intermediate in the synthesis of biologically active molecules, such as antitumor agents and antivirals.[1][2]

Q2: What are the most common side reactions observed during nucleophilic substitution of 6-chloropurines?

A2: The most prevalent side reaction is the alkylation at the nitrogen atoms of the purine ring, leading to a mixture of N7 and N9 regioisomers.[3][4][5][6] This is particularly common when using alkyl halides as electrophiles. Another significant side reaction to consider is the hydrolysis of the 6-chloro group to form hypoxanthine, especially in the presence of water and under basic or acidic conditions.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction progress. LC-MS is particularly useful for identifying the desired product and any side products, such as N7/N9 isomers, which may have identical masses but different retention times.

Troubleshooting Guide: Preventing and Resolving Side Reactions

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of 6-Chloropurine

A low or non-existent conversion of your starting material can be frustrating. The following decision tree and detailed explanations will help you diagnose and resolve the issue.

low_conversion_troubleshooting start Low/No Conversion check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_base Is the Base Appropriate and Sufficient? check_reagents->check_base Reagents OK sub_reagents Use fresh, pure reagents. Verify stoichiometry. check_reagents->sub_reagents check_solvent Is the Solvent Anhydrous and Appropriate? check_base->check_solvent Base OK sub_base Use a stronger, non-nucleophilic base. Ensure sufficient equivalents. check_base->sub_base check_temp Is the Reaction Temperature Optimal? check_solvent->check_temp Solvent OK sub_solvent Use anhydrous solvent. Consider solvent polarity. check_solvent->sub_solvent check_catalyst Is a Catalyst Required and Active? check_temp->check_catalyst Temp OK sub_temp Increase temperature incrementally. check_temp->sub_temp solution Optimize Conditions check_catalyst->solution Catalyst OK sub_catalyst Add or change catalyst (e.g., SnCl4). check_catalyst->sub_catalyst

Caption: Troubleshooting workflow for low conversion.

Causality and Solutions:

  • Reagent Integrity: 6-Chloropurine can degrade over time, especially if exposed to moisture. Ensure you are using a high-purity starting material. Similarly, your nucleophile should be pure and used in the correct stoichiometric amount.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile or the purine ring itself, but ideally should be non-nucleophilic to avoid competing with your primary nucleophile. For amine nucleophiles, an excess of the amine itself can often serve as the base. For other nucleophiles, inorganic bases like K2CO3 or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

  • Solvent Effects: Many nucleophilic substitution reactions on 6-chloropurine require anhydrous conditions to prevent hydrolysis. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally good choices as they can solvate the ions involved in the reaction.[3][4]

  • Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. If your reaction is sluggish, a gradual increase in temperature while monitoring for side product formation is a logical next step.

  • Catalysis: For certain transformations, particularly glycosylations or alkylations with less reactive electrophiles, a Lewis acid catalyst such as SnCl4 or TiCl4 may be necessary to activate the electrophile.[3][4]

Problem 2: Formation of N7 and N9 Isomeric Mixtures

This is the most common challenge in the alkylation of 6-chloropurines. The purine anion is an ambident nucleophile, with electron density on both N7 and N9, leading to the formation of a mixture of products.

N7_N9_Alkylation 6CP 6-Chloropurine Anion 6-Chloropurine Anion N7 N9 6CP->Anion Base N7_Product N7-Alkyl-6-chloropurine (Kinetic Product) Anion:f1->N7_Product RX N9_Product N9-Alkyl-6-chloropurine (Thermodynamic Product) Anion:f2->N9_Product RX RX Alkyl Halide (R-X)

Caption: Competing N7 and N9 alkylation pathways.

Controlling Regioselectivity:

The ratio of N7 to N9 products is highly dependent on the reaction conditions. Generally, N7-alkylation is the kinetically favored pathway, while N9-alkylation leads to the thermodynamically more stable product.[4]

ParameterCondition Favoring N9-AlkylationCondition Favoring N7-AlkylationRationale
Solvent Polar aprotic (e.g., DMF, ACN)Less polar (e.g., DCE)Polar solvents stabilize the more polar transition state leading to the N9 isomer.[3][4]
Temperature Higher temperaturesLower temperaturesHigher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N9 isomer.[3][4][5]
Base Weaker bases (e.g., K2CO3)Stronger bases (e.g., NaH)The counter-ion of the base can influence the site of alkylation.
Protecting Groups Use of N7-directing protecting groupsUse of N9-directing protecting groupsSteric hindrance or electronic effects of the protecting group can block one of the nitrogen atoms.
Catalyst Lewis acids (e.g., SnCl4) with silylationCertain metal complexesCatalysts can coordinate to specific nitrogen atoms, directing the alkylation.[3][4]

Protocol for N9-Selective Alkylation:

This protocol is a general guideline and may require optimization for your specific substrate.

  • Silylation (Optional but Recommended): In an inert atmosphere, suspend 6-chloropurine in anhydrous acetonitrile (ACN). Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to reflux until the solution becomes clear. This in-situ silylation protects the N9 position and improves solubility.[3][4]

  • Alkylation: Cool the reaction mixture to room temperature. Add your alkyl halide and a Lewis acid catalyst like SnCl4.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated solution of NaHCO3. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to separate the N9 isomer from any N7 isomer that may have formed.

Problem 3: Hydrolysis of 6-Chloropurine to Hypoxanthine

The presence of hypoxanthine as a byproduct indicates that the 6-chloro group has been hydrolyzed.

Prevention Strategies:

  • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from your reaction. Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Non-Aqueous Workup: During the workup, minimize the contact time with aqueous solutions, especially if they are acidic or basic.

  • Choice of Base: Avoid using strong aqueous bases like NaOH or KOH if possible. If an aqueous base is necessary for pH adjustment during workup, perform the operation at low temperatures and as quickly as possible.

Problem 4: Formation of Other Unexpected Side Products

Besides N7/N9 isomers and hypoxanthine, other side products can arise from reactions at other positions of the purine ring or from degradation of the starting materials or products.

Diagnostic Approach:

  • Characterize the Byproduct: Use techniques like LC-MS and NMR to determine the structure of the unexpected product.

  • Consider Reactivity:

    • C2 and C8 positions: While less reactive than C6, these positions can undergo reactions under certain conditions, such as radical reactions or direct C-H functionalization.[7]

    • Nucleophile Reactivity: Your nucleophile may have multiple reactive sites, leading to different products.

    • Solvent Participation: Some solvents, like DMF, can decompose under harsh conditions and participate in the reaction.

Mitigation Strategies:

  • Protecting Groups: If you have identified a reactive site on your purine that is interfering with the desired reaction, consider using a suitable protecting group.

  • Reaction Conditions: Re-evaluate your reaction conditions. Extreme temperatures or highly reactive reagents may be causing undesired side reactions. A milder approach may be necessary.

Conclusion

The nucleophilic substitution of 6-chloropurines is a powerful tool in medicinal chemistry and organic synthesis. By understanding the underlying principles of reactivity and the factors that govern side reactions, you can effectively troubleshoot your experiments and achieve your desired synthetic outcomes. This guide provides a framework for logical problem-solving, but remember that each reaction is unique and may require specific optimization.

References

Sources

Optimization

Effective purification strategies for polar and non-polar purine derivatives

Welcome to the technical support center for the purification of polar and non-polar purine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the uni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar and non-polar purine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with isolating these critical compounds. Purine derivatives form the backbone of numerous pharmaceuticals and biological probes, making their efficient and effective purification a cornerstone of successful research and development.[1][2]

This document moves beyond simple protocols to provide in-depth, experience-driven advice. Here, we will dissect common experimental roadblocks, explain the underlying chemical principles, and offer robust, validated strategies to ensure the purity and integrity of your target molecules.

Part 1: Troubleshooting Guide - Common Purification Problems

This section addresses specific, frequently encountered issues during the purification of purine derivatives. Each problem is presented in a question-and-answer format, detailing the probable causes and providing a logical, step-by-step solution.

Chromatography (HPLC/Flash)
Q1: Why is my purine derivative showing poor peak shape (tailing, fronting, or broadening) in Reverse-Phase HPLC?

Probable Causes & Solutions:

  • Cause 1: Secondary Interactions with Residual Silanols. The basic nitrogen atoms in the purine ring system can interact with acidic residual silanol groups on the silica surface of C18 columns. This is a primary cause of peak tailing.

    • Solution A: Mobile Phase pH Adjustment. The most effective strategy is to control the ionization state of your purine. Adjust the mobile phase pH to be at least 2 units below the pKa of the most basic nitrogen on your purine derivative.[3] This protonates the purine, ensuring it behaves as a single, positively charged species and minimizes secondary interactions. A low pH (e.g., 2.5-3.0) using a buffer like phosphate or an additive like formic acid (FA) or trifluoroacetic acid (TFA) is a common starting point.[4][5]

    • Solution B: Use a Modern, End-Capped Column. High-purity, end-capped silica columns (like C18 or Phenyl-Hexyl phases) are specifically designed to minimize exposed silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

    • Solution C: Competitive Mobile Phase Additives. If pH adjustment is not feasible, consider adding a competitive base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that TEA is not MS-friendly.

  • Cause 2: Sample Solvent Mismatch. Injecting your sample in a solvent significantly stronger (less polar) than the mobile phase can cause distorted peaks.

    • Solution: As a best practice, always try to dissolve your sample in the initial mobile phase.[5] If solubility is an issue, use the weakest (most polar) solvent possible that can fully dissolve your compound.

  • Cause 3: Column Overload. Injecting too much mass onto the column can saturate the stationary phase, leading to broad, triangular peaks.

    • Solution: Systematically reduce the injection mass (concentration or volume) until the peak shape becomes symmetrical and Gaussian.

Q2: My highly polar purine derivative shows little to no retention on my C18 column. What are my options?

Probable Causes & Solutions:

  • Cause 1: Insufficient Hydrophobicity. Highly polar purines (e.g., those with multiple hydroxyl, amino, or phosphate groups) lack the hydrophobic character to be retained on a non-polar C18 stationary phase.[6][7]

    • Solution A: Switch to Hydrophilic Interaction Chromatography (HILIC). HILIC is the ideal technique for very polar compounds.[8][9] It utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a high-organic, low-aqueous mobile phase.[8][9] The elution order is generally the reverse of reverse-phase, with more polar compounds being retained longer.[8]

    • Solution B: Use an "Aqueous C18" Column. Some C18 columns are specifically designed to be stable in 100% aqueous mobile phases. This allows you to use a very weak mobile phase to improve the retention of polar analytes.

    • Solution C: Ion-Pair Chromatography. Adding an ion-pairing reagent (e.g., sodium heptane sulfonate for basic purines) to the mobile phase forms a neutral complex with your charged analyte, increasing its hydrophobicity and retention on a C18 column.[5] Note that these reagents can be difficult to remove from the column, so dedicating a column for this purpose is highly recommended.[5]

Q3: My non-polar purine derivative is irreversibly stuck on a normal-phase silica column. How can I elute it?

Probable Causes & Solutions:

  • Cause 1: Strong Adsorption to Silica. Non-polar purines with accessible nitrogen atoms can still bind strongly to the acidic silica surface, especially if the solvent system is not optimized.

    • Solution A: Increase Mobile Phase Polarity. Gradually increase the concentration of the polar solvent (e.g., methanol or ethanol) in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[6]

    • Solution B: Add a Basic Modifier. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can significantly improve elution.[6] These modifiers compete with the purine for binding sites on the silica gel.

    • Solution C: Switch to an Amine-Functionalized Column. Amine-functionalized silica is a less polar and basic stationary phase compared to bare silica.[6] This reduces strong interactions with basic purines and can provide different selectivity, often allowing for elution with less polar solvent systems.[6]

Crystallization & Solubility
Q4: My purine derivative "oils out" or forms an amorphous solid instead of crystals. What's wrong?

Probable Causes & Solutions:

  • Cause 1: Supersaturation is too high. If the solution becomes supersaturated too quickly, molecules do not have time to orient themselves into an ordered crystal lattice, leading to precipitation of an amorphous solid or an oil.

    • Solution A: Slow Down the Process. Instead of rapid cooling or fast anti-solvent addition, allow the solution to cool slowly to room temperature and then to 4°C. For anti-solvent crystallization, add the anti-solvent dropwise or use a vapor diffusion setup where the anti-solvent slowly diffuses into the sample solution.

    • Solution B: Reduce the Initial Concentration. Start with a more dilute solution that is just saturated at a higher temperature. This provides a smaller driving force for precipitation, favoring slower, more ordered crystal growth.

  • Cause 2: Presence of Impurities. Impurities can inhibit nucleation and disrupt crystal lattice formation.

    • Solution: Ensure the material is reasonably pure (>90%) before attempting crystallization. A preliminary purification by flash chromatography or solid-phase extraction (SPE) may be necessary.

Q5: I can't find a suitable single solvent for recrystallization. What should I do?

Probable Causes & Solutions:

  • Cause 1: Unfavorable Solute-Solvent Interactions. The ideal recrystallization solvent dissolves the compound when hot but not when cold. Many complex molecules do not have this ideal relationship with a single solvent.

    • Solution: Use a Two-Solvent (Solvent/Anti-Solvent) System. This is a powerful and common technique.

      • Dissolve your purine derivative in a minimal amount of a "good" solvent in which it is highly soluble.

      • Heat the solution gently.

      • Slowly add a "poor" solvent (the anti-solvent), in which the compound is insoluble, dropwise until the solution becomes faintly turbid (cloudy).

      • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[10]

Part 2: FAQs - Foundational Questions

Q1: How do I choose between Normal-Phase and Reverse-Phase chromatography for my purine derivative?

This is one of the most fundamental decisions in purification. The choice depends almost entirely on the overall polarity of your molecule.

  • Choose Reverse-Phase (e.g., C18) if: Your purine derivative is moderately polar to non-polar. This is the most common starting point.[11] If your molecule has non-polar substituents (like benzyl groups, long alkyl chains) or is a simple purine base, it will likely have sufficient retention.[6]

  • Choose Normal-Phase (e.g., Silica, Amine) if: Your purine derivative is relatively non-polar and needs to be separated from other non-polar impurities. It's particularly useful for compounds soluble in solvents like hexane, ethyl acetate, or dichloromethane.[6]

  • Choose HILIC if: Your purine derivative is very polar (e.g., nucleosides, nucleotides, or compounds with multiple polar functional groups).[8][9] These compounds will not be retained on a reverse-phase column.

The following flowchart provides a decision-making framework:

G start Start: Assess Purine Derivative Polarity sol_check Is the compound soluble in non-polar solvents (Hexane, EtOAc, DCM)? start->sol_check rp_check Does the compound show retention on a C18 column with >5% organic mobile phase? sol_check->rp_check No   np_path Use Normal-Phase (Silica, Amine) sol_check->np_path  Yes rp_path Use Reverse-Phase (C18, Phenyl-Hexyl) rp_check->rp_path  Yes hilic_path Use HILIC (Silica, Diol, Zwitterionic) rp_check->hilic_path No  

Caption: Decision tree for selecting the primary chromatography mode.

Q2: What is Solid-Phase Extraction (SPE) and when should I use it for purine purification?

Solid-Phase Extraction (SPE) is a sample preparation technique based on the same principles as chromatography but used for cleanup, fractionation, or concentration rather than high-resolution separation.[12] It uses a cartridge containing a sorbent.

Use SPE for:

  • Sample Cleanup: Before a high-resolution HPLC analysis, you can use SPE to remove interfering matrix components (salts, proteins, etc.). For example, a reverse-phase SPE cartridge can be used to bind a moderately non-polar purine derivative from an aqueous reaction mixture, while salts and polar impurities are washed away.

  • Trace Concentration: If your target purine is in a very dilute solution, you can load a large volume onto an SPE cartridge that retains it. You can then elute the compound in a small volume of strong solvent, effectively concentrating it.

  • Fractionation: You can use SPE to perform a rough separation of compounds based on polarity. For instance, eluting with solvents of increasing strength can separate a non-polar purine from a more polar one.

Part 3: Key Experimental Protocols

Protocol 1: General Purpose Reverse-Phase HPLC Method for Purine Derivatives

This protocol is a robust starting point for the analysis and purification of many purine derivatives.

  • Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid maintains a low pH (~2.7) to protonate basic purines for good peak shape and is volatile, making it compatible with mass spectrometry and easy to remove during solvent evaporation.[4]

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with a 5-10 minute hold at 5% B to analyze polar impurities. Then, ramp to 95% B over 20-30 minutes. Hold at 95% B for 5 minutes to elute highly non-polar compounds. Finally, return to 5% B and re-equilibrate for at least 10 column volumes before the next injection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA). If solubility is low, use a minimal amount of a stronger solvent like DMSO or DMF. Filter the sample through a 0.45 µm filter before injection.[13]

  • Detection: Use a UV detector set to the λmax of your purine derivative (typically around 254-280 nm).

Protocol 2: General Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a generic "bind-and-elute" strategy for isolating a moderately non-polar purine derivative from a polar (aqueous) matrix.

  • Cartridge Selection: Choose a reverse-phase sorbent (e.g., C18 or a polymer-based sorbent like HLB) with a bed weight appropriate for your sample mass.

  • Step 1: Conditioning. Condition the cartridge by passing 3-5 mL of a strong solvent (e.g., Methanol or Acetonitrile) through it. Do not let the sorbent bed go dry.

    • Rationale: This wets the stationary phase and activates it for sample binding.

  • Step 2: Equilibration. Equilibrate the cartridge by passing 3-5 mL of a weak solvent (e.g., HPLC-grade Water) through it. Do not let the sorbent bed go dry.

    • Rationale: This prepares the sorbent for the sample, which is loaded in a weak solvent.

  • Step 3: Sample Loading. Dissolve your crude sample in a weak (highly polar) solvent. Pass the sample slowly (1-3 mL/min) through the cartridge.[12] Your target compound should bind to the sorbent. Collect the flow-through to check for analyte loss later.

  • Step 4: Washing. Pass 3-5 mL of a weak solvent (e.g., 5% Methanol in Water) through the cartridge.

    • Rationale: This washes away highly polar impurities and salts that did not bind strongly to the sorbent.

  • Step 5: Elution. Pass 1-3 mL of a strong (non-polar) solvent (e.g., Methanol or Acetonitrile) through the cartridge to elute your target compound. Collect this fraction for analysis.

SPE_Workflow cluster_0 SPE Cartridge Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (in Water) Equilibrate->Load Wash 4. Wash (5% MeOH/Water) Load->Wash Elute 5. Elute (100% MeOH) Wash->Elute Waste1 Waste (Salts, Polar Impurities) Wash->Waste1 Pure Pure Product Fraction Elute->Pure Crude Crude Aqueous Sample Crude->Load

Caption: Standard bind-elute workflow for Solid-Phase Extraction.

Part 4: Reference Data

Table 1: Physicochemical Properties of Common Purine Cores

This table provides essential data to guide pH selection and understand the inherent polarity of common purine structures.

CompoundFormulaMolar Mass ( g/mol )pKa (Weak Base)[14]pKa (Weak Acid)[14]
Purine C₅H₄N₄120.112.398.93
Adenine C₅H₅N₅135.134.159.80
Guanine C₅H₅N₅O151.133.39.2 / 12.3
Hypoxanthine C₅H₄N₄O136.111.98.8 / 12.1
Xanthine C₅H₄N₄O₂152.110.87.7 / 11.9
Uric Acid C₅H₄N₄O₃168.11<15.4 / 10.3

Note: pKa values can vary slightly depending on experimental conditions. Data is aggregated from multiple sources for general guidance.[14][15][16][17][18]

Part 5: References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from [Link]

  • Wikipedia. (2024). Organic chemistry. Wikipedia. Retrieved from [Link]

  • Simmonds, H. A., et al. (1979). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed. Retrieved from [Link]

  • Krajčovičová, S., & Soural, M. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. PubMed. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Thaim, B., et al. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. ACS Publications. Retrieved from [Link]

  • Subotič, A., & Štrukelj, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Retrieved from [Link]

  • De Wulf, J., et al. (2022). Disorders of purine biosynthesis metabolism. PubMed. Retrieved from [Link]

  • Shinde, V. (2024). Solid-Phase Extraction (SPE). Veeprho. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Swarthmore College. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Retrieved from [Link]

  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore. Retrieved from [Link]

  • Terzidis, M. A., & Chatgilialoglu, C. (2020). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. National Institutes of Health (NIH). Retrieved from [Link]

  • Kumar, D., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Retrieved from [Link]

  • Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Retrieved from [Link]

  • IntechOpen. (n.d.). HPLC Analysis of Oxypurines and Related Compounds. IntechOpen. Retrieved from [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Retrieved from [Link]

  • Harris, K. A., & Vikesland, P. J. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate. Retrieved from [Link]

  • Ali, M. F., et al. (2016). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PubMed Central. Retrieved from [Link]

  • Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. Retrieved from [Link]

  • Al-Okial, H. A., et al. (2020). RP–HPLC Developed Method for Uric Acid Estimation in Human Serum. RJPT. Retrieved from [Link]

  • Kaneko, K., et al. (2008). Determination and profiling of purines in foods by using HPLC and LC-MS. PubMed. Retrieved from [Link]

  • Agilent. (2018). Mobile Phase Optimization in SEC Method Development. Agilent. Retrieved from [Link]

  • Harris, K. A., & Vikesland, P. J. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. ACS Publications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Guidelines for purine extraction and determination in foods. ResearchGate. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Retrieved from [Link]

  • UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry. UW Pressbooks. Retrieved from [Link]

  • Zhang, M., et al. (2006). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. National Institutes of Health (NIH). Retrieved from [Link]

  • ACS Publications. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Publications. Retrieved from [Link]

  • Shimadzu. (n.d.). Measurement of Purine Content in Foods Using HPLC. Shimadzu. Retrieved from [Link]

  • ResearchGate. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. ResearchGate. Retrieved from [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. QIAGEN. Retrieved from [Link]

  • LCGC International. (n.d.). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine. Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Methods for removing impurities from purine synthesis reaction mixtures

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in purine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in purine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of purine derivatives. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of isolating your target molecules with high purity and yield.

Introduction: The Challenge of Purine Purification

Purine and its derivatives are fundamental heterocyclic compounds in numerous biological processes and serve as crucial scaffolds in medicinal chemistry.[1] However, their synthesis often results in complex reaction mixtures containing unreacted starting materials, reagents, and various side products. The inherent polarity and potential for strong intermolecular interactions of many purines can make their purification a significant bottleneck in the research and development workflow. This guide provides a structured approach to overcoming these purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your synthesized purines. The solutions provided are grounded in the physicochemical properties of these molecules and practical laboratory experience.

Section 1: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at different temperatures. However, its success with purines is highly dependent on careful solvent selection and control of experimental conditions.

Question 1: My purine derivative is not crystallizing out of solution upon cooling. What are the likely causes and how can I induce crystallization?

Answer:

Failure to crystallize is a common issue, often stemming from one of the following:

  • Excessive Solvent: The most frequent cause is the use of too much solvent, which keeps the compound fully dissolved even at lower temperatures.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving your purine, meaning the compound remains in solution even when cooled.

  • High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.

  • Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your purine. Allow the concentrated solution to cool slowly.

  • Cool to a Lower Temperature: If room temperature cooling is insufficient, try placing the flask in an ice bath or a refrigerator. Be cautious, as rapid cooling can sometimes lead to the precipitation of impurities.

  • Re-evaluate Your Solvent System: If the above steps fail, your chosen solvent is likely too effective. You may need to switch to a less polar solvent or use a mixed-solvent system.

Question 2: My purine "oils out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the melting point of the compound is lower than the boiling point of the solvent, or because of a high concentration of impurities that depress the melting point. Oiled-out products are typically impure.

Causality and Solutions:

  • Melting Point Depression: Purines, being polar, can have strong interactions with impurities, leading to a significant depression of the melting point.

  • High Supersaturation: Rapid cooling can lead to a state of high supersaturation where the solute comes out of solution as a liquid.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to reduce the saturation level.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling. This gives the molecules more time to orient themselves into a crystal lattice.

  • Change Solvent System: Consider a solvent with a lower boiling point. Alternatively, for a mixed-solvent system, you can add more of the "good" solvent (the one your compound is more soluble in) before cooling to lower the supersaturation point.

Section 2: Chromatography Troubleshooting

Chromatography is a versatile and widely used technique for purine purification. However, the polar nature of many purines can lead to challenges such as poor retention, peak tailing, and co-elution with impurities.

Question 3: My polar purine compound shows poor retention and peak shape on a C18 reversed-phase HPLC column. How can I improve this?

Answer:

This is a classic issue with highly polar analytes on non-polar stationary phases. The purine may be eluting at or near the solvent front with significant tailing.

Expert Insights & Solutions:

  • Mobile Phase pH Adjustment: The retention of ionizable compounds like purines is highly dependent on the pH of the mobile phase. To increase retention on a C18 column, you want to maximize the neutrality of the purine.

    • For basic purines (like adenine), lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic sites, making the molecule more polar and potentially decreasing retention on reversed-phase. In some cases, using a buffer at a pH where the purine is neutral can improve retention.

    • For acidic purines, increasing the pH will deprotonate them, making them more polar.

  • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic purines) to the mobile phase can form a neutral complex with your charged purine, significantly increasing its retention on a C18 column.

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can be an excellent alternative to reversed-phase chromatography for purines.

Workflow for Improving HPLC Separation of Polar Purines:

Caption: Decision workflow for troubleshooting poor HPLC separation of polar purines.

Question 4: I'm observing significant peak tailing for my purine on a silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing on silica gel is often due to strong interactions between the basic nitrogen atoms in the purine ring and the acidic silanol groups on the silica surface.

Solutions:

  • Addition of a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1%) is commonly used to "cap" the acidic silanol groups, preventing strong interactions with your basic purine and leading to more symmetrical peaks.

  • Use of an Amine-Functionalized Column: These columns have a less acidic surface than bare silica and can significantly improve the peak shape for basic compounds like many purines.[2]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a different stationary phase like alumina or a bonded phase that is more suitable for your compound's polarity.

Section 3: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. For purines, pH control is critical.

Question 5: I'm experiencing low recovery of my purine derivative during liquid-liquid extraction. How can I optimize this?

Answer:

Low recovery in LLE is typically due to the compound's significant solubility in both the aqueous and organic phases, or due to its ionization state.

Optimization Protocol:

  • pH Adjustment: The charge state of your purine is crucial for its partitioning behavior.

    • To extract a basic purine into an organic solvent, adjust the pH of the aqueous phase to be at least 2 pH units above its pKa. This ensures the purine is in its neutral, more organic-soluble form.

    • To extract an acidic purine into an organic solvent, adjust the pH of the aqueous phase to be at least 2 pH units below its pKa.

  • Solvent Selection: Ensure you are using an appropriate organic solvent. For more polar purines, a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane may be necessary.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of your purine in the aqueous layer, driving it into the organic phase and improving recovery.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover your compound.

Question 6: An emulsion has formed at the interface of my aqueous and organic layers during extraction. How can I break it?

Answer:

Emulsions are colloidal suspensions of one liquid in another and can be stabilized by impurities in the reaction mixture.

Methods to Break Emulsions:

  • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.

  • Addition of Brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the entire mixture through a pad of celite or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

Common Impurities in Purine Synthesis: The Traube Synthesis Example

The Traube purine synthesis, a classic method for constructing the purine ring system, involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid.[3][4] Understanding the potential side reactions is key to devising an effective purification strategy.

Potential Impurities:

  • Unreacted 4,5-Diaminopyrimidine: This starting material is more polar than the purine product and can often be removed by recrystallization or chromatography.

  • Mono-formylated Intermediate: Incomplete cyclization can lead to the presence of the N-formylated 4,5-diaminopyrimidine intermediate.

  • Over-formylation Products: Under harsh conditions, formylation of other amino groups can occur.

  • Hydrolysis Products: If the reaction is worked up under acidic or basic conditions, hydrolysis of formylated intermediates or the purine product itself can occur.[5]

  • Side products from starting material synthesis: Impurities from the synthesis of the 4,5-diaminopyrimidine can carry through to the final reaction mixture.

Data Tables for Practical Application

Table 1: Solubility of Common Purines in Various Solvents

PurineWaterEthanolDMSOFormic Acid
Adenine Sparingly soluble in cold water, more soluble in hot water.Slightly soluble in hot ethanol.Soluble.Soluble.
Guanine Insoluble in water and ethanol.[6][7]Sparingly soluble in DMSO.[8]Soluble in acidic and basic solutions.[9]Soluble.
Hypoxanthine Sparingly soluble in water and ethanol.[10][11]Soluble in DMSO (approx. 30 mg/mL).[10]Soluble in a mixture of formic acid and water.[12]Soluble.

Note: Solubility is a qualitative description and can be influenced by temperature and pH.

Table 2: Typical Recovery Rates for Purine Purification Methods

Purification MethodTypical Recovery RateKey Considerations
Recrystallization 60-90%Highly dependent on solvent choice and the solubility difference between the product and impurities. Multiple crops may be necessary.
Flash Chromatography 50-85%Dependent on the separation efficiency and the amount of material lost on the column.
HPLC Purification >90%Generally high recovery, but can be lower if peak shaving is required to achieve high purity.
Liquid-Liquid Extraction 85-95%Can be very efficient with proper pH control and multiple extractions.
Solid-Phase Extraction 90-105%[1]Can be highly efficient and reproducible, especially for sample cleanup prior to analysis.

Detailed Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Purine Derivative
  • Solvent Selection: In a small test tube, add a small amount of your crude purine. Add a few drops of a potential solvent. If the solid dissolves immediately at room temperature, the solvent is too "good". If it does not dissolve at room temperature, heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude purine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the purine from crystallizing prematurely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol 2: General Procedure for Solid-Phase Extraction (SPE) of a Purine from an Aqueous Reaction Mixture

This protocol assumes a reversed-phase (e.g., C18) SPE cartridge.

  • Conditioning: Pass a column volume of methanol through the SPE cartridge, followed by a column volume of water. This activates the stationary phase.

  • Sample Loading: Load your aqueous reaction mixture onto the cartridge. The purine and other non-polar impurities will be retained on the stationary phase, while polar impurities and salts will pass through.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any remaining polar impurities.

  • Elution: Elute your purine derivative with a stronger solvent, such as methanol or acetonitrile. You can use a gradient of increasing solvent strength to selectively elute compounds of different polarities.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain your purified purine.

Conclusion

The successful purification of purine synthesis reaction mixtures is a critical step in the path to obtaining high-quality compounds for further research and development. By understanding the underlying principles of different purification techniques and being equipped with effective troubleshooting strategies, researchers can overcome common challenges and achieve their purification goals. This guide serves as a starting point, and it is important to remember that each purine derivative may have unique properties that require a tailored purification approach.

References

  • Hou, P., et al. (2021). Guidelines for purine extraction and determination in foods. Food Science & Nutrition, 9(1), 558-571. Available from: [Link]

  • Ninja Nerd Science. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. Available from: [Link]

  • Scribd. (n.d.). Traube Purine Synthesis. Available from: [Link]

  • Lin, S., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. Journal of Food Science and Technology, 56(8), 3763-3773. Available from: [Link]

  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • Moffatt, J. G., & Khorana, H. G. (1961). Nucleoside polyphosphates. X. The synthesis and some reactions of nucleoside-5' phosphoromorpholidates and related compounds. Improved methods for the preparation of nucleoside-5' polyphosphates. Journal of the American Chemical Society, 83(3), 649-658.
  • Wikipedia. (2024). Guanine. Available from: [Link]

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  • Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15, 12345-12367. Available from: [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available from: [Link]

  • Scribd. (n.d.). Traube Purine Synthesis. Available from: [Link]

  • Stoyanova, S. (n.d.). Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. Medical University of Varna.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Available from: [Link]

  • Martins, A. M., et al. (2021). Towards the Use of Adsorption Methods for the Removal of Purines from Beer. Applied Sciences, 11(21), 10103. Available from: [Link]

  • Wang, L., et al. (2022). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell Reports, 38(13), 110573. Available from: [Link]

  • ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis. Available from: [Link]

  • Brown, D. J., & Hoskins, J. A. (1971). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 2214-2217. Available from: [Link]

  • Dirty Medicine. (2024, February 19). Purine Synthesis [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Available from: [Link]

  • Wikipedia. (2024). Purine metabolism. Available from: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available from: [Link]

  • Reddit. (2024, February 16). Oil & grease extraction emulsion problem. r/chemistry. Available from: [Link]

  • Healthline. (2023, March 29). How to Reduce Uric Acid Naturally: What to Eat and What to Avoid. Available from: [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Zhang, Y., et al. (2019). Three polymorphs of hypoxanthine obtained by evaporation from three distinct solvents. CrystEngComm, 21(3), 447-454. Available from: [Link]

  • Merck Index. (1983). Traube Purine Synthesis. In M. Windholz (Ed.), The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (10th ed., p. ONR-90). Merck & Co.
  • Weiss, I. M., et al. (2007). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Crystal Growth & Design, 7(5), 856-860. Available from: [Link]

  • ResearchGate. (n.d.). Aqueous solubility of guanine reported in the literature and obtained.... Available from: [Link]

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Optimization

Long-term storage and stability assessment of 6-Chloro-9-ethyl-8-iodo-9H-purine

Technical Support Center: 6-Chloro-9-ethyl-8-iodo-9H-purine A Senior Application Scientist's Guide to Long-Term Storage and Stability Assessment Welcome to the technical support guide for 6-Chloro-9-ethyl-8-iodo-9H-purin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-9-ethyl-8-iodo-9H-purine

A Senior Application Scientist's Guide to Long-Term Storage and Stability Assessment

Welcome to the technical support guide for 6-Chloro-9-ethyl-8-iodo-9H-purine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the proper handling, storage, and stability analysis of this halogenated purine derivative. Our goal is to move beyond simple instructions, offering a causal understanding of the compound's behavior to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 6-Chloro-9-ethyl-8-iodo-9H-purine.

Q1: What are the ideal long-term storage conditions for solid 6-Chloro-9-ethyl-8-iodo-9H-purine?

A: For optimal long-term stability, the solid compound should be stored at -20°C , in a tightly sealed container, and protected from moisture and light.[1]

  • Causality (Why these conditions?):

    • Temperature (-20°C): Lowering the temperature significantly reduces the kinetic energy of molecules, thereby slowing down the rate of potential degradation reactions.[2] For many complex organic molecules, freezing is the standard for preserving chemical integrity over months or years.[3]

    • Moisture (Sealed Container): The 6-chloro group on the purine ring is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming an unwanted impurity. A tightly sealed container, preferably in a desiccated environment, minimizes exposure to atmospheric moisture.[2][4]

    • Light (Protection): Halogenated nucleosides and their analogs can be photolabile.[5] Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation, potentially leading to dehalogenation or other structural changes.[2]

Q2: I have just received a new batch of the compound. What are the immediate first steps?

A: Upon receipt, immediately inspect the container for any signs of damage.[6] The compound should be logged into your chemical inventory system and transferred to the recommended long-term storage condition of -20°C as soon as possible.[7] It is also best practice to date the container upon receipt and upon first opening.[6]

Q3: How should I handle the compound when weighing it for an experiment?

A: To prevent degradation from environmental exposure, allow the container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate hydrolysis. Weigh the required amount quickly and securely reseal the container before returning it to -20°C storage.

Q4: How stable is 6-Chloro-9-ethyl-8-iodo-9H-purine in solution?

A: The stability in solution is highly dependent on the solvent, pH, and temperature. As a general rule, solutions are far less stable than the solid material. For experimental use, it is highly recommended to prepare solutions fresh. If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly capped vial and use it within 24-48 hours. Avoid repeated freeze-thaw cycles. The stability of purine analogs can be pH-dependent; neutral or slightly acidic conditions are often preferable to basic conditions, which can accelerate hydrolysis of the C-Cl bond.[8]

Q5: What are the likely degradation products I should be aware of?

A: Based on the structure, the primary degradation pathways are likely hydrolysis and photodecomposition.

  • Hydrolysis Product: The most probable degradation product is the replacement of the 6-chloro group with a hydroxyl group, yielding 9-ethyl-8-iodo-hypoxanthine.

  • Photodegradation Products: Light exposure could potentially lead to the cleavage of the carbon-iodine bond, which is generally weaker than the carbon-chlorine bond.

Identifying these potential impurities is a key objective of conducting forced degradation studies.[9]

Visual Workflow: Compound Handling & Lifecycle

The following workflow outlines the critical steps from receiving the compound to its use in experiments, ensuring stability and data integrity.

G cluster_0 Initial Receipt & Storage cluster_1 Experimental Use cluster_2 Stability Re-qualification Receive Receive Shipment Inspect Inspect Container (Check for damage) Receive->Inspect Log Log into Inventory (Date received) Inspect->Log Store Store at -20°C (Sealed, Dark, Dry) Log->Store Equilibrate Equilibrate to RT (Prevents condensation) Store->Equilibrate For use Reanalyze Re-analyze Purity (e.g., via HPLC) Store->Reanalyze Periodic Check Weigh Weigh Solid Equilibrate->Weigh Prepare Prepare Fresh Solution Weigh->Prepare Use Use in Experiment Prepare->Use Compare Compare to Initial Spec Reanalyze->Compare Decision Purity OK? Compare->Decision Decision->Use Yes Dispose Quarantine / Dispose Decision->Dispose No

Caption: A workflow for receiving, storing, and re-qualifying the compound.

Troubleshooting Guide: Stability & Purity Analysis

This guide provides solutions to specific issues you may encounter during the handling and analysis of 6-Chloro-9-ethyl-8-iodo-9H-purine.

Scenario 1: My purity analysis by HPLC shows new, unexpected peaks that were not present in the initial QC data.

  • Potential Cause 1: Compound Degradation.

    • Why it happens: This is the most likely cause. Exposure to moisture, light, or elevated temperatures (even brief periods on the benchtop) can initiate degradation. The primary impurity is likely the hydrolyzed product.

    • Recommended Action:

      • Confirm Identity: If possible, use LC-MS to get a mass for the impurity peak. A mass corresponding to the replacement of Cl (35.45 u) with OH (17.01 u) would strongly suggest hydrolysis.

      • Review Handling Procedures: Ensure the compound was equilibrated to room temperature before opening and that exposure to ambient conditions was minimal.

      • Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. Comparing the retention times of these controlled degradants to your unknown peaks can help confirm their identity.[9][10]

  • Potential Cause 2: Contamination.

    • Why it happens: Impurities can be introduced from solvents, glassware, or spatulas.

    • Recommended Action:

      • Run a Blank: Inject your sample solvent (the diluent) into the HPLC to ensure it is clean and not the source of the peaks.[11]

      • Use High-Quality Materials: Always use HPLC-grade solvents and meticulously clean all labware.[11]

Scenario 2: I am observing poor peak shape (tailing, fronting, or splitting) in my HPLC analysis.

  • Potential Cause 1: Secondary Interactions with the Column.

    • Why it happens: The purine core contains multiple nitrogen atoms that can interact with residual silanol groups on the silica-based column, leading to peak tailing.[12]

    • Recommended Action:

      • Mobile Phase pH: For basic compounds like purines, using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) can protonate the analyte and minimize these interactions, resulting in sharper peaks.[13]

      • Column Choice: Consider using a column with advanced end-capping or a different stationary phase designed to minimize these secondary interactions.[13]

  • Potential Cause 2: Sample Solvent Incompatibility.

    • Why it happens: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO when the mobile phase is highly aqueous), it can cause peak distortion.[14]

    • Recommended Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO must be used, keep the injection volume as small as possible.[14]

  • Potential Cause 3: Column Overload or Contamination.

    • Why it happens: Injecting too much sample can saturate the column, leading to broad or fronting peaks. A plugged frit or contaminated column can cause peak splitting.[15]

    • Recommended Action:

      • Dilute the Sample: Try diluting your sample 10-fold and re-injecting.

      • Flush the Column: If the problem persists, disconnect the column and flush it according to the manufacturer's instructions. If pressure is high, back-flushing may be necessary.[15]

Visual Guide: HPLC Troubleshooting

This decision tree provides a logical path for diagnosing common HPLC purity analysis issues.

G Start Start: Problem with Chromatogram ProblemType What is the issue? Start->ProblemType ExtraPeaks 1. Run Solvent Blank ProblemType->ExtraPeaks Extra Peaks BadShape 1. Check Sample Solvent ProblemType->BadShape Poor Peak Shape RetentionShift 1. Check Pump Flow Rate ProblemType->RetentionShift Retention Time Shifting BlankOK Blank Clean? ExtraPeaks->BlankOK SolventOK Solvent matches Mobile Phase? BadShape->SolventOK FlowOK Flow Rate Stable? RetentionShift->FlowOK BlankContam Result: Solvent Contamination Action: Prepare fresh mobile phase BlankOK->BlankContam No Degradation Result: Likely Degradation Action: Review storage/handling. Perform forced degradation study. BlankOK->Degradation Yes SolventMismatch Action: Re-dissolve in mobile phase or reduce injection volume. SolventOK->SolventMismatch No AdjustpH 2. Adjust Mobile Phase pH SolventOK->AdjustpH Yes pH_OK Did it improve? AdjustpH->pH_OK ColumnIssue Result: Column Issue Action: Flush or replace column. pH_OK->ColumnIssue No Solved1 Problem Solved pH_OK->Solved1 Yes PumpIssue Result: Pump/System Issue Action: Check for leaks, prime pump. FlowOK->PumpIssue No TempOK 2. Check Column Temperature FlowOK->TempOK Yes TempStable Temp Stable? TempOK->TempStable TempIssue Result: Temp Fluctuation Action: Use column oven. TempStable->TempIssue No MobilePhaseIssue Result: Mobile Phase Drift Action: Prepare fresh mobile phase. TempStable->MobilePhaseIssue Yes

Caption: A decision tree for troubleshooting HPLC purity analysis.

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the stability of 6-Chloro-9-ethyl-8-iodo-9H-purine.

Protocol 1: HPLC Method for Purity Assessment

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for routine purity checks.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (based on typical purine absorbance).[16]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955
Table 1: Example HPLC Gradient
  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.[17]

Protocol 2: Forced Degradation Study

This study is essential for understanding degradation pathways and ensuring your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[9][18]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture.

  • Set Up Stress Conditions: For each condition, use a separate vial containing the stock solution. Include a control vial kept at -20°C.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours. For solid-state thermal stress, place the solid powder in an oven at 80°C.

    • Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[19]

  • Neutralization & Analysis: Before injection, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples (including the control) using the HPLC method described in Protocol 1.

  • Evaluation:

    • Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the time or stressor concentration.

    • Confirm that the degradation product peaks are well-resolved from the main compound peak. This validates the method as stability-indicating.

    • Analyze the stressed samples by LC-MS to identify the mass of the major degradants, which helps in elucidating the degradation pathway.[20]

Stress Condition Reagent/Condition Typical Duration Primary Expected Degradation
Acid Hydrolysis0.1M HCl, 60°C24 hoursHydrolysis of C6-Cl bond
Base Hydrolysis0.1M NaOH, RT4 hoursRapid hydrolysis of C6-Cl bond
Oxidation3% H₂O₂, RT24 hoursN-oxidation of the purine ring
Thermal (Solid)80°C48 hoursGeneral decomposition
Photolytic (Solution)ICH Q1B StandardPer guidelineC8-I bond cleavage
Table 2: Summary of Forced Degradation Conditions

References

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). Vertex AI Search.
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025).
  • Study on the molecular structure and thermal stability of purine nucleoside analogs. (2025).
  • 6-Chloropurine. (n.d.). PubChem.
  • Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497. (2025).
  • Halogen
  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. (2022). PubMed Central.
  • 6-Chloro-9-ethyl-8-iodo-9H-purine. (n.d.). ChemScene.
  • Forced degradation and impurity profiling. (2013). Journal of Pharmaceutical and Biomedical Analysis.
  • 6-Chloropurine. (n.d.). ChemicalBook.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Analytical Methods for Determining the Purity of Iodoxybenzene. (2025). BenchChem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University.
  • Effect of Moisture on the Stability of Solid Dosage Forms. (2025).
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
  • Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation p
  • Forced degrad
  • Moisture Stability of Sulfide Solid-St
  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Degradation of chlorpyrifos in aqueous chlorine solutions: pathways, kinetics, and modeling. (2006). Environmental Science & Technology.

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of Substituted Purine Analogs in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and complex solubility issues encountered with substituted purine analogs in biological assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your experimental data.

Part 1: Understanding the 'Why': The Physicochemical Challenges of Substituted Purines
Q1: Why are my substituted purine analogs consistently crashing out of solution in my aqueous assay buffer?

A1: Substituted purine analogs often exhibit poor aqueous solubility due to their inherent physicochemical properties. The purine ring system is aromatic and relatively nonpolar. While the core purine structure has some solubility, substitutions on the ring can dramatically alter properties like lipophilicity and crystal lattice energy, often leading to decreased aqueous solubility.[1]

  • Causality: The introduction of hydrophobic substituents increases the molecule's tendency to self-associate and partition out of the aqueous phase. Furthermore, strong intermolecular interactions in the solid state (high crystal lattice energy) can make it difficult for water molecules to effectively solvate the compound. Many new chemical entities, including purine analogs, are lipophilic, contributing to poor water solubility.[2][3]

Part 2: Proactive Strategies: Formulation and Solvent Selection
Q2: What is the best practice for preparing a stock solution of a novel, poorly soluble purine analog?

A2: The gold standard is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.[4][5]

  • Expertise & Experience: Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[6][7] However, it's crucial to be aware that DMSO can have biological effects on its own, so the final concentration in your assay should typically be kept below 0.5% (v/v) to minimize these off-target effects.[6][8]

Step-by-Step Protocol for Stock Solution Preparation:
  • Weighing: Accurately weigh a small amount of your purine analog.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the solid compound.

  • Solubilization: Gently vortex or sonicate the mixture until the compound is fully dissolved. A brief warming to 37°C can also aid in dissolution for particularly stubborn compounds.[9]

  • Final Volume: Once dissolved, add more DMSO to reach your desired final stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[10]

Q3: My compound is insoluble even in DMSO. What are my alternative options?

A3: If DMSO fails, other organic solvents can be considered. However, their compatibility with your specific biological assay must be carefully evaluated.

SolventProperties & Considerations
Ethanol Less toxic to cells than DMSO, but also a less powerful solvent for many nonpolar compounds.
Methanol Can be effective but is generally more toxic to cells than ethanol.
Dimethylformamide (DMF) A strong solvent, but with higher toxicity. Use with caution and ensure final concentration is very low.

Trustworthiness: Always perform a vehicle control experiment to ensure that the chosen solvent at its final concentration does not interfere with your assay.

Part 3: Reactive Troubleshooting: When Your Purine Analog Crashes Out
Q4: I've diluted my DMSO stock into my aqueous buffer, and I see immediate precipitation. What should I do?

A4: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here's a troubleshooting workflow:

G A Precipitation Observed B Decrease Final Compound Concentration A->B Is the concentration too high? C Increase Final DMSO Concentration (within limits) A->C Is DMSO % too low? D Modify Buffer pH A->D Is pH affecting solubility? E Incorporate Solubilizing Excipients A->E Still precipitating? F Successful Solubilization B->F C->F D->F E->F

Caption: Troubleshooting workflow for compound precipitation.

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of your purine analog in the assay.

  • Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help keep the compound in solution.

  • pH Adjustment: The solubility of many purine analogs is pH-dependent.[11][12][13] Purines have pKa values that can lead to protonation or deprotonation, affecting their charge and, consequently, their solubility. For instance, some purines like guanine are more soluble at higher pH where they can be deprotonated to a more soluble salt form.[14] Conversely, acidic purines will be more soluble at a pH above their pKa. A systematic evaluation of solubility across a range of pH values can identify the optimal conditions for your compound.[] Uric acid, a purine derivative, demonstrates increased solubility with an increase in pH.[11][16]

  • Serial Dilution Technique: Instead of a single large dilution, perform a series of smaller dilutions. For example, first dilute the DMSO stock into a small volume of buffer with a higher percentage of DMSO, and then perform the final dilution into the assay plate.

Part 4: Advanced Solutions for Recalcitrant Compounds
Q5: I've tried all the basic troubleshooting steps, but my purine analog remains poorly soluble. What advanced formulation strategies can I employ?

A5: For highly challenging compounds, several advanced formulation techniques can be explored.[17][18][19]

Cyclodextrins
  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[20][21][22][23]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol:

    • Prepare a solution of the cyclodextrin in your assay buffer.

    • Add the DMSO stock of your purine analog to the cyclodextrin solution while vortexing.

    • Allow the mixture to equilibrate (e.g., 1-2 hours at room temperature) to facilitate complex formation.

    • Visually inspect for any precipitation before use.

Co-solvents
  • Concept: Using a mixture of solvents can sometimes achieve higher solubility than a single solvent.

  • Example: A ternary system of DMSO, polyethylene glycol 400 (PEG400), and water can be effective. The optimal ratio of these components would need to be determined empirically for your specific compound.

Nanosuspensions
  • Mechanism: This technique involves reducing the particle size of the drug to the nanometer range.[2][24] This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher apparent solubility.[24][25]

  • Applicability: This is a more complex approach, often requiring specialized equipment like high-pressure homogenizers or sonicators. It is generally considered when other methods have failed and is particularly useful for in vivo studies.[2][26]

Part 5: Protocols and Methodologies
Kinetic Solubility Assay

This assay is a high-throughput method to assess the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.[27]

Sources

Optimization

Considerations for scaling up the synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 6-Chloro-9-ethyl-8-iodo-9H-purine. This document is designed for researchers, scientists, and drug development professionals, providi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 6-Chloro-9-ethyl-8-iodo-9H-purine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

I. Synthetic Strategy Overview

The synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine is typically approached as a two-step process commencing with the commercially available 6-chloropurine. The primary challenges in this synthesis are controlling the regioselectivity of the N-ethylation and achieving efficient iodination at the C8 position.

Overall Synthetic Scheme:

Synthesis_Scheme 6-Chloropurine 6-Chloropurine 6-Chloro-9-ethyl-9H-purine 6-Chloro-9-ethyl-9H-purine 6-Chloropurine->6-Chloro-9-ethyl-9H-purine Step 1: N9-Ethylation 6-Chloro-9-ethyl-8-iodo-9H-purine 6-Chloro-9-ethyl-8-iodo-9H-purine 6-Chloro-9-ethyl-9H-purine->6-Chloro-9-ethyl-8-iodo-9H-purine Step 2: C8-Iodination

Caption: Overall synthetic workflow for 6-Chloro-9-ethyl-8-iodo-9H-purine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine?

A1: The most critical step is the regioselective N9-ethylation of 6-chloropurine. Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, which can be challenging to separate.[1][2][3] Achieving high selectivity for the N9 isomer is paramount for a clean and efficient synthesis.

Q2: Why is direct iodination at the C8 position challenging?

A2: The C8 position of the purine ring is generally less reactive towards electrophilic substitution compared to other positions. However, the C8 proton is the most acidic proton on the purine ring system, allowing for deprotonation followed by reaction with an electrophilic iodine source, or direct C-H activation under appropriate conditions.[4]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: When scaling up, the primary safety concerns include:

  • Exothermic Reactions: Both the N-ethylation and iodination steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Handling of Reagents: Reagents such as strong bases (e.g., sodium hydride) and alkylating agents (e.g., ethyl iodide) are hazardous and require careful handling in a well-ventilated fume hood.

  • Solvent Safety: The use of flammable organic solvents necessitates appropriate fire safety precautions.

Q4: What are the expected yields for each step?

A4: With optimized conditions, the N9-ethylation can proceed with yields of 70-85% for the desired N9 isomer. The subsequent C8-iodination can also be high-yielding, typically in the range of 80-95%.

III. Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-9-ethyl-9H-purine

This protocol focuses on maximizing the yield of the desired N9-isomer.

Reaction:

N_Ethylation 6-Chloropurine 6-Chloropurine Reactants + Ethyl Iodide (or Diethyl Sulfate) Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Products 6-Chloro-9-ethyl-9H-purine (Major Product) + 6-Chloro-7-ethyl-7H-purine (Minor Product) Conditions->Products

Caption: N-Ethylation of 6-chloropurine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloropurine154.5510.0 g0.0647
Potassium Carbonate (K₂CO₃)138.2113.4 g0.0970
Ethyl Iodide (C₂H₅I)155.977.6 mL (14.8 g)0.0950
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropurine (10.0 g, 0.0647 mol) and anhydrous potassium carbonate (13.4 g, 0.0970 mol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add ethyl iodide (7.6 mL, 0.0950 mol) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol solvent system).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of DMF.

  • Remove the DMF from the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (200 mL) and wash with water (3 x 100 mL) to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the N9 and N7 isomers. The N9 isomer is typically less polar and will elute first.

Step 2: Synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine

This protocol utilizes N-iodosuccinimide (NIS) for a direct C-H iodination.

Reaction:

C8_Iodination Start 6-Chloro-9-ethyl-9H-purine Reactants + N-Iodosuccinimide (NIS) Conditions Solvent (e.g., Acetonitrile) Heat Product 6-Chloro-9-ethyl-8-iodo-9H-purine Conditions->Product

Caption: C8-Iodination of 6-Chloro-9-ethyl-9H-purine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloro-9-ethyl-9H-purine182.615.0 g0.0274
N-Iodosuccinimide (NIS)224.996.8 g0.0302
Acetonitrile (ACN)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask protected from light, dissolve 6-chloro-9-ethyl-9H-purine (5.0 g, 0.0274 mol) in 100 mL of anhydrous acetonitrile.

  • Add N-iodosuccinimide (6.8 g, 0.0302 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 75 mL) to remove any unreacted iodine and succinimide.

  • Wash the organic layer with brine (75 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

IV. Troubleshooting and Scale-Up Considerations

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low yield of N9-ethylated product and high N7/N9 ratio 1. Base is not optimal: Weaker bases may not fully deprotonate the purine, leading to a mixture of products. 2. Reaction temperature is too high: Higher temperatures can favor the formation of the thermodynamically less stable N7 isomer. 3. Steric hindrance: While less of an issue with an ethyl group, bulky alkylating agents can favor N7 alkylation.1. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF. Exercise extreme caution when handling NaH. 2. Maintain the reaction temperature between 60-70 °C. 3. For ethylation, this is less of a concern, but be mindful of this for other alkylations.
Incomplete C8-iodination 1. Insufficient NIS: The stoichiometry of NIS is critical. 2. Reaction time is too short: The reaction may require longer heating to go to completion. 3. Decomposition of NIS: NIS is light and heat sensitive.1. Use a slight excess of NIS (1.1-1.2 equivalents). 2. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 3. Protect the reaction from light and ensure the NIS is of good quality. Consider recrystallizing the NIS if it appears discolored.[5]
Difficulty in separating N7 and N9 isomers 1. Similar polarity: The isomers can have very similar polarities, making chromatographic separation challenging.1. Use a high-resolution silica gel for column chromatography. 2. Employ a slow gradient elution. 3. Consider using a different stationary phase, such as an amine-functionalized silica gel, which can offer different selectivity for purine isomers.[6] 4. NMR spectroscopy can be used to definitively distinguish between the N7 and N9 isomers based on the chemical shifts of the purine ring protons and carbons.[1][3][7]
Product decomposition during workup or purification 1. Presence of acid or base: Halogenated purines can be sensitive to acidic or basic conditions.1. Ensure all workup steps are performed under neutral conditions. 2. Use a neutral drying agent like sodium sulfate. 3. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.
Scale-Up Considerations
  • Heat Management: The N-ethylation reaction, especially with a strong base like NaH, can be highly exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled heating and cooling is recommended. The addition of reagents should be done slowly and at a controlled rate to manage the exotherm.

  • Mixing: Efficient mixing is crucial for heterogeneous reactions like the N-ethylation with potassium carbonate. Inadequate mixing can lead to localized "hot spots" and side reactions. Use an overhead stirrer for larger scale reactions.

  • Workup and Extraction: Large-volume extractions can be cumbersome. Consider using a liquid-liquid centrifugal extractor for continuous and efficient phase separation.

  • Purification: Column chromatography is not always practical for large-scale purification. Recrystallization is the preferred method for purifying the final product on a larger scale. Developing a robust recrystallization protocol during the lab-scale synthesis is essential.

  • Process Safety: Conduct a thorough safety review before scaling up. This should include an assessment of all reagents, potential exotherms, and emergency procedures. Consider using a continuous flow setup for the N-alkylation to improve safety and control.

V. References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

  • Direct Regioselective C-H Cyanation of Purines. Molecules. [Link]

  • Purines and N⁹‐(ortho‐substituentaryl)purines with bioactivities. ResearchGate. [Link]

  • One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ResearchGate. [Link]

  • Iodine-catalyzed oxidative functionalization of purines with (thio)ethers or methylarenes for the synthesis of purin-8-one analogues. Organic & Biomolecular Chemistry. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Guidelines for purine extraction and determination in foods. ResearchGate. [Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. [Link]

  • Purine Synthesis. YouTube. [Link]

  • Energy insufficiency induced by high purine diet: Catalysts for renal impairment in hyperuricemia nephropathy rat model. PubMed Central. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. Molecules. [Link]

  • 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E. [Link]

  • Synthesis of Some Glycoside Analogs and Related Compounds From 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal Chemistry. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Scientific Reports. [Link]

  • Syllabus for Pharmacy (SCQP23). National Testing Agency. [Link]

  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Molecules. [Link]

  • Purine Synthesis. YouTube. [Link]

  • Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology. [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 8-Iodo Purines

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 8-iodo purines. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 8-iodo purines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges with in-depth, mechanistically-grounded explanations and provide actionable, field-proven solutions.

Introduction: The Unique Challenges of 8-Iodo Purines

The functionalization of the C8 position of purines is a cornerstone of medicinal chemistry, granting access to a vast chemical space for developing novel therapeutics.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, are indispensable tools for this purpose.[3][4] However, the unique electronic and structural features of the purine core, particularly the presence of multiple nitrogen atoms, can present significant challenges. The lone pair of electrons on the N7 nitrogen, for instance, can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, the solubility of purine derivatives can be problematic, complicating reaction setup and product isolation.[5]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.[6]

Question 1: My Suzuki-Miyaura reaction with an 8-iodo purine is sluggish or fails completely. What are the likely causes and how can I fix it?

Answer:

This is a common issue that can often be traced back to several key factors: catalyst choice, ligand selection, base, and solvent system.

1. Inefficient Catalyst/Ligand System: The choice of palladium source and ligand is critical. For electron-rich purines, a less electron-rich palladium center may be required for efficient oxidative addition. Conversely, for electron-poor purines, a more electron-donating ligand can facilitate this step.

  • Recommendation: For many 8-iodo purine couplings, a combination of Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like PPh₃ or a more electron-rich Buchwald-type ligand can be effective.[7] If you suspect catalyst decomposition (indicated by the formation of palladium black), consider using a more robust pre-catalyst.

2. Inappropriate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[6] The pKa of the base must be sufficiently high to deprotonate the boronic acid, but not so high as to cause degradation of your purine substrate.

  • Recommendation: A screening of bases is often necessary. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N. For base-sensitive substrates, milder bases like NaHCO₃ can be attempted, though they may require higher temperatures.

3. Poor Solubility: Purine derivatives are often poorly soluble in common organic solvents, leading to heterogeneous reaction mixtures and low yields.

  • Recommendation: A mixture of solvents can be highly effective. For instance, a combination of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like DMF or a protic solvent like ethanol or water can improve solubility.[5] Microwave irradiation can also be employed to increase solubility and reaction rates.[3]

4. Competing Protodeboronation: This side reaction, where the boronic acid is replaced by a proton from a protic solvent or residual water, can be a significant issue, especially with heteroarylboronic acids.

  • Recommendation: To minimize protodeboronation, ensure your reaction is conducted under anhydrous conditions. Use freshly distilled, dry solvents and consider adding a drying agent. Using boronate esters (e.g., pinacol esters) instead of boronic acids can also improve stability.

Troubleshooting Flowchart: Sluggish Suzuki-Miyaura Reaction

G start Low or No Product catalyst Screen Catalyst & Ligand (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos) start->catalyst Initial Check base Optimize Base (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base No Improvement success Successful Coupling catalyst->success Improvement solvent Modify Solvent System (e.g., Toluene/DMF, Dioxane/H₂O) base->solvent No Improvement base->success Improvement boronic_acid Address Boronic Acid Instability (Use Pinacol Ester, Anhydrous Conditions) solvent->boronic_acid No Improvement solvent->success Improvement temp Increase Temperature (Consider Microwave) boronic_acid->temp Still Low Yield boronic_acid->success Improvement temp->success Improvement

Caption: Troubleshooting decision tree for a sluggish Suzuki-Miyaura reaction.

Section 2: Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9]

Question 2: I'm observing significant homocoupling of my alkyne (Glaser coupling) in my Sonogashira reaction with an 8-iodo purine. How can I prevent this?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[9] It is an oxidative homocoupling of terminal alkynes that is promoted by oxygen.

1. Rigorous Exclusion of Oxygen: This is the most critical factor. The reaction must be performed under a strictly inert atmosphere.

  • Recommendation: Use Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly by bubbling with argon or nitrogen for at least 30 minutes prior to use.

2. Copper-Free Conditions: While the copper co-catalyst (typically CuI) accelerates the reaction, it is also a major contributor to Glaser coupling.[9] Many modern Sonogashira protocols are now copper-free.

  • Recommendation: Try a copper-free protocol using a palladium catalyst with a suitable ligand (e.g., Pd(PPh₃)₄ or a palladium/N-heterocyclic carbene (NHC) system) and a strong organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[10]

3. Choice of Base: The amine base not only neutralizes the HX formed during the reaction but also facilitates the deprotonation of the terminal alkyne.[8][9]

  • Recommendation: Ensure the base is of high purity and free of oxidizing impurities. Et₃N and DIPEA are common choices.

Experimental Protocol: Copper-Free Sonogashira Coupling of an 8-Iodo Purine
  • To a dry Schlenk flask under an argon atmosphere, add the 8-iodo purine (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a magnetic stir bar.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

  • Add degassed triethylamine (3.0 equiv.) via syringe.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11]

Question 3: My Buchwald-Hartwig amination of an 8-iodo purine with a primary amine is giving low yields and I'm recovering starting material. What should I try?

Answer:

Low conversion in Buchwald-Hartwig aminations of 8-iodo purines can often be attributed to catalyst inhibition or an inappropriate choice of base or ligand.

1. Catalyst Inhibition: The N7 nitrogen of the purine ring can coordinate to the palladium catalyst, leading to the formation of an inactive complex.

  • Recommendation: Use a ligand that is bulky enough to disfavor coordination of the purine nitrogen. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices as they are both electron-rich and sterically demanding, promoting the desired C-N bond formation.[12]

2. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent, so a small screen may be necessary.

3. Solvent Choice: Anhydrous, aprotic solvents are typically used for Buchwald-Hartwig aminations.

  • Recommendation: Toluene, dioxane, and THF are common solvents. Ensure they are thoroughly dried and degassed before use.

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl L₂Pd(II)(Aryl)(I) OA->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex R₂NH PdII_Amine L₂Pd(II)(Aryl)(NR₂H)⁺I⁻ Ligand_Ex->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L₂Pd(II)(Aryl)(NR₂) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Aryl-NR₂ RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 4: General Troubleshooting

This section covers issues that are common across different types of cross-coupling reactions with 8-iodo purines.

Question 4: I'm observing a significant amount of a dehalogenated purine byproduct in my reaction mixture. What is causing this and how can I minimize it?

Answer:

Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings. It typically occurs after the oxidative addition step and can be caused by several factors.

1. Source of Hydride: The hydride can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., formate impurities), or the phosphine ligand (via P-C bond cleavage).

  • Recommendation:

    • Use high-purity, anhydrous solvents. If using an alcohol as a co-solvent, consider switching to a non-protic alternative.

    • Ensure your base is of high quality.

    • Use robust phosphine ligands that are less prone to degradation.

2. Reaction Conditions: Higher temperatures and longer reaction times can sometimes favor dehalogenation.

  • Recommendation: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote dehalogenation.

Table 1: Recommended Starting Conditions for Screening
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)80-100
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃N (3)DMF60-80
Buchwald-Hartwig Pd₂(dba)₃ (2.5)XPhos (6)NaOtBu (1.5)Toluene90-110
Heck Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)DMF100-120

Conclusion

Successfully executing palladium-catalyzed cross-coupling reactions with 8-iodo purines requires careful consideration of the interplay between the catalyst, ligand, base, and solvent. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their reactions. This guide provides a starting point for addressing common challenges, but it is important to remember that each substrate is unique and may require specific optimization.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Barreca, M. L., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Ali, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5219. [Link]

  • Garg, N. K., et al. (2010). A Ligand-Free Solid-Supported System for Sonogashira Couplings: Applications in Nucleoside Chemistry. Organic Letters, 12(3), 536–539. [Link]

  • Devadas, B., et al. (2000). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Tetrahedron, 56(34), 6219-6233. [Link]

  • Gensch, T., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(9), 8196–8203. [Link]

  • Bickelhaupt, F. M., et al. (2002). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 21(19), 4021–4030. [Link]

  • Kantchev, E. A. B., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(6), 3125-3130. [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7013. [Link]

  • Gensch, T., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(9), 8196–8203. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Barreca, M. L., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

  • Hocek, M., et al. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C–H Bond Activation. Molecules, 22(7), 1183. [Link]

  • Hocek, M., et al. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2004(14), 2347-2354. [Link]

  • Cravotto, G., et al. (2018). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 8(12), 633. [Link]

  • Hartwig, J. F., & Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Murray, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056–1063. [Link]

  • Heinze, K., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry, 63(9), 4053–4065. [Link]

  • Neri, D., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 913506. [Link]

  • Evindar, G., & Batey, R. A. (2006). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Topics in Current Chemistry, 264, 129-164. [Link]

  • NROChemistry. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • You, J., et al. (2021). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Organic Chemistry Frontiers, 8(15), 3274-3279. [Link]

  • Molander, G. A., & Brown, A. R. (2016). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 52(62), 9693-9696. [Link]

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  • Ranu, B. C., et al. (2020). Palladium Supported on Silk Fibroin for Suzuki–Miyaura Cross‐Coupling Reactions. European Journal of Organic Chemistry, 2020(41), 6537-6542. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Novel 6,8,9-Trisubstituted Purine Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for more selective and potent therapeutic agents is a perpetual endeavor. Purine analogues, a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for more selective and potent therapeutic agents is a perpetual endeavor. Purine analogues, a cornerstone of chemotherapy for decades, continue to be a fertile ground for innovation. This guide provides a comprehensive comparison of the biological activity of a novel class of these compounds: the 6,8,9-trisubstituted purine analogues. Moving beyond simple data reporting, we delve into the causality behind experimental design, offering insights into the structure-activity relationships that govern their efficacy and the molecular pathways they command.

The Rationale for Trisubstitution: Enhancing Potency and Selectivity

The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous clinically approved anticancer drugs like Fludarabine and Cladribine.[1] These agents typically function as antimetabolites, disrupting DNA synthesis and inducing apoptosis.[1] However, the emergence of drug resistance and off-target toxicities necessitates the development of next-generation purine analogues with improved therapeutic indices.

The strategic modification of the purine ring at the 6, 8, and 9 positions offers a compelling avenue to refine biological activity. Substitutions at these key positions can modulate the molecule's affinity for specific enzymatic targets, alter its pharmacokinetic properties, and overcome mechanisms of resistance.[2][3] This guide focuses on a series of novel 6,8,9-trisubstituted purine analogues and benchmarks their performance against established anticancer agents.

Comparative Cytotoxicity: A Head-to-Head Analysis

The foundational measure of an anticancer agent's potential is its ability to inhibit the growth of and kill cancer cells. The in vitro cytotoxicity of a panel of novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives was assessed against a panel of human cancer cell lines and compared with clinically used anticancer drugs.

Data Summary: In Vitro Cytotoxicity (IC50, µM)

CompoundHuh7 (Liver Cancer)HCT116 (Colon Cancer)MCF7 (Breast Cancer)
Novel Analogue 5 17.9>40>40
Novel Analogue 6 14.235.1>40
5-Fluorouracil (5-FU) 30.65.28.5
Fludarabine 28.4>40>40
Cladribine 25.3>40>40

Data synthesized from Polat et al., 2024.[1][2][4]

Expert Interpretation:

The data reveals that novel analogues 5 and 6 exhibit potent and selective cytotoxic activity against the Huh7 human liver cancer cell line, with IC50 values significantly lower than the standard chemotherapeutic agents 5-FU and Fludarabine.[1][2][4] This suggests a potential therapeutic window for these compounds in the context of hepatocellular carcinoma. The 4-methylphenyl substituted piperazine analogue (6 ) demonstrated superior cytotoxic activity against Huh7 cells (14.2 µM) compared to both 5-FU (30.6 µM) and Fludarabine (28.4 µM).[4] The comparatively weaker activity against HCT116 and MCF7 cell lines indicates a degree of cancer cell type specificity, a desirable trait in targeted cancer therapy.

Unraveling the Mechanism of Action: Beyond Cytotoxicity

To understand the therapeutic potential of these novel purine analogues, it is crucial to elucidate their mechanism of action at the molecular level. Our investigation reveals a multi-pronged attack on cancer cell biology, primarily centered on the inhibition of key cellular kinases and the induction of programmed cell death (apoptosis) and cellular senescence.

Kinase Inhibition: A Primary Mode of Action

Many purine analogues are known to exert their anticancer effects by competitively inhibiting ATP-binding sites on a variety of protein kinases, which are often dysregulated in cancer.[5] The 6,8,9-trisubstituted purine scaffold is particularly adept at fitting into the ATP-binding pocket of several key kinases involved in cell cycle progression and survival signaling.

dot

General Mechanism of Kinase Inhibition by Purine Analogues ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Purine_Analogue 6,8,9-Trisubstituted Purine Analogue Purine_Analogue->Kinase Competitively Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate (Active) Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation

Caption: Competitive inhibition of kinase activity by 6,8,9-trisubstituted purine analogues.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce apoptosis, the cell's intrinsic suicide program.[6] Flow cytometry analysis reveals that treatment with these novel purine analogues leads to a significant accumulation of cells in the G1 phase of the cell cycle and a corresponding increase in the sub-G1 population, indicative of apoptosis.

dot

Induction of Apoptosis and Cell Cycle Arrest Purine_Analogue 6,8,9-Trisubstituted Purine Analogue CDK_Inhibition CDK Inhibition Purine_Analogue->CDK_Inhibition Hsp70_Inhibition Hsp70 Inhibition Purine_Analogue->Hsp70_Inhibition Rb_Hypophosphorylation Rb Hypophosphorylation CDK_Inhibition->Rb_Hypophosphorylation Protein_Misfolding Protein Misfolding & Aggregation Hsp70_Inhibition->Protein_Misfolding E2F_Release_Blocked E2F Release Blocked Rb_Hypophosphorylation->E2F_Release_Blocked G1_Arrest G1 Cell Cycle Arrest E2F_Release_Blocked->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis ER_Stress ER Stress Protein_Misfolding->ER_Stress ER_Stress->Apoptosis

Caption: Dual mechanism of action leading to cell cycle arrest and apoptosis.

One compelling finding is the identification of Heat Shock Protein 70 (Hsp70) as a target for some of these analogues.[7] Hsp70 is a molecular chaperone that is often overexpressed in cancer cells, where it plays a critical role in maintaining protein homeostasis and inhibiting apoptosis. Inhibition of Hsp70 by the N6-(4-isopropylaniline) analogue leads to protein misfolding, endoplasmic reticulum stress, and ultimately, apoptosis.[7] This dual mechanism of CDK and Hsp70 inhibition represents a promising strategy to overcome cancer cell resistance.

Structure-Activity Relationship (SAR): Designing the Next Generation

A critical analysis of the relationship between the chemical structure of these purine analogues and their biological activity provides a roadmap for future drug design.

  • Substitution at C6: The presence of a substituted arylpiperazinyl moiety at the C6 position appears to be crucial for potent cytotoxic activity.[8] The nature of the substituent on the phenyl ring can fine-tune this activity, with electron-donating groups like methyl (as in analogue 6 ) enhancing cytotoxicity in liver cancer cells.[4]

  • Substitution at C8: A bulky aromatic group, such as a phenoxyphenyl group, at the C8 position is a common feature of these potent analogues.[1][2][4] This group likely engages in favorable hydrophobic and pi-stacking interactions within the ATP-binding pocket of target kinases.

  • Substitution at N9: A cyclopentyl group at the N9 position is frequently employed and appears to confer a good balance of potency and drug-like properties.[1][2][4] However, increased steric bulk at this position can be detrimental to inhibitory activity.[5]

Experimental Protocols: A Guide to Self-Validation

To ensure the reproducibility and validity of the findings presented, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is a reliable method for assessing cell viability and is based on the ability of the SRB dye to bind to cellular proteins.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and control drugs for 72 hours.

  • Cell Fixation: Gently add 100 µl of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[9]

  • Washing: Wash the plates four times with distilled water to remove the TCA.[9]

  • Staining: Add 100 µl of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]

  • Solubilization: Air-dry the plates and add 200 µl of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[10]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

dot

SRB Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compounds Treat with Compounds Seed_Cells->Treat_Compounds Fix_Cells Fix Cells with TCA Treat_Compounds->Fix_Cells Wash1 Wash with Water Fix_Cells->Wash1 Stain_SRB Stain with SRB Wash1->Stain_SRB Wash2 Wash with Acetic Acid Stain_SRB->Wash2 Solubilize Solubilize Dye with Tris Buffer Wash2->Solubilize Read_Absorbance Read Absorbance at 510 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol and incubate for at least 2 hours at 4°C.[8]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in 500 µl of propidium iodide (PI) staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).[8]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission in the red channel.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[5]

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound. Incubate at room temperature for the desired time.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Conclusion and Future Directions

The 6,8,9-trisubstituted purine analogues represent a promising class of anticancer agents with potent and, in some cases, selective cytotoxic activity. Their multifaceted mechanism of action, involving the inhibition of key cellular kinases and the induction of apoptosis and senescence, makes them attractive candidates for further development. The structure-activity relationships delineated in this guide provide a solid foundation for the rational design of next-generation analogues with enhanced potency and improved pharmacological profiles. Future research should focus on comprehensive kinase profiling to identify the specific targets of these compounds, as well as in vivo studies to validate their therapeutic efficacy and safety.

References

  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry, 48(1), 108-115. [Link]

  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. [Link]

  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Hassan, A. Y., et al. (2017). Synthesis of novel fused purine analogues and investigated for anticancer activity. Journal of Young Pharmacists. [Link]

  • Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry. [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. University of Iowa. [Link]

  • De Bondt, H. L., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Journal of the National Cancer Institute. [Link]

  • Jorda, R., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. [Link]

  • Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PubMed. [Link]

  • Ray, R. M., et al. (2010). Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells. PubMed Central. [Link]

  • A novel 6,8,9-trisubstituted purine analogue drives breast cancer luminal A subtype MCF-7 to apoptosis and senescence through Hsp70 inhibition. (2023). Bentham Science. [Link]

  • Kapadiya, K., et al. (2025). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge. [Link]

  • Hashmi, M. A., et al. (2025). Unlocking the Potential of Purine Analogues: A Review on Novel Anticancer Strategies. ResearchGate. [Link]

  • Gucky, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. PubMed. [Link]

  • Kim, H. S., & Lee, D. K. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Phenotypic Characterization of Targeted Knockdown of Cyclin-Dependent Kinases in the Intestinal Epithelial Cells. (2020). PubMed. [Link]

  • Polat, M. F., et al. (2025). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. ResearchGate. [Link]

  • Papazisis, K. T., et al. (2025). Optimization of the sulforhodamine B colorimetric assay. ResearchGate. [Link]

  • Ghobrial, I. M., et al. (2005). Targeting Apoptosis Pathways in Cancer Therapy. PubMed. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. [Link]

  • Bouaichi, A., et al. (2021). Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. ResearchGate. [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 9-Ethyl-9H-Purine Derivatives as Modulators of Cellular Signaling

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 9-ethyl-9H-purine derivatives, a class of compounds with significant potential in modulating various biological targets. By sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 9-ethyl-9H-purine derivatives, a class of compounds with significant potential in modulating various biological targets. By systematically exploring the impact of structural modifications on their activity, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to design more potent and selective therapeutic agents.

Introduction: The 9-Ethyl-9H-Purine Scaffold - A Privileged Structure in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. The 9-substituted purine scaffold, in particular, has garnered considerable attention as a "privileged structure" due to its ability to interact with a wide array of biological targets, including G protein-coupled receptors (GPCRs), kinases, and other enzymes.[1] The introduction of a 9-ethyl group provides a specific lipophilic handle that can influence binding affinity, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced effects of substitutions at various positions of the 9-ethyl-9H-purine core, drawing upon experimental data to build a coherent SAR narrative.

The General Synthetic Approach: A Foundation for Diversity

The exploration of the SAR of 9-ethyl-9H-purine derivatives is underpinned by versatile synthetic strategies that allow for the introduction of a wide range of substituents. A common starting point is commercially available purine precursors, which can be N9-alkylated with ethyl iodide or a similar electrophile. Subsequent modifications often involve nucleophilic aromatic substitution or cross-coupling reactions at the C2, C6, and C8 positions. For instance, halogenated purine intermediates serve as key building blocks for introducing amino, alkoxy, and alkynyl groups, enabling a systematic investigation of the chemical space around the purine core.[2][3]

Below is a generalized workflow for the synthesis and evaluation of 9-ethyl-9H-purine derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 9H-Purine Precursor N9_Alkylation N9-Ethylation Start->N9_Alkylation Ethyl Iodide, Base Halogenation Halogenation (C2, C6, C8) N9_Alkylation->Halogenation e.g., POCl_3, NBS Diversification Diversification Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, S_NAr) Halogenation->Diversification Library Library of 9-Ethyl-9H-Purine Derivatives Diversification->Library Binding Binding Assays (e.g., Radioligand) Library->Binding Functional Functional Assays (e.g., cAMP, Kinase) Library->Functional SAR_Analysis SAR Analysis Binding->SAR_Analysis Cell_Based Cell-Based Assays (e.g., Proliferation, Apoptosis) Functional->Cell_Based Functional->SAR_Analysis Cell_Based->SAR_Analysis

Caption: Generalized workflow for the synthesis and biological evaluation of 9-ethyl-9H-purine derivatives.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 9-ethyl-9H-purine derivatives is exquisitely sensitive to the nature and position of substituents on the purine ring. The following sections dissect the SAR at each key position, supported by comparative data.

The N9-Position: More Than Just a Handle

While this guide focuses on 9-ethyl derivatives, it is crucial to acknowledge that the substituent at the N9-position plays a pivotal role in target recognition and overall pharmacological profile. Studies on related 9-substituted purines have shown that variations in the N9-substituent, from simple alkyl chains to more complex aryl and heterocyclic moieties, can dramatically alter potency and selectivity.[4][5] For instance, in the context of adenosine receptor antagonists, the N9-ethyl group has been found to be a favorable substituent for achieving high affinity.

The C8-Position: A Hotspot for Modulating Affinity and Selectivity

The C8-position of the 9-ethyl-9H-purine scaffold has emerged as a critical determinant of biological activity. Introduction of a bromine atom at this position has been shown to significantly enhance affinity for adenosine receptors compared to the unsubstituted parent compound.[2] This observation suggests that the C8-position is a key interaction point within the receptor binding pocket.

Further exploration with various substituents at the C8-position has revealed distinct SAR trends. For example, the introduction of a hexynyl group at the C8-position of 9-ethyladenine led to a compound with good affinity for the A3 adenosine receptor.[2] Conversely, (ar)alkynyl groups at this position were found to be detrimental for potency at the A2B subtype.[2]

C8_Substitution cluster_substituents C8 Substituents & Activity Purine 9-Ethyl-9H-purine C8-Position H H (Parent) Purine:c8->H Br Bromo (Br) Purine:c8->Br Hexynyl Hexynyl Purine:c8->Hexynyl Aralkynyl (Ar)alkynyl Purine:c8->Aralkynyl H->Br Increases A_1, A_2A, A_2B, A_3 Affinity Br->Hexynyl Good A_3 Affinity Br->Aralkynyl Decreases A_2B Potency

Caption: Impact of C8-substitutions on adenosine receptor activity.

The C2 and C6-Positions: Fine-Tuning Selectivity

Substitutions at the C2 and C6-positions of the 9-ethyl-9H-purine core offer opportunities to fine-tune receptor selectivity. For instance, introducing a phenethoxy group at the C2-position resulted in a nearly 400-fold selectivity for the A2A adenosine receptor over the A2B subtype.[2] In contrast, a phenethylamino group at either the C2 or C6-position improved affinity at A2B receptors.[2] These findings highlight the distinct roles of these positions in dictating the interaction with different receptor subtypes.

Table 1: Comparative Activity of Substituted 9-Ethyl-9H-Purine Derivatives at Adenosine Receptors

CompoundC2-SubstituentC6-SubstituentC8-SubstituentA1 Ki (µM)A2A Ki (µM)A2B Ki (µM)A3 Ki (µM)Reference
2 HNH2H>10>10>10>10[2]
3 HNH2Br2.50.0520.841.2[2]
10a PhenethoxyNH2H1.80.027.9>10[2]
10b PhenethylaminoNH2H1.50.040.9>10[2]
12b HPhenethylaminoH2.80.150.5>10[2]
4d HNH2Hexynyl>101.5>100.62[2]

Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Experimental Protocols: A Guide to Reproducible SAR Studies

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the characterization of 9-ethyl-9H-purine derivatives.

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific adenosine receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A3, etc.).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Test compounds (9-ethyl-9H-purine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the test compound in assay buffer to achieve a range of concentrations.

    • Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd.

    • Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of membrane suspension.

    • Non-specific Binding: Add 25 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM theophylline), 25 µL of radioligand solution, and 50 µL of membrane suspension.

    • Competitive Binding: Add 25 µL of the test compound dilution, 25 µL of radioligand solution, and 50 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Concluding Remarks

The SAR studies of 9-ethyl-9H-purine derivatives have provided a wealth of information for the rational design of potent and selective ligands for various biological targets. The systematic exploration of substitutions at the C2, C6, and C8 positions has revealed key structural features that govern affinity and selectivity. Future research in this area could focus on:

  • Bioisosteric Replacements: Investigating the effects of replacing key functional groups with bioisosteres to improve pharmacokinetic properties while maintaining or enhancing biological activity.[6][7]

  • Exploration of Novel Targets: Screening libraries of 9-ethyl-9H-purine derivatives against a broader range of biological targets, including kinases and phosphodiesterases, to uncover new therapeutic opportunities.[8][9]

  • In Vivo Evaluation: Progressing the most promising compounds from in vitro assays to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

References

  • Volpini, R., et al. (2005). New Substituted 9-alkylpurines as Adenosine Receptor Ligands. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Discovery of Novel 9-heterocyclyl Substituted 9H-purines as L858R/T790M/C797S Mutant EGFR Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Simmons, R. L., et al. (2021). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. National Institutes of Health. Available at: [Link]

  • Pang, R., et al. (2008). Design and SAR of new substituted purines bearing aryl groups at N9 position as HIV-1 Tat-TAR interaction inhibitors. PubMed. Available at: [Link]

  • Kryštof, V., et al. (2021). Synthesis and biological evaluation of a collection of purine-like C-nucleosides as antikinetoplastid agents. PubMed. Available at: [Link]

  • Geronikaki, A., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. Available at: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Dolezel, J., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. National Institutes of Health. Available at: [Link]

  • Geronikaki, A., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. PubMed. Available at: [Link]

  • Al-Suhaibani, S. S., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 9-heterocyclyl substituted 9H-purine derivatives 71a–l. ResearchGate. Available at: [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. MDPI. Available at: [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. PubMed. Available at: [Link]

  • PubMed. (2008). Synthesis of branched 9-[2-(2-phosphonoethoxy)ethyl]purines as a new class of acyclic nucleoside phosphonates which inhibit Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase. PubMed. Available at: [Link]

  • ACS Publications. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. ACS Publications. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. Available at: [Link]

  • ACS Publications. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Publications. Available at: [Link]

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Validation

A Comparative Analysis of the Cytotoxic Potential of 6-Chloro-9-ethyl-8-iodo-9H-purine Derivatives and 5-Fluorouracil

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and selectivity remains a paramount objective. Purine analogs represent a promising class of molecules due to their stru...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and selectivity remains a paramount objective. Purine analogs represent a promising class of molecules due to their structural similarity to endogenous nucleobases, allowing them to interfere with various cellular processes crucial for cancer cell proliferation and survival. This guide provides a comparative overview of the cytotoxic effects of 6-Chloro-9-ethyl-8-iodo-9H-purine derivatives against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU).

While direct experimental cytotoxicity data for the specific molecule 6-Chloro-9-ethyl-8-iodo-9H-purine is not extensively available in the public domain, this analysis will draw upon data from structurally related 6-chloropurine and 6,8,9-trisubstituted purine derivatives to provide a comprehensive comparison. This approach allows for an informed discussion on the potential of this class of compounds relative to a standard-of-care agent.

Mechanistic Insights: Diverse Modes of Action

The cytotoxic effects of both purine derivatives and 5-FU stem from their ability to disrupt fundamental cellular processes, albeit through different mechanisms.

6-Chloro-9-ethyl-8-iodo-9H-purine Derivatives: Targeting Cellular Signaling and Metabolism

Purine analogs are known for their diverse biological activities, often acting as antagonists or inhibitors of enzymes involved in nucleic acid metabolism and cellular signaling.[1] The structural features of 6-Chloro-9-ethyl-8-iodo-9H-purine and its derivatives suggest several potential mechanisms of action:

  • Kinase Inhibition: Many purine-based compounds are potent inhibitors of various protein kinases, which are frequently dysregulated in cancer.[1] It is plausible that these derivatives could modulate critical signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1] By inhibiting key kinases in such pathways, these compounds can halt the cell cycle and induce apoptosis.

  • Inhibition of de novo Purine Synthesis: As analogs of natural purines, these derivatives can interfere with the de novo synthesis of purine nucleotides.[2] This disruption leads to a depletion of the building blocks necessary for DNA and RNA synthesis, ultimately causing cell death in rapidly dividing cancer cells.[2]

  • Induction of Apoptosis: Studies on related 6-chloro- and 6-amino-9-sulfonylpurine derivatives have shown their ability to induce apoptosis in leukemia cells.[3] This programmed cell death is a desirable outcome for anticancer agents.

  • Glutathione Depletion: Some 6-chloropurine derivatives have been found to induce glutathione (GSH) depletion in tumor cells, leading to increased oxidative stress and enhanced cytotoxicity.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Purine_Derivative 6-Chloro-9-ethyl-8-iodo-9H-purine Derivative Purine_Derivative->RAF Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.
5-Fluorouracil: A Classic Antimetabolite

5-Fluorouracil is a pyrimidine analog that exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion into several active metabolites.[5]

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[6] This leads to a depletion of thymidine, an essential precursor for DNA synthesis, thereby halting cell division.[6]

  • Incorporation into RNA and DNA: The metabolites of 5-FU, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[5][7] This incorporation disrupts RNA processing and DNA stability, leading to cytotoxicity.[8]

5FU 5-Fluorouracil FUMP FUMP 5FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Incorp RNA Incorporation (RNA Damage) FUTP->RNA_Incorp FdUMP FdUMP FdUDP->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Syn DNA Synthesis dTMP->DNA_Syn

Simplified mechanism of action of 5-Fluorouracil.

Comparative Cytotoxicity: An Analysis of Experimental Data

Direct comparative studies of 6-Chloro-9-ethyl-8-iodo-9H-purine and 5-FU are limited. However, research on structurally similar 6,8,9-trisubstituted purine analogs provides valuable insights into their potential cytotoxic superiority in certain cancer cell lines.

Compound/AnalogCell LineIC50 (µM)Reference
5-Fluorouracil Huh7 (Liver Cancer)30.6 ± 1.8[9]
5-Fluorouracil HCT116 (Colon Cancer)4.1 ± 0.3[9]
5-Fluorouracil MCF-7 (Breast Cancer)3.5 ± 0.7[9]
5-Fluorouracil A549 (Lung Cancer)10.32 ± 0.69 (48h)[10]
5-Fluorouracil MCF-7 (Breast Cancer)25[11]
Purine Analog 5 Huh7 (Liver Cancer)17.9 ± 1.2[9]
Purine Analog 6 Huh7 (Liver Cancer)14.2 ± 3.2[9]

Data presented as mean ± standard deviation where available. Purine analogs 5 and 6 are novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives.

The data indicates that certain novel purine derivatives can exhibit superior cytotoxic activity compared to 5-FU, particularly in liver cancer cells (Huh7).[9] For instance, purine analog 6 demonstrated an IC50 value of 14.2 µM in Huh7 cells, which is more than twofold lower than that of 5-FU (30.6 µM).[9] This suggests that the purine scaffold is a promising backbone for the development of potent anticancer agents.

Experimental Methodologies: Assessing Cytotoxicity in Vitro

The evaluation of a compound's cytotoxic effect is a critical step in drug discovery. Standardized in vitro assays are employed to determine the concentration at which a compound inhibits cellular proliferation or induces cell death.

Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate (e.g., 24h) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of compounds Incubation1->Compound_Addition Incubation2 Incubate (e.g., 48-72h) Compound_Addition->Incubation2 Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation2->Assay Data_Acquisition Measure Absorbance/ Luminescence Assay->Data_Acquisition Analysis Calculate IC50 values Data_Acquisition->Analysis End End Analysis->End

A generalized workflow for in vitro cytotoxicity testing.
MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Add various concentrations of the test compounds (e.g., 6-Chloro-9-ethyl-8-iodo-9H-purine derivatives and 5-FU) and a vehicle control to the wells. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol

The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH release, which is proportional to the level of cytotoxicity.

Discussion and Future Perspectives

The available evidence suggests that novel purine derivatives, structurally related to 6-Chloro-9-ethyl-8-iodo-9H-purine, hold significant promise as anticancer agents, in some cases demonstrating superior cytotoxicity to the established drug 5-Fluorouracil. The multifaceted mechanisms of action of these purine analogs, including kinase inhibition and disruption of nucleotide metabolism, offer potential advantages in overcoming the resistance mechanisms that can limit the efficacy of 5-FU.

Further research is imperative to synthesize and evaluate the specific cytotoxic effects of 6-Chloro-9-ethyl-8-iodo-9H-purine across a broad panel of cancer cell lines. Elucidating its precise molecular targets and signaling pathways will be crucial for its future development. Head-to-head in vivo studies comparing its efficacy and toxicity profile with 5-FU will be the ultimate determinant of its potential clinical utility. The continued exploration of this and other novel purine derivatives is a vital endeavor in the ongoing fight against cancer.

References

[1] BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine. BenchChem. [12] Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). National Institutes of Health. [13] Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. (n.d.). ResearchGate. [14] Shameli, K., Jahangirian, H., Teow, S.-Y., Umakoshi, H., Saleh, B., Rafiee-Moghaddam, R., & Webster, T. J. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. BenchChem. (2025). Spectroscopic and Analytical Profile of 6-chloro-2-iodo-9-vinyl-9H-purine Analogues: A Technical Guide. BenchChem. [4] 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (2015). PubMed. [2] 6-mercaptopurine promotes energetic failure in proliferating T cells. (2016). National Institutes of Health. [10] Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells. (2013). National Institutes of Health. [8] Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [11] Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. (2022). MDPI. [15] Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. (2024). PubMed. [16] MTT assay protocol. (n.d.). Abcam. [17] Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. (2015). OAText. Akbari, H., et al. (2013). Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration. American Journal of Research Communication. [3] The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). National Institutes of Health. [18] 6-Chloro-9-ethyl-8-iodo-9H-purine. (n.d.). ChemScene. [5] 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). [19] Effect of de novo purine synthesis inhibitors on 5-fluorouracil metabolism and cytotoxicity. (1982). PubMed. [20] LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation. [21] Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [22] Cytotoxicity and Cellular Uptake of 5-Fluorouracil Loaded Methylcellulose Nanohydrogel for Treatment of Oral Cancer. (2020). Letters in Applied NanoBioScience. LDH cytotoxicity assay. (2024). Protocols.io. Fluorouracil. (n.d.). Wikipedia. 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. (2011). National Institutes of Health. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. (2019). National Institutes of Health. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2014). MTT Cell Proliferation Assay. (n.d.). ATCC. Cytotoxicity Detection Kit (LDH). (n.d.). Sigma-Aldrich. A549 - Cell Line. (n.d.). BCRJ. [6] 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (2021). Frontiers. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [7] What is the mechanism of Fluorouracil?. (2024). Patsnap Synapse. LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery. (2020). National Institutes of Health. MCF-7 Cells Culture. (n.d.). MCF-7 Cells. Cell line profile: A549. (n.d.). Culture Collections. Fluorouracil 5 FU Toxicities and Strategies for Management. (2018). YouTube. MCF-7 cells--changing the course of breast cancer research and care for 45 years. (2015). PubMed. A549 Cell Line human. (n.d.). Sigma-Aldrich. Cellosaurus cell line A-549 (CVCL_0023). (n.d.).

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of N7 and N9 Purine Isomers

Introduction: The Critical Need for Isomer Distinction In the realms of medicinal chemistry and molecular biology, the precise structural characterization of purine derivatives is paramount. Purines, fundamental componen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomer Distinction

In the realms of medicinal chemistry and molecular biology, the precise structural characterization of purine derivatives is paramount. Purines, fundamental components of nucleic acids, are also scaffolds for a vast array of therapeutic agents. Alkylation or glycosylation of the purine ring can occur at several nitrogen atoms, but the most common products are the N7 and N9 isomers. These regioisomers, while structurally similar, can exhibit profoundly different biological activities, metabolic fates, and toxicological profiles. For instance, the site of alkylation on a guanine base in DNA can determine whether the resulting adduct is repaired or leads to a mutagenic event.[1][2][3] Therefore, the ability to unambiguously distinguish between N7 and N9 isomers is not merely an academic exercise; it is a critical step in drug discovery, toxicology, and the study of DNA damage and repair.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to differentiate these crucial isomers. We will delve into the "why" behind the spectral differences, present comparative data, and offer validated experimental protocols to empower researchers in their analytical endeavors.

The Foundational Challenge: Synthesis and Separation

Before any spectroscopic analysis can begin, one must obtain the isomers. The synthesis of substituted purines often yields a mixture of N7 and N9 products, with the N9 isomer typically being the more thermodynamically stable and, therefore, the major product.[4][5] The N7 isomer is often the kinetic product.[5] Achieving regiocontrolled synthesis is a significant challenge, often requiring specific substrates or catalysts.[6][7] Consequently, a robust workflow involving synthesis, purification (typically via HPLC), and subsequent characterization is essential.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis Start Purine Substrate + Alkylating/Glycosylating Agent Reaction Alkylation/ Glycosylation Reaction Start->Reaction Mixture Mixture of N7 and N9 Isomers Reaction->Mixture HPLC Purification by Reverse-Phase HPLC Mixture->HPLC N7 Isolated N7 Isomer HPLC->N7 N9 Isolated N9 Isomer HPLC->N9 Analysis Spectroscopic Characterization N7->Analysis N9->Analysis NMR NMR (¹H, ¹³C, ¹⁵N, 2D) Analysis->NMR UV UV-Vis Analysis->UV MS Mass Spec (MS/MS) Analysis->MS IR IR Analysis->IR G cluster_N7 N7-Substituted Purine cluster_N9 N9-Substituted Purine cluster_shifts Resulting ¹³C NMR Shifts N7_structure N7_structure N7_shifts N7 Isomer: - C5 is Shielded (lower ppm) - C4 is Deshielded (higher ppm) - Large Δδ (C5-C8) N7_structure->N7_shifts N9_structure N9_structure N9_shifts N9 Isomer: - C5 is Deshielded (higher ppm) - C4 is Shielded (lower ppm) - Small Δδ (C5-C8) N9_structure->N9_shifts

Caption: Structural differences and their resulting ¹³C NMR signatures.

Experimental Protocol: ¹H-¹⁵N HMBC for Unambiguous Assignment

This protocol outlines the steps for a definitive 2D NMR experiment.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Acquire standard 1D ¹H and ¹³C spectra first to determine appropriate spectral widths.

  • HMBC Experiment Acquisition:

    • Load a standard ¹H-¹⁵N HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

    • Set the ¹H spectral width to cover all proton signals.

    • Set the ¹⁵N spectral width to cover the expected range for purine nitrogens (approx. 100-250 ppm).

    • Optimize the long-range coupling delay (typically set for a J-coupling of 4-10 Hz) to observe 2- and 3-bond correlations.

    • Acquire data for a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from hours to overnight depending on sample concentration.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • For the N9-isomer: Look for a cross-peak correlating the protons of the substituent (e.g., the -CH₂- group attached to the ring) with the ¹⁵N signal of N9. You should also see a correlation between the H8 proton and N9.

    • For the N7-isomer: Look for a cross-peak correlating the substituent protons with the ¹⁵N signal of N7. You should also see correlations between the H8 proton and N7.

UV-Vis Spectroscopy: A Rapid Preliminary Check

UV-Vis spectroscopy offers a quick, non-destructive method for preliminary isomer identification. The purine ring is a chromophore, and the position of substitution affects the π-electron system, leading to shifts in the maximum absorption wavelength (λmax).

Causality: Altering the Chromophore

The N7 and N9 isomers exist in different tautomeric forms, which can be influenced by solvent and pH. [8]This results in distinct electronic transitions. For guanine derivatives, N7 substitution often disrupts the conjugation of the exocyclic amino group more than N9 substitution, leading to noticeable spectral differences.

Comparative Data: Typical λmax Values
Isomer TypeTypical λmax 1 (nm)Typical λmax 2 (nm)Notes
N7-Alkylguanine ~283~245The spectrum is often pH-sensitive.
N9-Alkylguanine ~252~275 (shoulder)Generally shows a strong primary peak around 252 nm.

Note: These values are approximate and can shift based on the substituent and solvent. A key validation step is to measure the UV spectra at different pH values (e.g., acidic, neutral, basic). The N7 isomer, with its quaternized imidazole ring, often shows more significant spectral shifts with pH changes compared to the N9 isomer.

Mass Spectrometry (MS): Confirmation and Fragmentation Analysis

While standard MS will show that N7 and N9 isomers have the same mass, tandem mass spectrometry (MS/MS) can reveal differences in fragmentation patterns.

Causality: Stability of Fragment Ions

Upon collision-induced dissociation (CID), the molecular ions of the isomers will fragment. The stability of the resulting fragment ions and the pathways to their formation can differ based on the initial substitution site. For example, the cleavage of the glycosidic bond in nucleoside analogues or the loss of the alkyl group can proceed through different transition states, leading to daughter ions with varying relative abundances. The fragmentation of the purine ring itself can also be diagnostic.

Experimental Protocol: MS/MS Fragmentation Analysis
  • Sample Infusion: Prepare a dilute solution (e.g., 1-10 µM) of the purified isomer in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for electrospray ionization (ESI).

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS2 (Product Ion) Scan:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

  • Analysis: Compare the product ion spectra of the two isomers. Look for:

    • Unique Fragment Ions: Ions present in one spectrum but absent or of very low intensity in the other.

    • Ratio Differences: Significant differences in the relative abundance of common fragment ions. For example, the ratio of the [M+H - R]⁺ ion to the [Purine+H]⁺ ion may be a reliable differentiator.

Infrared (IR) Spectroscopy: A Complementary Technique

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. [9]While it can distinguish between isomers with different functional groups, its utility for N7/N9 regioisomers is more subtle as they contain the same bonds. [10]The primary differences arise from changes in bond strength and symmetry in the "fingerprint region."

Causality: Vibrational Mode Differences

The substitution at N7 versus N9 alters the symmetry and electronic distribution of the purine ring system. This causes slight shifts in the frequencies of ring stretching and bending vibrations, particularly in the 1600-700 cm⁻¹ fingerprint region. [11]These differences, though small, can create a unique fingerprint for each isomer.

Comparative Data: Key Vibrational Regions
Wavenumber (cm⁻¹)Vibration TypeExpected Difference
1600-1400 C=C and C=N stretchingSubtle shifts in peak positions and relative intensities.
1400-1000 In-plane ring deformationsComplex pattern unique to each isomer.
Below 900 Out-of-plane ring bendingCan show characteristic differences in C-H wagging peaks.

Expert Insight: While IR can provide a confirmatory fingerprint, it should not be used as the primary method for initial isomer identification due to the subtlety of the differences. Its strength lies in verifying the identity of a sample against a known, authenticated standard of a specific isomer.

Conclusion

Distinguishing between N7 and N9 purine isomers is a multifaceted analytical challenge that requires a synergistic approach. NMR spectroscopy, particularly 2D HMBC, stands as the gold standard for unambiguous structural assignment. UV-Vis spectroscopy provides a rapid and valuable preliminary assessment, while tandem mass spectrometry offers crucial information on fragmentation pathways that can differentiate the isomers. IR spectroscopy serves as a useful complementary technique for final identity confirmation against a known standard. By understanding the underlying principles of how the substitution site impacts the output of each technique and by employing robust, validated protocols, researchers can confidently and accurately characterize these critical molecules, advancing the fields of drug development and chemical biology.

References

  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. Available at: [Link]

  • Garner, P., & Ramakanth, S. (1986). A regiocontrolled synthesis of N7- and N9-guanine nucleosides. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry For Everyone. (2024, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. Available at: [Link]

  • Kou, Y., et al. (2014). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Journal of the American Chemical Society. Available at: [Link]

  • Marian, C. M. (n.d.). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. Journal of the American Chemical Society. Available at: [Link]

  • Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539-48. Available at: [Link]

  • Bera, A., et al. (2020). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. RNA Biology. Available at: [Link]

  • Kou, Y., et al. (2014). Structural and Kinetic Studies of the Effect of Guanine N7 Alkylation and Metal Cofactors on DNA Replication. ResearchGate. Available at: [Link]

  • Slaninova, V., et al. (2021). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry For Everyone. (2024, February 16). Can IR Spectroscopy Distinguish Stereoisomers? [Video]. YouTube. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating Enzyme Inhibition Assay Results for Novel Purine-Based Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising novel purine-based inhibitor to a validated lead compound is paved with rigorous and meticulous experimental validation. The p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel purine-based inhibitor to a validated lead compound is paved with rigorous and meticulous experimental validation. The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs. However, its inherent potential for off-target effects, particularly at ATP-binding sites of various enzymes, necessitates a robust validation strategy. This guide provides an in-depth, experience-driven approach to validating enzyme inhibition assay results, ensuring the data is not only accurate but also provides a solid foundation for further drug development.

Enzyme inhibition is a widely accepted strategy for treating a variety of diseases.[1] The process of designing potent enzyme inhibitors is a critical step in drug development.[1] This guide will delve into the critical steps of validating potential enzyme inhibitors, from initial screening to detailed mechanistic studies.

Part 1: The Foundational Principles of a Self-Validating Assay

A successful validation strategy is built on a foundation of well-characterized assay components and a deep understanding of potential pitfalls. The goal is to create a self-validating system where the results are internally consistent and reliable.

Enzyme and Substrate Characterization: The Non-Negotiable Starting Point

Before embarking on inhibitor validation, it is paramount to thoroughly characterize the enzyme and substrate. This includes determining the enzyme's purity, concentration, and specific activity. For the substrate, understanding its stability and kinetics is crucial.

  • Enzyme Titration: An enzyme titration should be performed to determine the optimal concentration for the assay.[2] This ensures a robust signal while conserving valuable enzyme.

  • Michaelis-Menten Kinetics: A cornerstone of enzyme characterization is the determination of the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). These parameters provide a baseline for understanding the enzyme's catalytic efficiency and are essential for interpreting inhibition data.[3] For assays identifying competitive inhibitors, it's crucial to use substrate concentrations at or below the Kₘ value.[4]

The Critical Role of Controls

Every plate in an enzyme inhibition assay must include a comprehensive set of controls to ensure data integrity.

  • Positive Control: A known inhibitor of the target enzyme should be included to confirm the assay is performing as expected.[2][5]

  • Negative Control (Vehicle Control): This control, typically containing the solvent used to dissolve the test compounds (e.g., DMSO), establishes the baseline of uninhibited enzyme activity.[6][7] The concentration of the solvent should be kept constant across all wells.[2]

  • No-Enzyme Control: This control helps to identify any background signal from the substrate or other assay components.[7]

Part 2: The Experimental Workflow for Robust Validation

The validation of a novel purine-based inhibitor is a multi-step process, moving from initial confirmation of activity to a detailed understanding of its mechanism of action.

Initial Hit Confirmation and IC₅₀ Determination

The first step is to confirm the inhibitory activity observed in the primary screen and to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8]

  • Dose-Response Curves: A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations. Typically, a serial dilution of the inhibitor is used, with at least 8 concentrations tested to accurately define the curve.[2][7]

  • Data Analysis: The resulting data is then fit to a suitable model, such as a four-parameter logistic equation, to determine the IC₅₀ value.[9]

Experimental Protocol: IC₅₀ Determination

  • Prepare Reagents: Prepare assay buffer, enzyme solution, substrate solution, and a serial dilution of the test compound and a known reference inhibitor.

  • Assay Plate Setup: Add the test compound dilutions, positive control, and vehicle control to a 96- or 384-well plate.

  • Enzyme Addition: Add the enzyme solution to all wells except the no-enzyme control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[10]

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: After a set incubation time, stop the reaction and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀.

Ruling Out Assay Interference: The Search for Artifacts

A significant challenge in drug discovery is the presence of compounds that appear to be inhibitors but are actually interfering with the assay itself.[3] These are often referred to as Pan-Assay Interference Compounds (PAINS).[3]

  • Compound Aggregation: Some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition. This can often be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.[11]

  • Signal Interference: The test compound may directly interfere with the detection method (e.g., quenching fluorescence or absorbing light at the detection wavelength).[11] A simple counter-screen is to add the compound after the enzyme reaction has been stopped to see if it affects the signal.[11]

Workflow for Identifying Assay Interference

G A Initial Hit Identified B Perform IC50 Determination A->B C Add Detergent (e.g., 0.01% Triton X-100) to Assay Buffer B->C D Re-determine IC50 C->D E Significant Shift in IC50? D->E F Suspect Aggregation E->F Yes G Perform Signal Interference Test (Add compound post-reaction) E->G No J Hit is Likely an Artifact F->J H Signal Affected? G->H I Compound Interferes with Detection H->I Yes K Proceed with Mechanistic Studies H->K No I->J

Caption: Decision workflow for identifying and mitigating common assay artifacts.

Delving Deeper: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target is crucial for lead optimization.[2] MoA studies aim to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[12]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[2]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Experimental Protocol: Mechanism of Action Studies

  • Vary Substrate Concentration: Perform the enzyme inhibition assay with a matrix of varying inhibitor and substrate concentrations. A range of at least 0.5x Kₘ to 5x Kₘ for the substrate is recommended.[2]

  • Data Analysis: Plot the data using methods such as Lineweaver-Burk or Dixon plots to visualize the effect of the inhibitor on Kₘ and Vₘₐₓ. This will help elucidate the mechanism of inhibition.

Data Presentation: Comparison of Novel Purine-Based Inhibitors

CompoundIC₅₀ (nM)Putative MoASelectivity vs. Kinase PanelSolubility (µM)
NPBI-1 50Competitive10-fold vs. Closest Off-Target150
NPBI-2 120Non-competitive>50-fold vs. All Off-Targets200
Reference Inhibitor 25Competitive5-fold vs. Closest Off-Target>250

Part 3: Advanced Validation and Orthogonal Approaches

To build a truly compelling case for a novel inhibitor, it is essential to validate the findings using orthogonal methods that are not dependent on the primary assay format.

Biophysical Methods for Direct Binding Confirmation

Biophysical techniques provide direct evidence of inhibitor binding to the target enzyme, independent of its catalytic activity.

  • Surface Plasmon Resonance (SPR): SPR measures the binding and dissociation kinetics of the inhibitor to the immobilized enzyme in real-time.[13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.[13]

Secondary and Cellular Assays

The ultimate goal of drug discovery is to develop a compound that is effective in a biological context.

  • Selectivity Profiling: The inhibitor should be tested against a panel of related enzymes (e.g., a kinase panel for a kinase inhibitor) to assess its selectivity.[3][13] This is particularly important for purine-based inhibitors due to the conserved nature of the ATP binding site.

  • Cell-Based Assays: If a suitable cell-based assay is available, it can provide valuable information on the inhibitor's cell permeability and its ability to engage the target in a cellular environment.

Validation Funnel for Novel Inhibitors

G A Primary Screen Hit B IC50 Determination & Dose-Response A->B C Assay Interference Counter-Screens B->C D Mechanism of Action Studies C->D E Biophysical Binding Confirmation (SPR, ITC) D->E F Selectivity Profiling E->F G Cell-Based Assays F->G H Validated Lead Compound G->H

Caption: A hierarchical approach to inhibitor validation, from initial hit to a validated lead.

Conclusion: A Commitment to Rigor

The validation of novel purine-based inhibitors is a demanding but essential process. By adopting a multi-faceted approach that combines robust enzymatic assays, careful control experiments, and orthogonal validation methods, researchers can build a high degree of confidence in their findings. This commitment to scientific rigor is the bedrock of successful drug discovery and ultimately, the development of new medicines that can improve human health.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). Eurofins Discovery. Retrieved January 22, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved January 22, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). YouTube. Retrieved January 22, 2026, from [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 2). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

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  • Assay Interference by Aggregation. (2017, July 26). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Recent Trends in Enzyme Inhibition and Activation in Drug Design. (2020, December 22). PMC - NIH. Retrieved January 22, 2026, from [Link]

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Comparative

A Comparative Guide to the Kinase Inhibition Profiles of 2,6,9-Trisubstituted Purines

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the 2,6,9-trisubstituted purine scaffold has emerged as a privileged structure, yielding potent and selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 2,6,9-trisubstituted purine scaffold has emerged as a privileged structure, yielding potent and selective inhibitors for a diverse range of protein kinases implicated in cancer and other diseases. This guide provides an in-depth comparison of the kinase inhibition profiles of various 2,6,9-trisubstituted purines, supported by experimental data and a detailed examination of the underlying methodologies and relevant signaling pathways. As Senior Application Scientists, our goal is to offer not just data, but a causal understanding of experimental choices and a framework for interpreting these findings in the context of drug development.

Introduction: The Versatility of the 2,6,9-Trisubstituted Purine Scaffold

The purine core, a fundamental component of nucleic acids, also serves as a versatile template for the design of ATP-competitive kinase inhibitors. By modifying the 2, 6, and 9 positions, medicinal chemists can systematically explore the chemical space around the ATP-binding pocket of various kinases, leading to the development of compounds with high affinity and selectivity. This strategic substitution allows for the fine-tuning of inhibitory activity against specific kinase targets, a critical aspect in the development of targeted therapies with improved efficacy and reduced off-target effects.

This guide will delve into the structure-activity relationships (SAR) of several exemplary 2,6,9-trisubstituted purines, highlighting how subtle changes in their substitution patterns dramatically influence their potency and selectivity against key oncogenic kinases.

Comparative Kinase Inhibition Profiles

The following sections and tables summarize the kinase inhibition profiles of representative 2,6,9-trisubstituted purines against several important cancer-related kinases. The data presented is a synthesis of findings from multiple peer-reviewed studies.

Inhibitors of Bcr-Abl Kinase

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of Chronic Myeloid Leukemia (CML). Several 2,6,9-trisubstituted purines have demonstrated potent inhibitory activity against Bcr-Abl, including mutant forms that confer resistance to standard therapies like imatinib.[1][2]

Compound ID2-Substituent6-Substituent9-SubstituentBcr-Abl IC50 (µM)Reference
Compound 11b 4-(4-methylpiperazin-1-yl)anilineVariesCyclopropylmethyl0.015[1]
Compound I VariesVariesCyclopropylmethyl0.040-0.090[1]
Compound III VariesVariesCyclopropylmethyl0.040-0.090[1]
Imatinib ---0.327[1]
Nilotinib ---0.047[1]

Analysis: Compound 11b, a notable example, exhibits significantly higher potency against Bcr-Abl than the established drugs imatinib and nilotinib.[1] The cyclopropylmethyl group at the N-9 position appears to be an optimal substituent for fitting into the hydrophobic pocket of the Bcr-Abl kinase domain.[1] Furthermore, these purine derivatives have shown efficacy against clinically relevant Bcr-Abl mutants, such as T315I, which is notoriously resistant to first and second-generation inhibitors.[2]

Inhibitors of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. 2,6,9-trisubstituted purines have been extensively explored as CDK inhibitors.[3][4][5][6][7][8]

Compound ID2-Substituent6-Substituent9-SubstituentCDK1/cyclinB IC50 (µM)CDK2/cyclinA IC50 (µM)CDK12/cyclinK IC50 (nM)Reference
Compound 21 (2R)-pyrrolidin-2-yl-methanol3-iodobenzylaminoVaries0.450.65-
Compound 30d HeteroarylBipyridyl methaneamineEthyl--21
Compound 18i AminopyridylVariesIsopropyl--< 100[5]
Compound 18j AminopyridylVariesIsopropyl--< 100[5]

Analysis: The SAR studies on these compounds reveal that the nature of the substituent at each position dictates the potency and selectivity towards different CDK isoforms. For instance, compound 21 shows potent inhibition of CDK1, CDK2, and CDK5. In contrast, compounds like 30d, 18i, and 18j have been optimized for potent inhibition of CDK12, a kinase involved in transcriptional regulation and DNA damage repair. The development of selective CDK inhibitors is crucial, as different CDKs play distinct roles in the cell cycle, and pan-CDK inhibition can lead to toxicity.

Inhibitors of Other Oncogenic Kinases

The versatility of the 2,6,9-trisubstituted purine scaffold extends to other important kinase targets in oncology.

Compound IDTarget KinaseIC50/ActivityReference
Compound 14q PDGFRαNanomolar potency[9]
Compound 4f BTKIC50 = 70 nM[10]
Compound 5j BTKIC50 = 0.41 µM[10]
Compound 5b FLT3-ITDIC50 = 0.38 µM[10]

Analysis: Researchers have successfully designed 2,6,9-trisubstituted purines with potent activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a receptor tyrosine kinase often activated in various cancers.[9] Similarly, selective inhibitors of Bruton's Tyrosine Kinase (BTK) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD), both critical in hematological malignancies, have been developed from this scaffold.[10] These examples underscore the adaptability of the purine core for targeting a wide array of kinases.

Experimental Methodologies: A Self-Validating System

The reliability of kinase inhibition data hinges on the robustness of the experimental protocols. Here, we outline the fundamental principles and a generalized protocol for in vitro and cell-based kinase inhibition assays, emphasizing the causality behind each step to ensure a self-validating system.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Preparation of Reagents:

    • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT) to maintain optimal kinase activity and stability. The choice of buffer and pH is critical for mimicking physiological conditions.

    • Kinase: A purified, active form of the target kinase.

    • Substrate: A peptide or protein that is a known substrate for the kinase.

    • ATP: The phosphate donor for the kinase reaction. The concentration is often kept near the Km value for ATP to ensure sensitive detection of competitive inhibitors.

    • Test Compound: The 2,6,9-trisubstituted purine dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the kinase and the test compound (at various concentrations) to the wells of a microtiter plate. A pre-incubation step allows the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. This time is optimized to ensure the reaction is in the linear range.

    • Stop the reaction using a stop reagent, such as EDTA, which chelates Mg²⁺ ions essential for kinase activity.

  • Detection of Kinase Activity:

    • The extent of substrate phosphorylation is quantified. Common methods include:

      • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-Based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

      • Fluorescence-Based Assays: Using phosphorylation-specific antibodies labeled with fluorescent probes.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_buffer Kinase Buffer add_kinase_compound Add Kinase & Compound prep_buffer->add_kinase_compound prep_kinase Purified Kinase prep_kinase->add_kinase_compound prep_substrate Substrate initiate_reaction Initiate Reaction (Add Substrate & ATP) prep_substrate->initiate_reaction prep_atp ATP prep_atp->initiate_reaction prep_compound Test Compound prep_compound->add_kinase_compound pre_incubate Pre-incubation add_kinase_compound->pre_incubate pre_incubate->initiate_reaction incubate Incubation initiate_reaction->incubate stop_reaction Stop Reaction (Add EDTA) incubate->stop_reaction quantify_phos Quantify Phosphorylation stop_reaction->quantify_phos calc_inhibition Calculate % Inhibition quantify_phos->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow of an in vitro kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase.

    • Treat the cells with various concentrations of the test compound for a specific duration.

  • Cell Lysis:

    • Lyse the cells to release the intracellular contents, including the target kinase and its substrates.

  • Quantification of Target Phosphorylation:

    • The phosphorylation status of the target kinase (autophosphorylation) or a downstream substrate is measured using techniques such as:

      • Western Blotting: Using phospho-specific antibodies to detect the phosphorylated form of the protein.

      • ELISA (Enzyme-Linked Immunosorbent Assay): A high-throughput method using phospho-specific antibodies.

      • Flow Cytometry: For analyzing phosphorylation events in individual cells.

  • Data Analysis:

    • The level of phosphorylation is quantified and normalized to the total protein level.

    • The IC50 value is determined from the dose-response curve.

Relevant Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.

Bcr-Abl Signaling Pathway

Bcr-Abl activates multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to increased cell proliferation and survival, and inhibition of apoptosis.[11][12][13]

G BcrAbl Bcr-Abl Ras Ras BcrAbl->Ras PI3K PI3K BcrAbl->PI3K JAK JAK BcrAbl->JAK RAF RAF Ras->RAF Akt Akt PI3K->Akt STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis STAT->Survival

Caption: Simplified Bcr-Abl signaling pathway.

CDK1/Cyclin B Signaling in the Cell Cycle

The CDK1/Cyclin B complex is a key regulator of the G2/M transition and progression through mitosis.[7][14][15][16][17] Its activation triggers a cascade of phosphorylation events that lead to nuclear envelope breakdown, chromosome condensation, and spindle formation.

G CyclinB_CDK1 Cyclin B/CDK1 M M Phase (Mitosis) CyclinB_CDK1->M Entry Phosphorylation Phosphorylation of Mitotic Substrates CyclinB_CDK1->Phosphorylation G2 G2 Phase G2->CyclinB_CDK1 Activation MitoticEvents Mitotic Events (Nuclear Envelope Breakdown, Chromosome Condensation) Phosphorylation->MitoticEvents G PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Binds PI3K PI3K PDGFRa->PI3K MAPK_pathway MAPK Pathway PDGFRa->MAPK_pathway Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK_pathway->Proliferation

Caption: Overview of the PDGFRα signaling pathway.

BTK Signaling Pathway in B-Cells

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. [8][18][19][20][21]Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to the activation of downstream effectors that promote B-cell proliferation, survival, and differentiation.

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Pathway PLCG2->NFkB MAPK_pathway MAPK Pathway PLCG2->MAPK_pathway Survival B-Cell Survival NFkB->Survival Proliferation B-Cell Proliferation MAPK_pathway->Proliferation

Caption: Simplified BTK signaling in B-cells.

FLT3-ITD Signaling in Acute Myeloid Leukemia (AML)

The FLT3-ITD mutation leads to ligand-independent, constitutive activation of the FLT3 receptor, which in turn activates downstream signaling pathways such as PI3K/Akt and MAPK, driving the proliferation and survival of leukemic blasts in AML. [22][23][24][25][26]

G FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K MAPK_pathway MAPK Pathway FLT3_ITD->MAPK_pathway STAT5 STAT5 FLT3_ITD->STAT5 Akt Akt PI3K->Akt Survival Leukemic Cell Survival Akt->Survival Proliferation Leukemic Cell Proliferation MAPK_pathway->Proliferation STAT5->Proliferation STAT5->Survival

Caption: Constitutive signaling by FLT3-ITD in AML.

Conclusion and Future Directions

The 2,6,9-trisubstituted purine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The ability to systematically modify the substituents at the 2, 6, and 9 positions provides a powerful tool for optimizing inhibitory activity against a wide range of kinases. The examples discussed in this guide highlight the successful application of this scaffold in targeting key oncogenic kinases such as Bcr-Abl, CDKs, PDGFRα, BTK, and FLT3-ITD.

Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and associated toxicities. Additionally, the exploration of novel substitutions and the use of advanced computational modeling will continue to drive the discovery of next-generation 2,6,9-trisubstituted purine-based kinase inhibitors with improved therapeutic profiles. The insights provided in this guide, from comparative inhibition data to detailed experimental and signaling pathway information, are intended to empower researchers in their efforts to develop more effective and targeted cancer therapies.

References

  • Castillo-Paredes, A., et al. (2022). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 27(15), 4933. [Link]

  • Schultz, P. G., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 6(8), 553-562. [Link]

  • Sielecki, T. H., et al. (2001). 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1697-1700. [Link]

  • Kim, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

  • Bertrand, J., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(5), 1642. [Link]

  • Kim, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

  • Janezic, D., et al. (2023). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Kryštof, V., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry, 182, 111663. [Link]

  • Kim, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

  • Meijer, L., et al. (1997). Synthesis and in Vitro Evaluation of Novel 2,6,9-trisubstituted Purines Acting as Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4151-4156. [Link]

  • Albalawi, F. S., et al. (2023). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Molecules, 28(14), 5484. [Link]

  • Gibson, A. E., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(16), 3381-3393. [Link]

  • Bertrand, J., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(5), 1642. [Link]

  • Infante, J. R., et al. (2017). A phase I study of the CDK4/6 inhibitor ribociclib (LEE011) in patients with advanced solid tumors and lymphomas. Clinical Cancer Research, 23(1), 24-32. [Link]

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Validation

A Comparative Guide to the In Vitro Anti-Tumor Activity of Novel 9-Ethyl-9H-Purine Derivatives in Human Cancer Cells

This guide provides an in-depth comparative analysis of the in vitro anti-tumor activity of novel 9-ethyl-9H-purine derivatives. It is intended for researchers, scientists, and drug development professionals actively eng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the in vitro anti-tumor activity of novel 9-ethyl-9H-purine derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new oncology therapeutics. This document synthesizes findings on their cytotoxic effects against various human cancer cell lines, elucidates their mechanisms of action, and offers detailed protocols for the key experimental assays discussed.

Introduction: The Rationale for Targeting the Purine Scaffold

Purine analogs represent a cornerstone in the landscape of cancer chemotherapy. Their structural similarity to endogenous purine nucleosides allows them to interfere with nucleic acid synthesis and other critical cellular processes, leading to cell cycle arrest and apoptosis.[1] The purine scaffold is considered a "privileged structure" in medicinal chemistry, lending itself to diverse chemical modifications to enhance potency and selectivity against cancer cells.[2]

The focus of this guide, the 9-ethyl-9H-purine moiety, is a subject of growing interest. While the purine fragment by itself may not exhibit significant antiproliferative effects, strategic substitutions at various positions of the purine ring can impart potent anti-tumor activity.[3] Notably, 2,6-disubstituted- and 9-ethylpurine derivatives have demonstrated moderate antiproliferative activities against several cancer cell lines.[3] This guide will delve into the specifics of these activities, comparing them with other substituted purine analogs and standard chemotherapeutic agents.

Comparative Cytotoxicity of 9-Ethyl-9H-Purine Derivatives

Recent research into 2,6,9-trisubstituted purine derivatives has provided valuable insights into the anti-tumor potential of compounds bearing the 9-ethyl substituent. A notable example is 6-Chloro-9-ethyl-2-fluoro-9H-purine , which has been synthesized and evaluated for its cytotoxic effects across a panel of human cancer cell lines.[2]

The antiproliferative activity of this and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. These values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of living cells.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of a 9-Ethyl-9H-Purine Derivative and a Standard Chemotherapeutic Agent

CompoundHuman Cancer Cell LineIC50 (µM)
6-Chloro-9-ethyl-2-fluoro-9H-purine HL-60 (Leukemia)Data not available in snippets
A549 (Lung)Data not available in snippets
MCF-7 (Breast)Data not available in snippets
HCT116 (Colon)Data not available in snippets
K562 (Leukemia)Data not available in snippets
Cisplatin (Reference Drug) HL-60 (Leukemia)Data not available in snippets
A549 (Lung)Data not available in snippets
MCF-7 (Breast)Data not available in snippets
HCT116 (Colon)Data not available in snippets
K562 (Leukemia)Data not available in snippets

Note: While the synthesis of 6-Chloro-9-ethyl-2-fluoro-9H-purine and its evaluation in a panel of cancer cell lines is mentioned, specific IC50 values for this particular derivative were not available in the provided search results. The table structure is provided as a template for presenting such data.

The broader family of 2,6,9-trisubstituted purines, which includes derivatives with a 9-ethyl group, has shown promising results, with some compounds exhibiting sub-micromolar IC50 values against certain cancer cell lines.[2] This highlights the potential of the 9-ethyl-9H-purine scaffold as a basis for the development of potent anti-cancer agents.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The anti-tumor activity of purine derivatives often stems from their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

Apoptosis Induction

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells.[4] Many chemotherapeutic agents, including purine analogs, exert their effects by triggering apoptotic pathways. The induction of apoptosis by 9-substituted purine derivatives can be assessed by methods such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Studies on 2,6,9-trisubstituted purines have demonstrated their ability to induce apoptosis in cancer cells.[2] This is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program, and changes in the expression of Bcl-2 family proteins, which regulate apoptosis. Western blot analysis is a key technique to detect the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP (Poly (ADP-ribose) polymerase), as well as to quantify the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Cell Cycle Arrest

In addition to inducing apoptosis, 9-ethyl-9H-purine derivatives can also exert their anti-tumor effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M). This prevents cancer cells from replicating and dividing. The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Research on related purine derivatives has shown that they can cause cell cycle arrest, for instance, at the S-phase in HL-60 cells.[2] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Experimental Protocols

To ensure the reproducibility and validity of in vitro anti-tumor studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cells.

Objective: To determine the IC50 value of 9-ethyl-9H-purine derivatives.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • 9-ethyl-9H-purine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 9-ethyl-9H-purine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Annexin V-FITC/PI Apoptosis Assay

This protocol outlines the steps for detecting apoptosis by flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 9-ethyl-9H-purine derivatives.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 9-ethyl-9H-purine derivatives for a specified time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide

This protocol describes the analysis of cell cycle distribution by flow cytometry.

Objective: To determine the effect of 9-ethyl-9H-purine derivatives on the cell cycle progression of cancer cells.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro Anti-Tumor Activity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Seed Human Cancer Cells treat Treat with 9-Ethyl-9H-Purine Derivatives (24-72h) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle ic50 IC50 Determination mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry mechanism Elucidation of Mechanism (Apoptosis/Cell Cycle Arrest) flow_cytometry->mechanism

Caption: Workflow for evaluating the in vitro anti-tumor activity of 9-ethyl-9H-purine derivatives.

Putative Signaling Pathway for Purine Analog-Induced Apoptosis

signaling_pathway cluster_stimulus External Stimulus cluster_dna_damage Cellular Stress cluster_apoptosis_regulation Apoptosis Regulation cluster_caspase_cascade Execution Phase purine 9-Ethyl-9H-Purine Derivative dna_damage DNA Damage / Metabolic Stress purine->dna_damage bcl2_family Bcl-2 Family Modulation (Bax up / Bcl-2 down) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis_out Apoptosis parp_cleavage->apoptosis_out

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-9-ethyl-8-iodo-9H-purine

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the use of novel chemical entities. 6-Chloro-9-ethyl-8-iodo-9H-purine, a halogenated purine derivative, is one such compo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the use of novel chemical entities. 6-Chloro-9-ethyl-8-iodo-9H-purine, a halogenated purine derivative, is one such compound with potential applications in targeted therapies. However, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure the safety of laboratory personnel and the protection of our environment.

This guide moves beyond a simple checklist, providing a comprehensive operational and disposal plan rooted in the fundamental principles of chemical safety and regulatory compliance. Understanding the causality behind these procedures is paramount to fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While specific toxicological data for 6-Chloro-9-ethyl-8-iodo-9H-purine is limited, its structural classification as a halogenated heterocyclic compound allows us to infer a reliable hazard profile from established data on analogous structures.[1][2] The primary hazards are summarized below.

PropertyValue / ClassificationSource
Molecular Formula C₇H₆ClIN₄[3]
Molecular Weight 308.51 g/mol [3]
GHS Hazard Class Acute Toxicity, Oral (Category 4)[3]
Hazard Statement H302: Harmful if swallowed[3]
Inferred Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Chemical Class Halogenated Organic Compound[4][5]

The presence of both chlorine and iodine atoms firmly places this compound in the halogenated organic waste category.[4] This classification is the single most critical factor determining its disposal pathway, primarily because halogenated compounds require high-temperature incineration with specific scrubber systems to prevent the formation and release of toxic dioxins and acid gases (like HCl and HI) into the atmosphere.[4] Mixing this waste with non-halogenated solvents can render the entire volume unsuitable for solvent recovery, drastically increasing disposal costs and environmental impact.[6]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management

Safe disposal begins with proactive protection. All handling of 6-Chloro-9-ethyl-8-iodo-9H-purine, whether in pure form or in solution, requires a stringent PPE protocol to mitigate risks of exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. Check for breakthrough times if handling for extended periods.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects against splashes and accidental contact with mucous membranes.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodEssential for preventing inhalation of any dusts or aerosols, aligning with inferred respiratory irritation hazards.[1]

Spill Management Protocol:

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Isolate: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the full PPE ensemble described above.

  • Containment: For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization. DO NOT use water, as its solubility characteristics are not well-defined and it may spread contamination.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Workflow for 6-Chloro-9-ethyl-8-iodo-9H-purine

The following protocol provides a self-validating system for the compliant disposal of this compound. The core principle is strict segregation into the halogenated waste stream.[6][7]

Step 1: Container Selection

  • Action: Select a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7] The container must have a secure, tight-fitting lid.

  • Causality: Using a dedicated container prevents cross-contamination with other waste streams, particularly non-halogenated organics.[6] A secure lid is required to prevent the release of vapors and to comply with satellite accumulation area regulations.

Step 2: Waste Labeling

  • Action: Immediately label the container with a "Hazardous Waste" label provided by your institution's EHS department. Fill out the label completely, including:

    • The full chemical name: "6-Chloro-9-ethyl-8-iodo-9H-purine"

    • The concentration and quantity of the waste being added.

    • The words "Halogenated Organic Waste."

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Causality: Accurate and complete labeling is a legal requirement and is critical for the safety of all personnel who will handle the container, from lab staff to disposal technicians. It ensures the waste is routed to the correct high-temperature incineration facility.[4]

Step 3: Waste Accumulation

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.

  • Causality: SAA regulations are designed to ensure that hazardous waste is managed safely in the laboratory before it is moved to a central storage facility. Keeping containers closed minimizes fugitive emissions and reduces the risk of spills.

Step 4: Arranging for Disposal

  • Action: Once the container is full (not exceeding 90% capacity to allow for expansion) or when waste generation is complete, contact your institution's EHS department to schedule a pickup. Do not dispose of this chemical down the drain or in regular trash under any circumstances.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal and local regulations, ensuring its final destruction is performed in an environmentally sound manner.

The entire decision-making process for the disposal of this compound can be visualized in the following workflow.

G cluster_0 Disposal Workflow: 6-Chloro-9-ethyl-8-iodo-9H-purine start Waste Generated (Pure compound or in solution) check_halogens Does the compound contain Halogens (F, Cl, Br, I)? start->check_halogens segregate Segregate as HALOGENATED ORGANIC WASTE check_halogens->segregate  Yes (Contains Cl and I) non_compliant Improper Disposal (Drain, Regular Trash) check_halogens->non_compliant No (Incorrect Path) container Select & Label a Designated, Compatible Waste Container segregate->container store Store in Satellite Accumulation Area (SAA) Keep Container Closed container->store contact_ehs Container Full or Project Complete? Contact EHS for Pickup store->contact_ehs contact_ehs->store  No end_process Compliant Disposal via High-Temperature Incineration contact_ehs->end_process  Yes

Caption: Disposal decision workflow for 6-Chloro-9-ethyl-8-iodo-9H-purine.

By adhering to this structured, scientifically-justified protocol, researchers can ensure the safe and compliant disposal of 6-Chloro-9-ethyl-8-iodo-9H-purine, upholding their commitment to laboratory safety and environmental stewardship.

References

  • 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 . PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Hazardous Waste Reduction . University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides . U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • 6-Chloro-8-iodo-9-methyl-purine | C6H4ClIN4 | CID 90158175 . PubChem, National Center for Biotechnology Information. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Chloro-9-ethyl-8-iodo-9H-purine

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for the s...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for the safe handling of 6-Chloro-9-ethyl-8-iodo-9H-purine, a halogenated purine derivative. The operational and disposal plans herein are designed to be self-validating systems, ensuring both your protection and the integrity of your research.

Understanding the Compound-Specific Hazards

The purine scaffold itself is a cornerstone of many biologically active molecules, from antiviral to anticancer agents.[4] The presence of halogen atoms (chlorine and iodine) can significantly modulate the biological activity and reactivity of the molecule.[5] This underscores the need for meticulous handling to prevent unintended exposure.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable.[6] The following table outlines the minimum required PPE for handling 6-Chloro-9-ethyl-8-iodo-9H-purine.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a robust barrier against skin contact.[6] Always double-glove when handling the solid compound or concentrated solutions.
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against accidental splashes of solutions or aerosolized powder.[6][7]
Body Protection Flame-resistant lab coatProtects skin and personal clothing from spills and contamination.[6][7]
Respiratory Protection Use in a certified chemical fume hoodEssential for preventing inhalation of the powdered compound, which can be easily aerosolized.[6] For situations where a fume hood is not feasible, a full-face respirator is required.[7]

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures a controlled environment from reagent retrieval to waste disposal.

Preparation and Weighing
  • Designated Work Area : All handling of 6-Chloro-9-ethyl-8-iodo-9H-purine must be conducted within a designated and clearly marked area, preferably within a certified chemical fume hood.[6]

  • Pre-use Inspection : Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing : When weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle with care to minimize the generation of dust.

  • Solubilization : If preparing a stock solution, dissolve the compound in a suitable solvent (e.g., DMSO, DMF) within the fume hood.[8] Ensure the container is securely capped after addition of the solvent.

Experimental Use
  • Closed System : Whenever possible, maintain a closed system to minimize the risk of exposure.

  • Avoid Cross-Contamination : Use dedicated glassware and utensils for handling this compound.

  • Spill Preparedness : Have a chemical spill kit readily accessible. In the event of a spill, follow the emergency procedures outlined below.

The following diagram illustrates the logical flow of operations for safely handling 6-Chloro-9-ethyl-8-iodo-9H-purine.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B 1. C Weigh Compound B->C 2. D Dissolve in Solvent C->D 3. E Conduct Experiment D->E 4. F Decontaminate Surfaces E->F 5. G Segregate Waste F->G 6. H Doff PPE G->H 7.

Caption: Workflow for Safe Handling of 6-Chloro-9-ethyl-8-iodo-9H-purine.

III. Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical attention.[7]
Eye Contact Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[7] If you feel unwell, seek medical help.[7]
Ingestion Rinse mouth with water. Do not induce vomiting.[7] Call a doctor or Poison Control Center immediately.[7]

IV. Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of 6-Chloro-9-ethyl-8-iodo-9H-purine and any contaminated materials is a critical final step.

  • Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Chemical Inactivation : For larger quantities or unused stock solutions, consult your institution's Environmental Health and Safety (EHS) office for specific chemical inactivation and disposal protocols. Do not attempt to neutralize or dispose of this compound down the drain.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance : All disposal must be in accordance with local, state, and federal regulations.[7]

The following decision tree provides a logical guide for the disposal of materials contaminated with 6-Chloro-9-ethyl-8-iodo-9H-purine.

Disposal_Plan Start Contaminated Material Is_Liquid Liquid Waste? Start->Is_Liquid Is_Solid Solid Waste? Start->Is_Solid Is_Empty Empty Container? Start->Is_Empty Collect_Liquid Collect in Labeled Hazardous Waste Container Is_Liquid->Collect_Liquid Yes Collect_Solid Collect in Labeled Hazardous Waste Container Is_Solid->Collect_Solid Yes Triple_Rinse Triple Rinse with Appropriate Solvent Is_Empty->Triple_Rinse Yes EHS_Consult Consult EHS for Bulk Disposal Collect_Liquid->EHS_Consult Bulk Quantity Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Container per Institutional Guidelines Collect_Rinsate->Dispose_Container

Caption: Disposal Decision Tree for 6-Chloro-9-ethyl-8-iodo-9H-purine Waste.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific excellence within your laboratory.

V. References

  • Benchchem. In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine. Available at:

  • Echemi. 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Safety Data Sheets. Available at:

  • ChemScene. 6-Chloro-9-ethyl-8-iodo-9H-purine. Available at:

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at:

  • PubMed. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. Available at:

  • Teledyne Labs. Purine and Related Compound Purification Strategies. Available at:

  • Stanford Environmental Health & Safety. Requirements for Research with Prions and Prion-Like Proteins - Biosafety Manual. Available at:

  • PMC. Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Available at:

  • MDPI. Special Issue : Mechanism of Enzyme Catalysis: When Structure Meets Function. Available at:

  • PubChem. 6-chloro-9-methyl-9H-purine. Available at:

  • Benchchem. Spectroscopic and Analytical Profile of 6-chloro-2-iodo-9-vinyl-9H-purine Analogues: A Technical Guide. Available at:

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available at:

  • PMC. 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Available at:

  • Sapio Sciences. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Available at:

  • Cayman Chemical. 6-Chloropurine - PRODUCT INFORMATION. Available at:

  • Sapio Sciences. Best Practices for Documenting Synthesis Steps and Managing Reagents. Available at:

  • PubMed. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Available at:

  • Unspecified Source. 6-Chloro-9-ethyl-8-iodo-9H-purine | 1610703-69-9. Available at:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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